molecular formula C98H190N50O22S B12396240 Sgp91 ds-tat

Sgp91 ds-tat

Cat. No.: B12396240
M. Wt: 2453.0 g/mol
InChI Key: UDXLMNBSEKSZPG-OALAUQGLSA-N
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Description

Sgp91 ds-tat is a useful research compound. Its molecular formula is C98H190N50O22S and its molecular weight is 2453.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C98H190N50O22S

Molecular Weight

2453.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)148-71(51(5)150)89(170)143-61(29-18-44-130-97(119)120)80(161)142-64(32-34-69(103)152)83(164)145-66(47-149)86(167)132-53(72(104)153)23-12-38-124-91(107)108)147-84(165)62(30-19-45-131-98(121)122)140-85(166)65(46-49(2)3)144-87(168)67(48-171)146-81(162)60(28-17-43-129-96(117)118)138-77(158)57(25-14-40-126-93(111)112)136-78(159)58(26-15-41-127-94(113)114)139-82(163)63(31-33-68(102)151)141-79(160)59(27-16-42-128-95(115)116)137-76(157)56(24-13-39-125-92(109)110)135-75(156)55(22-8-10-36-100)134-74(155)54(21-7-9-35-99)133-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,167)(H,133,154)(H,134,155)(H,135,156)(H,136,159)(H,137,157)(H,138,158)(H,139,163)(H,140,166)(H,141,160)(H,142,161)(H,143,170)(H,144,168)(H,145,164)(H,146,162)(H,147,165)(H,148,169)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1

InChI Key

UDXLMNBSEKSZPG-OALAUQGLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Sgp91 ds-tat Peptide and its Role in NADPH Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Sgp91 ds-tat peptide, primarily focusing on its function as a critical negative control for the active peptide inhibitor, gp91 ds-tat. The core of this document details the mechanism of action, experimental applications, and relevant quantitative data for gp91 ds-tat, a selective inhibitor of NADPH oxidase 2 (NOX2). This guide will elucidate the role of these peptides in studying and targeting oxidative stress in various pathological conditions. Included are detailed experimental protocols and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of these research tools.

Introduction: Understanding the this compound and gp91 ds-tat Peptide System

In the study of cellular signaling pathways involving reactive oxygen species (ROS), precision and control are paramount. The this compound peptide serves as an essential tool for researchers, acting as a scrambled, inactive control for its active counterpart, the gp91 ds-tat peptide.[1][2][3] The gp91 ds-tat peptide is a chimeric molecule composed of a sequence from gp91phox (also known as NOX2), the catalytic subunit of the NADPH oxidase enzyme, fused to a cell-penetrating tat peptide derived from the HIV-1 virus.[4][5][6] This tat sequence facilitates the efficient delivery of the gp91phox-derived peptide into the cell.[4][6]

The this compound peptide is designed with a randomized amino acid sequence that does not mimic the binding site on gp91phox, thus rendering it incapable of inhibiting NADPH oxidase.[1][2][3] Its use in experiments is crucial for demonstrating that any observed effects of the gp91 ds-tat peptide are due to the specific inhibition of its target and not from non-specific peptide effects.

The Core Target: gp91 ds-tat and the Inhibition of NADPH Oxidase 2 (NOX2)

Mechanism of Action

The gp91 ds-tat peptide functions as a competitive inhibitor of the assembly of the NOX2 enzyme complex.[5] In its resting state, the NOX2 complex is unassembled, with its subunits located in the cytoplasm and the cell membrane. The primary subunits include the membrane-bound flavocytochrome b558, which is a heterodimer of gp91phox and p22phox, and the cytosolic components p47phox, p67phox, p40phox, and the small GTPase Rac.[7][8]

Upon cellular stimulation, the cytosolic subunits translocate to the membrane and associate with flavocytochrome b558 to form the active enzyme.[7][9] A critical step in this activation is the binding of the p47phox subunit to the gp91phox subunit.[7][10] The gp91 ds-tat peptide contains the specific amino acid sequence from gp91phox that is recognized by p47phox.[11][12] By competitively binding to p47phox in the cytosol, gp91 ds-tat prevents its association with the membrane-bound gp91phox, thereby inhibiting the assembly and activation of the NOX2 complex.[5][11][13] This inhibition ultimately leads to a reduction in the production of superoxide radicals (O2•−) and other downstream ROS.

Signaling Pathway of NOX2 Inhibition by gp91 ds-tat

The following diagram illustrates the mechanism of NOX2 activation and its inhibition by the gp91 ds-tat peptide.

NOX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox ROS ROS Production gp91->ROS p22 p22phox p47 p47phox p47->gp91 binds No_ROS ROS Production Inhibited p67 p67phox p67->gp91 p40 p40phox p40->gp91 Rac Rac Rac->gp91 gp91_ds_tat gp91 ds-tat gp91_ds_tat->p47 binds and sequesters Stimulus Cellular Stimulus Stimulus->p47 activates Experimental_Workflow cluster_treatment Experimental Groups cluster_assays Endpoint Assays start Hypothesis: gp91 ds-tat mitigates cellular damage via NOX2 inhibition control Vehicle Control start->control active gp91 ds-tat start->active scrambled This compound (Negative Control) start->scrambled ros_assay ROS Measurement (e.g., DHE, Lucigenin) control->ros_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) control->apoptosis_assay functional_assay Functional Outcome (e.g., Cell Viability, Migration) control->functional_assay active->ros_assay active->apoptosis_assay active->functional_assay scrambled->ros_assay scrambled->apoptosis_assay scrambled->functional_assay analysis Data Analysis and Interpretation ros_assay->analysis apoptosis_assay->analysis functional_assay->analysis conclusion Conclusion on the specific effect of NOX2 inhibition analysis->conclusion

References

A Technical Guide to gp91ds-tat: A Cell-Permeable NOX2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2), historically identified in phagocytic cells, is a critical enzyme responsible for the production of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻).[1][2] The NOX2 complex is a multi-subunit enzyme whose activation is implicated in a host of physiological processes, including host defense, as well as pathophysiological conditions such as cardiovascular diseases, neuroinflammation, and epilepsy.[3][4][5] Given its role in oxidative stress-related pathologies, the targeted inhibition of NOX2 is a significant area of interest for therapeutic development and biomedical research.

This guide provides a detailed overview of gp91ds-tat, a rationally designed, cell-permeable peptide inhibitor of NOX2.[3][6] We will cover its mechanism of action, quantitative efficacy, experimental protocols for its use, and key signaling pathways involved.

Mechanism of Action

The gp91ds-tat peptide is a chimeric molecule engineered for specific, competitive inhibition of NOX2 assembly.[7] It consists of two key functional domains:

  • The Tat Domain: A nine-amino-acid sequence (YGRKKRRQRRR) derived from the HIV-1 Tat protein.[8] This protein transduction domain facilitates the efficient translocation of the peptide across the plasma membrane, rendering it effective in intact cells and in vivo.[8][9]

  • The gp91ds (docking sequence) Domain: A nine-amino-acid sequence (CSTRIRRQL) that mimics a specific region of the gp91phox subunit (the catalytic core of NOX2).[3][10]

NOX2 activation requires the assembly of cytosolic regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac with the membrane-bound flavocytochrome b558, which is composed of gp91phox and p22phox.[1][2] A crucial step in this assembly is the binding of the phosphorylated p47phox subunit to gp91phox.[3] The gp91ds-tat peptide works by competitively inhibiting this critical protein-protein interaction.[3][7][10] By mimicking the p47phox docking site on gp91phox, the peptide prevents the translocation and assembly of the cytosolic components, thereby blocking the activation of the enzyme and subsequent superoxide production.[6][10]

Visualizing the Mechanism

The following diagrams illustrate the NOX2 activation pathway and its inhibition by gp91ds-tat.

NOX2_Activation cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_ros ROS Production p47 p47phox p67 p67phox p47->p67 Nox2_Complex p22phox gp91phox (NOX2) p47->Nox2_Complex:f1 translocate & asemble p40 p40phox p67->p40 p67->Nox2_Complex:f1 translocate & asemble p40->Nox2_Complex:f1 translocate & asemble Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->Nox2_Complex:f1 translocate & asemble Stimulus Stimulus (e.g., PMA, Ang II) Stimulus->Rac_GDP activates PKC PKC Stimulus->PKC activates PKC->p47 phosphorylates gp91ds_tat gp91ds-tat O2_minus O₂⁻ Nox2_Complex:f1->O2_minus O2 O₂

Caption: Canonical NOX2 activation pathway.

NOX2_Inhibition cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_ros ROS Production p47 p47phox p67 p67phox p47->p67 p47->p47_to_Nox translocate p40 p40phox p67->p40 Rac_GTP Rac-GTP (active) Stimulus Stimulus Stimulus->p47 activates gp91ds_tat gp91ds-tat gp91ds_tat->p47_to_Nox Inhibits Assembly Nox2_Complex p22phox gp91phox (NOX2) O2_minus O₂⁻ (Blocked) Nox2_Complex:f1->O2_minus O2 O₂ p47_to_Nox->Nox2_Complex:f1 assembly

Caption: Inhibition of NOX2 assembly by gp91ds-tat.

Quantitative Efficacy Data

The efficacy of gp91ds-tat has been quantified across numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of gp91ds-tat
Model SystemStimulusgp91ds-tat ConcentrationObserved EffectReference(s)
Mouse Aortic RingsAngiotensin II (10 pmol/L)50 µmol/LCompletely blocked 2.5-fold increase in O₂⁻ production.[3]
Human NeutrophilsPMA100 µmol/LReduced O₂⁻ production by 35%.[3]
Rat Polymorphonuclear LeukocytesPMA10 - 80 µmol/LDose-dependently inhibited O₂⁻ production by up to 37%.[11]
Human Retinal Endothelial CellsHigh Glucose5 µmol/LAmeliorated increases in total ROS, LPOs, and iron levels.[4]
Rat Mesenteric Artery Smooth Muscle CellsChemerin1 - 3 µmol/LSignificantly inhibited chemerin-induced ROS production.[4]
Mouse PodocytesHomocysteine5 µmol/LBlocked homocysteine-induced superoxide production.[4]
Ventricular MyocytesEGF (3.3 nM)500 nmol/LInhibited 133% of the EGF-induced Cl⁻ current (suggesting reversal of basal activity).[12]
Human Brain Microvascular Endothelial CellsOxygen-Glucose Deprivation50 µmol/LProtected blood-brain barrier integrity and function.[13]
Table 2: In Vivo Efficacy of gp91ds-tat
Animal ModelAdministration Route & DoseTreatment ScheduleObserved EffectReference(s)
C57Bl/6 Mice (Ang II-induced hypertension)Intraperitoneal (osmotic minipump), 10 mg·kg⁻¹·d⁻¹7 daysAttenuated systolic blood pressure elevation by 44%; abolished aortic O₂⁻ formation.[3][7]
APP/PS1 Transgenic Mice (Alzheimer's Model)Intraperitoneal, 10 mg/kgEvery other day for 1-2 weeksReduced ROS accumulation and NOX2 mRNA expression in the neocortex.[4]
Rat (Kainic Acid-induced Epilepsy)Intracerebroventricular, 400 ng/kg1 hour post-status epilepticusSignificantly reduced NOX2 expression and overall NOX activity in cortex & hippocampus.[5]
Rat (Middle Cerebral Artery Occlusion)Intraventricular infusion, 100 ng/kgNot specifiedAttenuated cerebral I/R injury, reduced ROS, inhibited neuronal apoptosis.[9]
Tg2576 Mice (Alzheimer's Model)Neocortical Superfusion, 1 µM30-40 minutesReversed the attenuation in cerebrovascular responses.[14]

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. Below are generalized methodologies based on published literature.

In Vitro Protocol: Inhibition of Superoxide in Isolated Tissues

This protocol is adapted from studies measuring ROS in isolated aortic rings.[3]

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully excise the aorta and place it in ice-cold Krebs-HEPES buffer.

    • Clean the aorta of fat and connective tissue and cut it into 2-3 mm rings.

  • Inhibitor Pre-incubation:

    • Place aortic rings in individual tubes containing pre-warmed (37°C) Krebs-HEPES buffer.

    • Add gp91ds-tat to the desired final concentration (e.g., 50 µmol/L). A vehicle control (buffer only) and a scrambled peptide control (sgp91ds-tat) should be run in parallel.[3][14]

    • Pre-incubate for 30-60 minutes at 37°C.

  • Stimulation:

    • Add the stimulus (e.g., Angiotensin II, 10 pmol/L) to the tubes.

    • Incubate for the desired duration (e.g., 3 hours).

  • ROS Detection (Lucigenin Chemiluminescence):

    • Prepare a physiological buffer containing a chemiluminescence probe, such as lucigenin (e.g., 5 to 25 µmol/L).

    • Transfer the aortic rings to the detection buffer.

    • Measure the light emission over time using a luminometer. The signal is proportional to the rate of superoxide production.

  • Data Analysis:

    • Normalize the chemiluminescence signal to the dry weight of the tissue.

    • Compare the signal from gp91ds-tat-treated tissues to vehicle- and scrambled peptide-treated controls.

Visualizing the Experimental Workflow

Workflow A 1. Tissue/Cell Preparation (e.g., Isolate Aortic Rings) B 2. Pre-incubation - Vehicle Control - Scrambled Peptide Control - gp91ds-tat (e.g., 50 µM, 30 min) A->B C 3. Stimulation (e.g., Add Angiotensin II) B->C D 4. ROS Detection (e.g., Lucigenin Chemiluminescence) C->D E 5. Data Analysis (Normalize and Compare Groups) D->E

Caption: A typical workflow for in vitro experiments.

In vivo Administration Methodologies

The route and dosage for in vivo administration depend heavily on the animal model and research question.

  • Systemic Administration (Chronic): For long-term studies, such as in hypertension models, osmotic minipumps are effective.[3] A common dose is 10 mg·kg⁻¹·d⁻¹ delivered intraperitoneally.[3]

  • Systemic Administration (Intermittent): For studies lasting several weeks, intraperitoneal (i.p.) injections every other day at a dose of 10 mg/kg have been used successfully in mouse models of Alzheimer's disease.[4]

  • Central Nervous System (CNS) Administration: To bypass the blood-brain barrier and directly target the CNS, intracerebroventricular (ICV) administration is used. Doses can be much lower, ranging from 100 to 400 ng/kg in rat models.[5][9]

Summary and Applications

gp91ds-tat is a potent and specific research tool for investigating the role of NOX2-derived ROS. Its cell-permeable nature allows for its use in a wide range of in vitro and in vivo applications.

Key Advantages:

  • Specificity: Targets the specific interaction between p47phox and gp91phox, preventing NOX2 assembly.[6][7]

  • Cell Permeability: The Tat domain facilitates entry into cells, making it suitable for studies on intact tissues and whole organisms.[8][9]

  • Proven Efficacy: Has been validated across numerous models of disease.

Primary Research Applications:

  • Cardiovascular Disease: Studying hypertension, ischemia-reperfusion injury, and endothelial dysfunction.[3][4][11]

  • Neurobiology: Investigating neurodegenerative diseases like Alzheimer's, stroke, epilepsy, and spinal cord injury.[4][5][14]

  • Inflammation and Immunology: Elucidating the role of phagocytic ROS production in inflammatory responses.[15]

  • Metabolic Disease: Examining the impact of oxidative stress in conditions like diabetic retinopathy.[4]

References

An In-depth Technical Guide to the Discovery and Development of gp91ds-tat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

gp91ds-tat is a rationally designed, cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2), a key enzyme involved in the production of reactive oxygen species (ROS). This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental validation of gp91ds-tat. It includes detailed experimental protocols for its synthesis and for key assays used to characterize its activity. Furthermore, it presents a compilation of quantitative data from various studies in tabular format for ease of comparison and utilizes Graphviz diagrams to illustrate the intricate signaling pathways and experimental workflows associated with this potent and specific NOX2 inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of targeting oxidative stress.

Discovery and Rationale for Development

The discovery of gp91ds-tat stems from the growing understanding of the pathological role of excessive ROS production in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. The NOX family of enzymes, particularly NOX2, were identified as a primary source of regulated ROS production in phagocytic and various non-phagocytic cells. The core catalytic subunit of the NOX2 complex is gp91phox. For its activation, several cytosolic subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, must translocate to the membrane and assemble with the catalytic core.

Recognizing that the specific interaction between gp91phox and p47phox is a critical step in NOX2 activation, gp91ds-tat was designed as a competitive inhibitor of this protein-protein interaction. It is a chimeric peptide composed of two key domains:

  • gp91ds (gp91phox docking sequence): A short amino acid sequence that mimics the binding site on gp91phox for p47phox. By competing with the endogenous gp91phox, this domain prevents the assembly of the functional NOX2 enzyme complex.

  • tat: A cell-penetrating peptide sequence derived from the HIV-1 Tat protein. This domain facilitates the efficient translocation of the peptide across the cell membrane, allowing it to reach its intracellular target.

This targeted design confers high specificity for NOX2, making gp91ds-tat a valuable tool for studying the specific roles of this enzyme isoform and a promising candidate for therapeutic development.

Mechanism of Action

gp91ds-tat exerts its inhibitory effect by disrupting the assembly of the multi-subunit NOX2 enzyme complex. The process can be broken down into the following steps:

  • Cellular Uptake: The Tat peptide sequence facilitates the entry of gp91ds-tat into the cell through a process of endocytosis.

  • Competitive Inhibition: Once inside the cell, the gp91ds portion of the peptide competes with the endogenous gp91phox for binding to the cytosolic p47phox subunit.

  • Prevention of NOX2 Assembly: By binding to p47phox, gp91ds-tat prevents its translocation to the cell membrane and its association with the gp91phox-p22phox heterodimer.

  • Inhibition of ROS Production: The failure of the NOX2 complex to assemble prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (O2•-) and other downstream ROS.

This specific mechanism of action, targeting a protein-protein interaction essential for enzyme activation, distinguishes gp91ds-tat from many other ROS inhibitors that act as general antioxidants or non-specific enzyme inhibitors.

Experimental Protocols

Synthesis and Purification of gp91ds-tat

Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing gp91ds-tat. This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HATU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a ninhydrin test.

    • Wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the gp91ds-tat sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized gp91ds-tat peptide using mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

In Vitro NOX2 Inhibition Assay (Lucigenin-based Chemiluminescence)

Principle: This assay measures the production of superoxide by monitoring the chemiluminescence generated upon the reduction of lucigenin. The inhibition of this signal in the presence of gp91ds-tat indicates its efficacy in blocking NOX2 activity.

Materials:

  • Cell line expressing NOX2 (e.g., differentiated HL-60 cells, primary neutrophils, or transfected HEK293 cells)

  • Phorbol 12-myristate 13-acetate (PMA) or other NOX2 activator

  • gp91ds-tat

  • Lucigenin

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Luminometer

Protocol:

  • Cell Preparation:

    • Culture and differentiate cells as required to ensure NOX2 expression and activity.

    • Harvest the cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation with Inhibitor:

    • Aliquot the cell suspension into the wells of a white 96-well plate.

    • Add varying concentrations of gp91ds-tat to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., saline).

  • Measurement of Basal Activity: Add lucigenin to a final concentration of 5 µM to each well and measure the baseline chemiluminescence for 5-10 minutes.

  • Stimulation of NOX2 Activity: Add a NOX2 activator (e.g., PMA at a final concentration of 100 nM) to each well to induce superoxide production.

  • Kinetic Measurement: Immediately begin measuring the chemiluminescence kinetically over a period of 30-60 minutes using a luminometer.

  • Data Analysis:

    • Calculate the rate of superoxide production (slope of the chemiluminescence curve) for each condition.

    • Normalize the data to the vehicle control and plot the percentage of inhibition as a function of gp91ds-tat concentration to determine the IC50 value.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats and gp91ds-tat Administration

Principle: The MCAO model is a widely used in vivo model of ischemic stroke. Administration of gp91ds-tat in this model allows for the evaluation of its neuroprotective effects.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • 4-0 nylon monofilament with a rounded tip

  • Microvascular clips

  • gp91ds-tat solution

  • Physiological saline

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA with microvascular clips.

    • Make a small incision in the ECA stump.

    • Introduce the nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • Reperfusion (optional): For a transient MCAO model, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For a permanent MCAO model, leave the filament in place.

  • gp91ds-tat Administration: Administer gp91ds-tat (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and time point (e.g., at the time of reperfusion or shortly after the onset of ischemia).

  • Wound Closure and Recovery: Suture the incision and allow the animal to recover from anesthesia. Monitor the animal for neurological deficits.

  • Outcome Assessment: At a specified time point post-MCAO (e.g., 24 hours or 7 days), assess the outcomes, which may include:

    • Infarct volume measurement: Sacrifice the animal, remove the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Neurological scoring: Evaluate motor and sensory function using a standardized neurological deficit scale.

    • Behavioral tests: Perform tests such as the rotarod test or cylinder test to assess motor coordination and limb use asymmetry.

Y-Maze Test for Spatial Working Memory in Mice

Principle: The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments. A mouse with intact working memory will tend to alternate between the three arms of the maze.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking software (optional, but recommended for accurate data collection).

  • Mice treated with gp91ds-tat or a vehicle control.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Test Procedure:

    • Place a mouse at the center of the Y-maze.

    • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is defined as all four paws entering the arm.

  • Data Analysis:

    • An alternation is defined as a sequence of three consecutive entries into different arms (e.g., A, B, C or C, A, B).

    • The total number of possible alternations is the total number of arm entries minus two.

    • Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100

  • Interpretation: A higher percentage of spontaneous alternation is indicative of better spatial working memory. Compare the performance of gp91ds-tat-treated mice to the control group to assess the cognitive effects of the peptide.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of gp91ds-tat.

Table 1: In Vitro Efficacy of gp91ds-tat

Cell TypeStimulusAssaygp91ds-tat ConcentrationObserved Effect
Differentiated HL-60 cellsPMASuperoxide Production (Lucigenin)10 µM~80% inhibition
Mouse PodocytesHomocysteineSuperoxide Production5 µMSignificant reduction
Human Retinal Endothelial CellsHigh GlucoseTotal ROS5 µMAmelioration of increase
Rat Mesenteric Arterial Smooth Muscle CellsChemerinROS Production1-3 µMSignificant inhibition
Ventricular MyocytesEGFCl- current500 nM133 ± 20% inhibition of EGF-induced current[1]

Table 2: In Vivo Efficacy of gp91ds-tat

Animal ModelDisease/ConditionDosing RegimenOutcome MeasureObserved Effect
APP/PS1 Mice (Alzheimer's)Cognitive Decline10 mg/kg, i.p., every other dayY-maze performanceImproved short-term and spatial memory[2]
RatMiddle Cerebral Artery Occlusion (Stroke)1 mg/kg, i.p.Infarct VolumeSignificant reduction
MouseHyperhomocysteinemiaN/AGlomerular InjuryAttenuated proteinuria and glomerular sclerosis
RatGas Explosion-Induced Lung Injury1 mg/kg, i.p.Lung Injury ScoreSignificant reduction
MouseSpinal Cord InjuryN/ALocomotor FunctionImproved motor function

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to gp91ds-tat.

Caption: Mechanism of NOX2 activation and inhibition by gp91ds-tat.

MCAO_Workflow start Start: Anesthetize Rat expose_arteries Expose Carotid Arteries start->expose_arteries ligate_eca Ligate External Carotid Artery expose_arteries->ligate_eca occlude_mca Introduce Filament to Occlude Middle Cerebral Artery ligate_eca->occlude_mca reperfusion Reperfusion (Optional) occlude_mca->reperfusion administer_drug Administer gp91ds-tat or Vehicle reperfusion->administer_drug recover Suture and Recover administer_drug->recover assess_outcome Assess Neurological Deficits and Infarct Volume recover->assess_outcome end End assess_outcome->end

Caption: Experimental workflow for the MCAO stroke model.

NLRP3_Pathway Hcy Homocysteine NOX2 NOX2 Activation Hcy->NOX2 ROS Increased ROS NOX2->ROS NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation and Secretion Casp1->IL1b gp91ds_tat gp91ds-tat gp91ds_tat->NOX2 Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by gp91ds-tat.

Conclusion

gp91ds-tat has emerged as a highly specific and effective inhibitor of NOX2, providing researchers with a powerful tool to dissect the roles of this enzyme in health and disease. Its rational design, combining a competitive inhibitory sequence with a cell-penetrating peptide, has proven successful in a wide range of in vitro and in vivo models. The data summarized in this guide highlight its potential as a therapeutic agent for conditions characterized by excessive oxidative stress. The detailed protocols and pathway diagrams provided herein are intended to facilitate further research into the applications and mechanisms of this promising molecule, ultimately accelerating its translation from the laboratory to the clinic.

References

The Role of the Tat Peptide in gp91ds-tat: A Technical Guide to a Potent NADPH Oxidase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chimeric peptide gp91ds-tat, focusing on the crucial role of its appended Tat peptide sequence. The gp91ds-tat peptide is a widely used research tool for specifically inhibiting the NADPH oxidase 2 (Nox2) enzyme, a key player in the production of reactive oxygen species (ROS) implicated in a multitude of pathological conditions. The Tat peptide, derived from the human immunodeficiency virus (HIV-1) trans-activator of transcription (Tat) protein, functions as a cell-penetrating peptide (CPP), enabling the intracellular delivery of the inhibitory gp91ds cargo. This guide details the mechanism of action, experimental protocols, and quantitative data related to the function and application of gp91ds-tat, providing a comprehensive resource for researchers in the field.

The Core Components of gp91ds-tat

The gp91ds-tat peptide is a fusion of two functionally distinct domains:

  • The Tat Peptide: This short, cationic peptide, typically with the amino acid sequence YGRKKRRQRRR, is responsible for the cell-penetrating properties of the entire molecule.[1] It facilitates the translocation of the gp91ds-tat peptide across the plasma membrane, a critical step for its intracellular activity.

  • The gp91ds (docking sequence): This sequence is derived from gp91phox (also known as Nox2), the catalytic subunit of the NADPH oxidase 2 complex. Specifically, it mimics the binding site for the cytosolic regulatory subunit p47phox.[2] By competitively inhibiting the interaction between gp91phox and p47phox, gp91ds-tat prevents the assembly and subsequent activation of the Nox2 enzyme complex.[2]

The combined action of these two domains results in a cell-permeable and specific inhibitor of Nox2, making it a valuable tool for studying the physiological and pathological roles of Nox2-derived ROS.

Quantitative Data on the Efficacy of gp91ds-tat

The inhibitory effects of gp91ds-tat on Nox2 activity and its downstream consequences have been quantified in numerous studies. The following tables summarize key quantitative data from various experimental models.

Table 1: Inhibition of NADPH Oxidase (Nox) Activity

ParameterValueCell/Tissue TypeAssay MethodCitation
IC50~10 µMPhorbol 12-myristate 13-acetate (PMA)-stimulated polymorphonuclear leukocytesSuperoxide Production Assay[3]
Inhibition37 ± 7%PMA-stimulated polymorphonuclear leukocytesSuperoxide Production Assay[3]
Inhibition55%Cortex of rats following status epilepticusNADPH Oxidase Activity Assay[4]
Inhibition60%Hippocampus of rats following status epilepticusNADPH Oxidase Activity Assay[4]

Table 2: Reduction of Reactive Oxygen Species (ROS)

ROS MeasuredReductionConcentration of gp91ds-tatCell/Tissue TypeCitation
SuperoxideSignificant50 µMAortas from Zucker fa/fa rats[5]
SuperoxideSignificant5 µMHomocysteine-treated mouse podocytes[6]
Hydrogen PeroxideSignificant1.2 mg/kg (in vivo)Rat hind limb ischemia/reperfusion model[7]
ROSSignificant1-3 µMChemerin-induced rat mesenteric arterial smooth muscle cells[6]
ROSSignificant5 µMHigh glucose-treated human retinal endothelial cells[6]

Table 3: Modulation of Inflammatory Cytokines

CytokineEffectConcentration of gp91ds-tatCell/Tissue TypeCitation
TNF-αSignificant Decrease50 µMHIV-Tat-treated primary microglia[8]
IL-6Inhibition50 µMHIV-Tat-treated primary microglia[8]
MCP-1Inhibition50 µMHIV-Tat-treated primary microglia[8]
IL-1βMarked AttenuationIn vivo (gp91ds-tat treated mice)Glomeruli from hyperhomocysteinemic mice[9]

Table 4: Neuroprotective Effects

ParameterEffectConcentration of gp91ds-tatExperimental ModelCitation
Neuronal ApoptosisAttenuationIn vivoNeonatal rat hypoxia-ischemia[10]
Infarct VolumeSignificant ReductionIn vivoNeonatal rat hypoxia-ischemia[10]
Neuronal ApoptosisAttenuationIn vivoRat model of middle cerebral artery occlusion[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, purification, and application of gp91ds-tat.

Synthesis and Purification of gp91ds-tat Peptide

Principle: The gp91ds-tat peptide is chemically synthesized using solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Peptide Synthesis:

    • The peptide is assembled on a solid-phase resin (e.g., Rink Amide resin) using an automated peptide synthesizer.

    • Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically employed for the protection of the N-terminus of the amino acids.

    • The synthesis follows a stepwise addition of Fmoc-protected amino acids according to the gp91ds-tat sequence (e.g., YGRKKRRQRRRCSTRIRRQL-NH2).[1]

    • Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used to facilitate peptide bond formation.

    • Following the coupling of each amino acid, the Fmoc protecting group is removed with a solution of piperidine in dimethylformamide (DMF).

  • Cleavage and Deprotection:

    • Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed.

    • A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions, is used.

    • The peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • Purification:

    • The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12][13]

    • A gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, is used to elute the peptide.[13]

    • The elution profile is monitored by UV absorbance at 214 and 280 nm.

    • Fractions containing the pure peptide are collected, pooled, and lyophilized.

  • Quality Control:

    • The purity of the final product is assessed by analytical RP-HPLC.

    • The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Cell Culture Treatment with gp91ds-tat

Principle: The Tat peptide facilitates the uptake of gp91ds-tat into cultured cells, where it can inhibit intracellular Nox2.

Protocol:

  • Peptide Preparation:

    • Dissolve lyophilized gp91ds-tat in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Culture cells to the desired confluency in appropriate growth medium.

    • On the day of the experiment, dilute the gp91ds-tat stock solution to the desired final concentration (typically in the range of 1-50 µM) in fresh cell culture medium.[6][8]

    • For control experiments, use a scrambled version of the gp91ds peptide fused to Tat (scrambled-tat) at the same concentration.

    • Remove the old medium from the cells and replace it with the medium containing gp91ds-tat or the scrambled control.

    • Incubate the cells for the desired period (e.g., 1-4 hours) to allow for peptide uptake and inhibition of Nox2.

    • Following the pre-incubation, cells can be stimulated with an agonist to induce Nox2 activity (e.g., PMA, angiotensin II, or inflammatory cytokines).

    • Proceed with downstream assays to measure Nox2 activity, ROS production, or other cellular responses.

Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)

Principle: This assay measures the production of superoxide by NADPH oxidase. Superoxide reacts with lucigenin to produce a chemiluminescent signal that can be quantified.

Protocol:

  • Sample Preparation:

    • After cell or tissue treatment, homogenize the samples in a suitable lysis buffer on ice.

    • Determine the protein concentration of the homogenates using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Procedure:

    • In a white 96-well plate, add a known amount of protein homogenate (e.g., 10-50 µg) to each well.

    • Add the assay buffer containing lucigenin (typically 5 µM) to each well.

    • To initiate the reaction, add NADPH (typically 100-200 µM) to each well.

    • Immediately measure the chemiluminescence using a luminometer. Readings are typically taken every 30-60 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • The results are expressed as relative light units (RLU) per microgram or milligram of protein.

    • Compare the RLU values between control and gp91ds-tat-treated samples to determine the extent of Nox2 inhibition.

Detection of Intracellular ROS (Dihydroethidium - DHE Staining)

Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. This allows for the visualization and quantification of intracellular superoxide production.

Protocol:

  • Cell Preparation:

    • Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.

    • Treat the cells with gp91ds-tat or a scrambled control peptide as described in section 3.2.

    • Induce ROS production with a suitable stimulus if required.

  • DHE Staining:

    • Prepare a fresh working solution of DHE (typically 5-10 µM) in serum-free medium or PBS.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Quantification:

    • After incubation, wash the cells twice with warm PBS to remove excess DHE.

    • For fluorescence microscopy, mount the coverslips on slides and visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation ~518 nm, emission ~605 nm).

    • For quantitative analysis using a fluorescence plate reader, measure the fluorescence intensity in each well.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the average fluorescence intensity per well.

    • Compare the fluorescence intensity between control and gp91ds-tat-treated samples to assess the reduction in superoxide levels.

Visualizing the Role of Tat in gp91ds-tat Function

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and pathways related to gp91ds-tat.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space gp91ds_tat gp91ds-tat cell_surface Cell Surface Glycosaminoglycans gp91ds_tat->cell_surface 1. Electrostatic Interaction (Tat Peptide) internalized_peptide Internalized gp91ds-tat cell_surface->internalized_peptide 2. Internalization

Caption: Tat Peptide-Mediated Cellular Uptake of gp91ds-tat.

G cluster_workflow Experimental Workflow: Assessing gp91ds-tat Efficacy start Start: Cell Culture treatment Treatment with gp91ds-tat or Scrambled Control start->treatment stimulation Stimulation with Nox2 Activator (e.g., PMA) treatment->stimulation assay Downstream Assay stimulation->assay ros_detection ROS Detection (e.g., DHE staining) assay->ros_detection nox_activity Nox Activity Assay (e.g., Lucigenin) assay->nox_activity cytokine_analysis Cytokine Analysis (e.g., ELISA) assay->cytokine_analysis apoptosis_assay Apoptosis Assay (e.g., TUNEL) assay->apoptosis_assay analysis Data Analysis and Comparison ros_detection->analysis nox_activity->analysis cytokine_analysis->analysis apoptosis_assay->analysis

Caption: A typical experimental workflow for evaluating gp91ds-tat.

G cluster_signaling Nox2 Activation and Inhibition by gp91ds-tat stimuli Stimuli (e.g., Ang II, TNF-α, PMA) receptor Receptor Activation stimuli->receptor p47phox_inactive Inactive Cytosolic p47phox receptor->p47phox_inactive p47phox_active Active p47phox p47phox_inactive->p47phox_active Phosphorylation nox2_complex_inactive Inactive Nox2 Complex (gp91phox/p22phox) p47phox_active->nox2_complex_inactive Translocation and Binding nox2_complex_active Active Nox2 Complex nox2_complex_inactive->nox2_complex_active Assembly ros Superoxide (O2⁻) nox2_complex_active->ros NADPH -> NADP+ gp91ds_tat gp91ds-tat gp91ds_tat->nox2_complex_inactive Inhibits Assembly downstream Downstream Signaling (e.g., NF-κB, MAPK activation, Oxidative Stress) ros->downstream

Caption: Signaling pathway of Nox2 activation and its inhibition by gp91ds-tat.

G cluster_downstream Downstream Consequences of Nox2 Inhibition by gp91ds-tat gp91ds_tat gp91ds-tat nox2 Nox2 Activity gp91ds_tat->nox2 Inhibits cell_survival Increased Cell Survival gp91ds_tat->cell_survival Promotes ros ROS Production nox2->ros Leads to inflammation Inflammation (e.g., ↓ TNF-α, ↓ IL-6) ros->inflammation Promotes apoptosis Apoptosis ros->apoptosis Promotes cellular_damage Oxidative Cellular Damage ros->cellular_damage Causes inflammation->apoptosis Contributes to cellular_damage->apoptosis Induces

Caption: Logical relationship of gp91ds-tat action on downstream cellular events.

Conclusion

The Tat peptide is an indispensable component of the gp91ds-tat chimeric peptide, endowing it with the ability to traverse the cell membrane and reach its intracellular target, the Nox2 enzyme complex. This technical guide has provided a comprehensive overview of the role of the Tat peptide in facilitating the inhibitory action of gp91ds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined herein is crucial for the effective use of gp91ds-tat as a tool to investigate the intricate roles of Nox2-mediated redox signaling in health and disease.

References

Delving into the Cellular Entry of Sgp91 ds-tat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake mechanism of the Sgp91 ds-tat peptide is limited in publicly available literature. This guide provides an in-depth overview of the presumed cellular uptake mechanisms based on the extensive research conducted on its cell-penetrating component, the TAT (Trans-Activator of Transcription) peptide from HIV-1. The gp91phox-derived sequence of Sgp91 may influence the uptake process, and the experimental protocols provided herein are templates that should be optimized for the specific this compound conjugate.

Executive Summary

The this compound peptide is a promising research tool and potential therapeutic agent, comprising a sequence from the gp91phox subunit of NADPH oxidase conjugated to the TAT cell-penetrating peptide (CPP). The TAT domain facilitates the entry of the this compound into cells, a critical step for its biological activity as a selective inhibitor of NADPH oxidase assembly[1]. Understanding the cellular uptake mechanism is paramount for optimizing its delivery and efficacy. The cellular entry of TAT-conjugated molecules is a complex and multifaceted process, not attributable to a single pathway but rather a combination of energy-dependent endocytic routes. Key proposed mechanisms include macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, often initiated by the electrostatic interaction of the cationic TAT peptide with anionic components of the cell surface, such as heparan sulfate proteoglycans (HSPGs)[2][3][4]. This guide synthesizes the current understanding of TAT-mediated cellular entry, presenting quantitative data from relevant studies, detailed experimental protocols to investigate these pathways, and visual diagrams of the involved processes.

Proposed Cellular Uptake Mechanisms of this compound

The cellular uptake of TAT-conjugated cargos is an active process, highly dependent on temperature and cellular energy (ATP)[3][5]. The initial step involves the binding of the polycationic TAT peptide to the negatively charged cell surface. Subsequently, the peptide is internalized through one or more endocytic pathways.

Initial Cell Surface Interaction

The highly cationic nature of the TAT peptide (YGRKKRRQRRR) facilitates its initial interaction with anionic heparan sulfate proteoglycans (HSPGs) on the cell surface[2][3][4]. This interaction is thought to trigger the subsequent internalization processes.

Endocytic Pathways

Current evidence suggests that TAT and its conjugates can utilize multiple endocytic pathways simultaneously. The predominant pathway can vary depending on the cell type, the nature and size of the conjugated cargo, and the experimental conditions[2].

  • Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles (macropinosomes). Several studies have identified macropinocytosis as a major route for TAT peptide and TAT-fusion protein internalization[6][7]. This process is characterized by its sensitivity to inhibitors of Na+/H+ exchangers (e.g., EIPA) and phosphoinositide 3-kinases (e.g., wortmannin)[8].

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles. Some studies have shown that the uptake of unconjugated TAT peptide can be partially inhibited by specific inhibitors of CME, such as chlorpromazine, or by knocking down clathrin heavy chain expression[2][3][9].

  • Caveolae-Dependent Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in caveolin proteins. While some reports suggest the involvement of this pathway for certain TAT-fusion proteins, its role in the uptake of unconjugated TAT peptide is less clear and appears to be cell-type dependent[10][11]. This pathway can be investigated using inhibitors like genistein and filipin[12][13].

Quantitative Data on TAT Peptide Uptake

The following tables summarize quantitative findings from studies on TAT peptide and its conjugates, providing insights into the efficiency and dynamics of the uptake process.

Table 1: Effect of Temperature and Energy Depletion on TAT Peptide Uptake

Cell TypeConditionUptake Inhibition (%)Reference
HUVEC4°C~80%[5]
HUVECATP Depletion~70%[5]
Human Macrophages4°C~90%[5]
Human MacrophagesATP Depletion~85%[5]

Table 2: Effect of Endocytosis Inhibitors on TAT-Conjugate Uptake

Cell LineInhibitorTarget PathwayUptake Inhibition (%)Reference
HeLaChlorpromazine (10 µg/mL)Clathrin-mediated~40%[3]
HeLaK+ DepletionClathrin-mediated~50%[3]
HK-2Genistein (200 µM)Caveolae-dependentSignificant Decrease[10]
HK-2EIPA (25 µM)MacropinocytosisDecrease[10]
SH-SY5YChlorpromazineClathrin-mediatedEffective[9]

Table 3: Comparative Uptake of TAT-Conjugates

ConjugateCell LineFold Increase in Uptake vs. Unconjugated CargoReference
68Ga-porphyrin-TATA549~2.6-fold (in vivo tumor uptake)[14]
C16NTF (palmitoylated TAT-fluorophore)MCF-7Significantly higher than non-lipidated TAT-fluorophore[15]
d-TAT peptidesJurkatUp to 13-fold higher than L-TAT peptides[16]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the cellular uptake mechanism of this compound. It is recommended to use a fluorescently labeled version of this compound for these assays.

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of peptide uptake in a large cell population.

  • Cell Preparation: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours[17].

  • Peptide Incubation:

    • Prepare solutions of fluorescently labeled this compound at various concentrations (e.g., 1-10 µM) in serum-free media (e.g., OptiMEM)[4][18].

    • Wash cells twice with PBS.

    • Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C[17][19].

  • Removal of Surface-Bound Peptide:

    • Wash cells twice with PBS.

    • Incubate cells with 0.05% trypsin for 10 minutes at 37°C to remove non-internalized, membrane-bound peptide[17].

  • Cell Harvesting and Analysis:

    • Neutralize trypsin with complete medium and transfer the cell suspension to FACS tubes.

    • Centrifuge, discard the supernatant, and resuspend the cell pellet in FACS buffer (PBS with 1% FBS).

    • Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population[19][20].

Visualization of Cellular Uptake by Confocal Microscopy

This method provides qualitative and semi-quantitative information on the subcellular localization of the peptide.

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy[18][21].

  • Peptide Incubation: Treat cells with fluorescently labeled this compound (e.g., 5 µM) for 1-2 hours at 37°C[15].

  • Co-staining (Optional): To identify specific endocytic compartments, co-incubate with fluorescent markers for early endosomes (e.g., Rab5-GFP), late endosomes/lysosomes (e.g., LysoTracker), or specific pathways (e.g., fluorescently labeled transferrin for CME).

  • Cell Fixation and Mounting:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a confocal laser scanning microscope.

Investigating Uptake Mechanisms Using Inhibitors

This protocol helps to identify the specific endocytic pathways involved in peptide uptake.

  • Cell Preparation: Seed cells as for flow cytometry or confocal microscopy.

  • Inhibitor Pre-incubation:

    • Pre-treat cells with specific endocytosis inhibitors for 30-60 minutes at 37°C. Use appropriate concentrations determined by cytotoxicity assays (e.g., MTT assay)[12].

      • Clathrin-mediated: Chlorpromazine (e.g., 5-15 µg/mL)[13].

      • Caveolae-dependent: Genistein (e.g., 50-200 µM)[10][13].

      • Macropinocytosis: 5-(N-ethyl-N-isopropyl) amiloride (EIPA) (e.g., 10-50 µM)[8][10].

  • Peptide Incubation: Add fluorescently labeled this compound to the inhibitor-containing medium and incubate for the desired time.

  • Analysis: Quantify peptide uptake using flow cytometry or visualize by confocal microscopy as described above. Compare the results to untreated control cells.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and a general experimental workflow.

G cluster_0 Cellular Uptake Pathways of this compound Sgp91_ds_tat This compound Cell_Surface Cell Surface (HSPGs) Sgp91_ds_tat->Cell_Surface Macropinocytosis Macropinocytosis Cell_Surface->Macropinocytosis CME Clathrin-Mediated Endocytosis Cell_Surface->CME Caveolae Caveolae-Dependent Endocytosis Cell_Surface->Caveolae Macropinosome Macropinosome Macropinocytosis->Macropinosome Clathrin_Vesicle Clathrin-Coated Vesicle CME->Clathrin_Vesicle Caveosome Caveosome Caveolae->Caveosome Endosome Early/Late Endosome Macropinosome->Endosome Clathrin_Vesicle->Endosome Caveosome->Endosome Cytosol Cytosolic Release Endosome->Cytosol

Caption: Proposed cellular uptake pathways for this compound.

G cluster_1 Experimental Workflow to Determine Uptake Mechanism Start Start: Fluorescently Labeled this compound Incubate Incubate with Cells (Time Course & Dose Response) Start->Incubate Inhibitors Pre-treat with Endocytosis Inhibitors Start->Inhibitors Quantify Quantify Uptake (Flow Cytometry) Incubate->Quantify Visualize Visualize Uptake (Confocal Microscopy) Incubate->Visualize Conclusion Determine Dominant Uptake Pathway(s) Quantify->Conclusion Visualize->Conclusion Analyze_Inhibitors Analyze Uptake (Flow Cytometry/Microscopy) Inhibitors->Analyze_Inhibitors Analyze_Inhibitors->Conclusion

Caption: General experimental workflow for investigating the cellular uptake mechanism.

Conclusion

The cellular entry of this compound is fundamentally governed by the properties of its TAT peptide component. The uptake is an active, energy-dependent process involving multiple endocytic pathways, primarily macropinocytosis and clathrin-mediated endocytosis, with a possible contribution from caveolae-dependent mechanisms in certain cell types. For researchers and drug developers, a thorough characterization of the this compound uptake profile in the specific cell type of interest is crucial for interpreting experimental results and for the rational design of delivery strategies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such investigations.

References

gp91ds-tat: A Technical Guide to Target Binding and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the peptide inhibitor gp91ds-tat, focusing on its target binding, specificity, and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting NADPH oxidase 2 (Nox2).

Core Concept: Inhibiting the Source of Oxidative Stress

gp91ds-tat is a synthetic, cell-permeable chimeric peptide designed to specifically inhibit the activity of NADPH oxidase 2 (Nox2), a key enzyme responsible for the production of superoxide and other reactive oxygen species (ROS) in various cell types.[1][2] The peptide is composed of a sequence from gp91phox, the catalytic subunit of Nox2, linked to a cell-penetrating peptide from the human immunodeficiency virus (HIV) Tat protein.[2][3] This Tat sequence facilitates the entry of gp91ds-tat into cells, allowing it to reach its intracellular target.[2][3]

The primary mechanism of action involves the disruption of the assembly of the functional Nox2 enzyme complex.[2][4] gp91ds-tat competitively inhibits the binding of the cytosolic subunit p47phox to gp91phox, a critical step for Nox2 activation.[4] By preventing this interaction, gp91ds-tat effectively blocks the production of superoxide.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity and application of gp91ds-tat from various in vitro and in vivo studies.

ParameterValueCell/System TypeConditionReference
In Vitro Concentration for Effect 5 µMHuman retinal endothelial cellsHigh glucose-induced ROS[1]
5 µMMouse podocytesHomocysteine-induced superoxide production[1]
1-3 µMRat mesenteric arterial smooth muscle cellsChemerin-induced ROS production[1]
500 nMCardiac myocytesEGF-induced Cl- current[4]
In Vivo Application Not specifiedAPP/PS1 mice (Alzheimer's model)Cognitive and cerebrovascular function[1]
Not specifiedRat model of middle cerebral artery occlusionCerebral ischemia/reperfusion injury[3]
Not specifiedMouse model of hyperhomocysteinemiaGlomerular injury[5]
Scrambled Control Peptide YGRKKRRQRRRCLRITRQSR-NH2-Negative control for in vivo studies[6]

Signaling Pathways

The inhibitory action of gp91ds-tat on Nox2 assembly has significant downstream effects on various signaling pathways implicated in inflammation and cellular damage.

Nox2_Activation_and_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (Nox2) p22phox p22phox Superoxide Superoxide (O2-) gp91phox->Superoxide produces p47phox p47phox p47phox->gp91phox binds to p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->gp91phox Rac Rac Rac->gp91phox Stimulus Stimulus (e.g., Ang II, EGF) Stimulus->p47phox activates gp91ds_tat gp91ds-tat gp91ds_tat->p47phox blocks binding ROS Reactive Oxygen Species (ROS) Superoxide->ROS Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) ROS->Downstream

Caption: Mechanism of Nox2 activation and inhibition by gp91ds-tat.

The diagram above illustrates the normal activation cascade of Nox2, where various stimuli lead to the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound cytochrome b558, which is composed of gp91phox and p22phox. gp91ds-tat acts as a competitive inhibitor, preventing the docking of p47phox to gp91phox and thereby halting the assembly of the active enzyme.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in gp91ds-tat research.

Measurement of Intracellular ROS Production

Objective: To quantify the inhibitory effect of gp91ds-tat on the production of reactive oxygen species in cultured cells.

Materials:

  • Cell line of interest (e.g., human retinal endothelial cells, podocytes)

  • Cell culture medium and supplements

  • gp91ds-tat peptide

  • Stimulus (e.g., high glucose, homocysteine, chemerin)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of gp91ds-tat (e.g., 1-10 µM) for a specified duration (e.g., 1 hour).[1]

  • Induce ROS production by adding the appropriate stimulus to the cell culture medium.

  • Incubate the cells with the stimulus for the desired time.

  • Wash the cells with PBS.

  • Load the cells with H2DCFDA (or another ROS probe) by incubating them in a solution of the probe in PBS for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Compare the fluorescence levels in gp91ds-tat-treated cells to those in untreated and stimulus-only control cells.

ROS_Measurement_Workflow A Seed and culture cells B Pre-treat with gp91ds-tat A->B C Induce ROS with stimulus B->C D Incubate with ROS probe (e.g., H2DCFDA) C->D E Wash cells D->E F Measure fluorescence E->F G Analyze and compare results F->G

Caption: Workflow for measuring intracellular ROS production.

Assessment of NLRP3 Inflammasome Activation

Objective: To determine the effect of gp91ds-tat on the activation of the NLRP3 inflammasome, a key component of the innate immune response.

Materials:

  • Cell line of interest (e.g., mouse podocytes)

  • Cell culture medium and supplements

  • gp91ds-tat peptide

  • Stimulus (e.g., homocysteine)

  • Lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibodies against NLRP3, ASC, Caspase-1, and IL-1β

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with gp91ds-tat and the stimulus as described in the ROS measurement protocol.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the components of the NLRP3 inflammasome.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative expression levels of the target proteins. A reduction in the levels of cleaved Caspase-1 and mature IL-1β in gp91ds-tat-treated cells indicates inhibition of inflammasome activation.[1]

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Western blot transfer C->D E Antibody incubation D->E F Chemiluminescent detection E->F G Data analysis F->G

References

A Foundational Guide to NADPH Oxidase Inhibition: Mechanisms, Assays, and Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The NADPH oxidase (NOX) family of enzymes are critical players in cellular signaling, host defense, and a variety of physiological processes. Their primary function is the regulated production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). While essential for normal cellular function, dysregulation of NOX activity and the subsequent overproduction of ROS are implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3] This has positioned NADPH oxidases as highly attractive therapeutic targets.

This technical guide provides a comprehensive overview of the foundational research in NADPH oxidase inhibition. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into NOX signaling pathways, a comparative analysis of key inhibitors with their quantitative data, and explicit protocols for fundamental experimental assays.

I. NADPH Oxidase Signaling Pathways

The activation of NADPH oxidase is a tightly regulated process involving a cascade of signaling events that are initiated by a diverse range of stimuli, including growth factors, cytokines, and vasoactive agents like angiotensin II.[4][5] The seven members of the NOX family (NOX1-5 and DUOX1/2) exhibit distinct tissue distributions, subcellular localizations, and activation mechanisms.[1][2]

A prototypic example of NOX activation is the response to Angiotensin II (Ang II), a key regulator of blood pressure and cardiovascular function. Upon binding to its AT1 receptor, Ang II triggers a signaling cascade that leads to the activation of NOX enzymes, particularly NOX1, NOX2, and NOX4, in vascular cells.[5][6] This process often involves the activation of protein kinase C (PKC) and the subsequent phosphorylation and translocation of cytosolic regulatory subunits (such as p47phox and p67phox for NOX2) to the membrane-bound catalytic subunit (e.g., gp91phox/NOX2).[5][7] The small GTPase Rac is also a crucial component in the assembly and activation of the NOX complex.[2] The resulting increase in ROS production contributes to various downstream effects, including vascular smooth muscle cell proliferation, inflammation, and endothelial dysfunction.[4][6]

The ROS generated by NOX enzymes are not merely byproducts but act as second messengers, modulating the activity of various downstream signaling molecules, including protein tyrosine phosphatases (PTPs), kinases (e.g., MAPKs, Akt), and transcription factors (e.g., NF-κB, AP-1).[4][6] By inhibiting PTPs, for instance, NOX-derived ROS can prolong the phosphorylation and activation of growth factor receptors, thereby amplifying signaling pathways that promote cell growth and proliferation.[6]

NOX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds PKC PKC AT1R->PKC activates Rac_GDP Rac-GDP AT1R->Rac_GDP activates NOX2_complex Inactive NOX2 Complex (gp91phox, p22phox) Active_NOX2 Active NOX2 Complex NOX2_complex->Active_NOX2 assembly ROS ROS (O₂⁻, H₂O₂) Active_NOX2->ROS generates p47phox p47phox PKC->p47phox phosphorylates p47phox_P p47phox-P p47phox->p47phox_P p67phox p67phox p67phox->NOX2_complex Rac_GTP Rac-GTP Rac_GDP->Rac_GTP p47phox_P->NOX2_complex Rac_GTP->NOX2_complex PTP_inactivated PTP (inactive) ROS->PTP_inactivated inactivates MAPK MAPK Pathway ROS->MAPK activates NFkB NF-κB Activation ROS->NFkB activates Cellular_Responses Cellular Responses (e.g., Proliferation, Inflammation) MAPK->Cellular_Responses NFkB->Cellular_Responses

Angiotensin II-induced NOX2 signaling pathway.

II. Key NADPH Oxidase Inhibitors: A Quantitative Comparison

The development of specific and potent inhibitors of NADPH oxidase is a major goal for both basic research and clinical applications. Over the years, a range of inhibitory molecules have been identified, from non-specific "historical" inhibitors to more recent, isoform-selective compounds. Their mechanisms of action are varied, including the prevention of the assembly of the NOX enzyme complex, direct interaction with the catalytic subunit, and covalent modification.[8][9][10]

This section provides a summary of the quantitative data for several key NADPH oxidase inhibitors. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are presented to allow for a direct comparison of their potency and selectivity against different NOX isoforms. It is important to note that the reported values can vary depending on the assay system used (e.g., cell-free versus cell-based assays).

Table 1: Small Molecule Inhibitors of NADPH Oxidase
InhibitorTarget NOX Isoform(s)IC₅₀ / KᵢAssay TypeReference(s)
Diphenyleneiodonium (DPI) Pan-NOX (Flavoprotein Inhibitor)Kᵢ = 10-70 nM (for various NOX isoforms and xanthine oxidase)Cell-free[10]
Apocynin NOX2 (in systems with myeloperoxidase)Often reported as ineffective in cell-free assays; activity is debatedCell-based/Cell-free[5]
VAS2870 Pan-NOX (NOX1, NOX2, NOX4)IC₅₀ (NOX2) ≈ 0.7-1.1 µMCell-free/Cell-based[6][8]
VAS3947 Pan-NOX (NOX1, NOX2, NOX4)IC₅₀ ≈ 10 µM (for NOX1, NOX2, NOX4)Cell-free[11]
ML171 (2-Acetylphenothiazine) NOX1 selectiveIC₅₀ (NOX1) ≈ 0.1-0.25 µMCell-based[8]
GKT136901 NOX1/4 selectiveKᵢ (NOX1) = 160 nM, Kᵢ (NOX4) = 165 nMCell-free[10][12]
GKT137831 (Setanaxib) NOX1/4 selectiveKᵢ (NOX1) = 110 nM, Kᵢ (NOX4) = 140 nMCell-free[10]
M13 NOX4 selectiveIC₅₀ (NOX4) ≈ 0.01 µMCell-based
ML090 NOX5IC₅₀ (NOX5) ≈ 0.01 µMCell-based[8]
GSK2795039 NOX2 selectivepIC₅₀ ≈ 6.74Cell-based (PMA-activated HL60 cells)[4][5]
Table 2: Peptide-Based Inhibitors of NADPH Oxidase
InhibitorTargetIC₅₀Assay TypeReference(s)
Nox2ds-tat NOX2~0.74 µMCell-free (reconstituted system)[13]
p22phox-derived peptide (aa 85-99) p22phox interaction2.0 µMCell-free[13]
p47phox-derived peptide (aa 334-347) p47phox function15 µMBroken cell system[13]
gp91phox/NOX2 B-loop peptide (aa 86-102) p47phox binding site on NOX22 µMCell-free[13]

III. Experimental Protocols for Key Assays

The accurate measurement of NADPH oxidase activity is fundamental to the study of its function and the characterization of its inhibitors. A variety of assays have been developed, each with its own advantages and limitations. This section provides detailed methodologies for three commonly used assays.

A. Cytochrome c Reduction Assay (for Superoxide Detection)

This spectrophotometric assay is a classic method for measuring superoxide production, particularly in cell-free systems. It relies on the ability of superoxide to reduce cytochrome c, which can be monitored by an increase in absorbance at 550 nm.

Principle: O₂⁻ + Cytochrome c (Fe³⁺) → O₂ + Cytochrome c (Fe²⁺)

Materials:

  • Sample (e.g., membrane fractions, purified enzyme)

  • Assay Buffer: e.g., 0.3 M Potassium Phosphate Buffer, pH 7.7

  • Cytochrome c solution (from horse heart), e.g., 0.5 mM in 10 mM Potassium Phosphate Buffer, pH 7.7

  • NADPH solution, e.g., 10 mM

  • Superoxide dismutase (SOD) for control experiments

  • Spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 550 nm and select a kinetic measurement mode.

  • In a 1 ml cuvette, add 80 µl of the 0.5 mM cytochrome c solution.[5]

  • Add the biological sample to be tested (e.g., an aliquot of membrane preparation).

  • Add Assay Buffer to bring the total volume to 0.99 ml.[5]

  • Place the cuvette in the spectrophotometer and record a baseline rate for 2-3 minutes at ambient temperature.[5]

  • Initiate the reaction by adding 10 µl of the 10 mM NADPH solution and mix gently by inversion.[5]

  • Immediately start recording the change in absorbance at 550 nm over time (e.g., for 3-5 minutes).

  • To confirm that the reduction of cytochrome c is due to superoxide, perform a parallel experiment in the presence of SOD, which will inhibit the superoxide-dependent signal.

  • Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹).

Cytochrome_C_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cytochrome c solution - NADPH solution - Assay Buffer - Sample start->prep_reagents setup_spectro Set Spectrophotometer: - Wavelength: 550 nm - Kinetic mode prep_reagents->setup_spectro mix_reagents In Cuvette: 1. Add Cytochrome c 2. Add Sample 3. Add Assay Buffer setup_spectro->mix_reagents record_baseline Record Baseline Absorbance (2-3 min) mix_reagents->record_baseline add_nadph Initiate Reaction: Add NADPH record_baseline->add_nadph record_reaction Record Absorbance Change (3-5 min) add_nadph->record_reaction calculate_rate Calculate Rate of Cytochrome c Reduction record_reaction->calculate_rate end End calculate_rate->end

Workflow for the Cytochrome c Reduction Assay.
B. Lucigenin-Based Chemiluminescence Assay (for Superoxide Detection)

This is a highly sensitive method for detecting superoxide production in both cell-free and cell-based systems. Lucigenin (bis-N-methylacridinium nitrate) reacts with superoxide to produce light, which can be measured with a luminometer.

Principle: Lucigenin + O₂⁻ → N-methylacridone + light

Materials:

  • Sample (e.g., membrane fractions, whole cells)

  • Homogenization Buffer (for tissue/cell preparation): e.g., 50 mM Tris-HCl pH 7.4, 2 mM dithiothreitol, protease inhibitors.[11]

  • Lucigenin solution, e.g., 5 µM working concentration.

  • NADPH solution, e.g., 200 µM.[11]

  • Luminometer or plate reader with luminescence detection.

Procedure for Membrane Fractions:

  • Prepare membrane fractions from tissues or cells by homogenization and differential centrifugation. A final ultracentrifugation step (e.g., 100,000 x g for 60 min) is typically used to pellet the membranes.[11]

  • Resuspend the membrane pellet in an appropriate buffer (without dithiothreitol) and determine the protein concentration. Dilute to a final concentration of, for example, 0.2 mg/ml.[11]

  • In the wells of a microplate or in luminometer tubes, add the membrane suspension.

  • Add lucigenin to a final concentration of 5 µM.

  • Place the plate/tubes in the luminometer to measure the basal chemiluminescence.

  • Initiate the reaction by adding NADPH to a final concentration of 200 µM.[11]

  • Immediately begin recording the chemiluminescence signal over time.

Note: It is crucial to use a low concentration of lucigenin (e.g., 5 µM) to avoid artifactual superoxide generation through redox cycling of the probe itself.[11]

C. Amplex® Red Assay (for Hydrogen Peroxide Detection)

The Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) assay is a sensitive and specific method for detecting hydrogen peroxide. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.

Principle: Amplex Red + H₂O₂ --(HRP)--> Resorufin (fluorescent)

Materials:

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (or individual components)

  • Sample (e.g., cultured cells, enzyme reaction)

  • Reaction Buffer (e.g., Krebs-Ringer phosphate buffer or as provided in the kit)

  • H₂O₂ for standard curve

  • Fluorescence microplate reader (Ex/Em ≈ 545/590 nm)

Procedure for Cultured Cells:

  • Prepare a working solution of the Amplex Red reagent/HRP mixture in the appropriate reaction buffer as per the manufacturer's instructions. A typical working solution might contain 50 µM Amplex Red and 0.1 U/mL HRP.

  • Prepare a standard curve of H₂O₂ in the reaction buffer.

  • Plate cells in a 96-well plate and allow them to adhere.

  • Remove the culture medium and wash the cells with the reaction buffer.

  • Add the Amplex Red/HRP working solution to the wells containing the cells and the H₂O₂ standards.

  • If studying stimulated H₂O₂ production, add the stimulus (e.g., PMA) to the appropriate wells.

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.[8]

  • Measure the fluorescence using a microplate reader with excitation around 530-560 nm and emission detection around 590 nm.[8]

  • Quantify the amount of H₂O₂ produced by the samples by comparing their fluorescence to the H₂O₂ standard curve.

Inhibitor_Classification title Classification of NADPH Oxidase Inhibitors inhibitors NADPH Oxidase Inhibitors pan_nox Pan-NOX Inhibitors inhibitors->pan_nox isoform_selective Isoform-Selective Inhibitors inhibitors->isoform_selective peptide_inhibitors Peptide-Based Inhibitors inhibitors->peptide_inhibitors dpi DPI (Flavoprotein Inhibitor) pan_nox->dpi vas VAS2870 / VAS3947 pan_nox->vas apocynin Apocynin (Activity Debated) pan_nox->apocynin nox1_sel NOX1 Selective (e.g., ML171) isoform_selective->nox1_sel nox2_sel NOX2 Selective (e.g., GSK2795039) isoform_selective->nox2_sel nox4_sel NOX4 Selective (e.g., M13, GKT compounds) isoform_selective->nox4_sel nox5_sel NOX5 Selective (e.g., ML090) isoform_selective->nox5_sel nox2ds Nox2ds-tat (Targets NOX2 assembly) peptide_inhibitors->nox2ds subunit_peptides Subunit-derived peptides (e.g., from p22phox, p47phox) peptide_inhibitors->subunit_peptides

Logical classification of NADPH oxidase inhibitors.

IV. Conclusion

The field of NADPH oxidase research continues to evolve rapidly, with a growing appreciation for the distinct roles of the different NOX isoforms in health and disease. The development of more potent and selective inhibitors is crucial for dissecting the complex biology of these enzymes and for advancing new therapeutic strategies. This guide provides a foundational framework for understanding the core aspects of NOX inhibition, from the underlying signaling pathways to the practicalities of experimental measurement. By leveraging the quantitative data and detailed protocols presented herein, researchers can better design and interpret their experiments, ultimately contributing to the advancement of this promising area of drug discovery.

References

Sgp91 ds-tat in Oxidative Stress Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of a vast array of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. A primary source of cellular ROS is the NADPH oxidase (NOX) family of enzymes. Among these, NOX2 (also known as gp91phox) is a critical contributor to oxidative stress in various pathological states. Consequently, the specific inhibition of NOX2 presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Sgp91 ds-tat, a peptide-based inhibitor of NOX2, for its application in oxidative stress research and drug development.

This compound is a chimeric peptide composed of a sequence from the gp91phox subunit of NOX2 linked to the cell-penetrating trans-activator of transcription (Tat) peptide from HIV-1.[1][2] This design allows for efficient delivery into cells, where it specifically disrupts the assembly and activation of the NOX2 enzyme complex.[3] This guide will delve into the mechanism of action of this compound, provide detailed experimental protocols for its use, present quantitative data on its efficacy, and illustrate the key signaling pathways it modulates.

Mechanism of Action

The NOX2 enzyme complex is a multi-subunit protein complex responsible for the production of superoxide radicals (O₂⁻). In its inactive state, the catalytic subunit, gp91phox (NOX2), resides in the plasma membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytoplasm. Upon stimulation by various agonists, p47phox is phosphorylated and translocates to the membrane, where it binds to gp91phox. This interaction is a critical step for the assembly of the active NOX2 complex.

This compound functions as a competitive inhibitor by mimicking the binding site of p47phox on gp91phox.[3] By binding to gp91phox, this compound effectively blocks the docking of p47phox, thereby preventing the assembly of the functional NADPH oxidase complex and subsequent superoxide production.[3]

cluster_0 Cell Membrane cluster_1 Cytoplasm gp91 gp91phox (NOX2) ROS Superoxide (O₂⁻) gp91->ROS O₂ → O₂⁻ p47 p47phox p47_p p-p47phox p47->p47_p p67 p67phox p67->gp91 Rac Rac Rac->gp91 Sgp91 This compound Sgp91->gp91 Inhibits Binding Stimulus Agonist Stimulation Stimulus->p47 p47_p->gp91 Translocation & Binding

Mechanism of this compound Inhibition of NOX2.

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on NOX2 activity and subsequent ROS production has been quantified in various experimental models. The following tables summarize key quantitative findings.

In Vitro Model Stimulus This compound Concentration Inhibition of ROS/NOX Activity Reference
Rat Mesenteric Arterial Smooth Muscle CellsChemerin1-3 µMSignificant inhibition of ROS production[1]
Mouse PodocytesHomocysteine (Hcy)5 µMBlocks Hcy-induced superoxide production[1]
Human Retinal Endothelial CellsHigh Glucose5 µMAmeliorates increase in total ROS[1]
In vitro epileptiform activity modelLow Mg²⁺5 µMRate of ROS production significantly reduced from 544% to 186% at 15 min[3]
Phorbol 12-myristate 13-acetate (PMA)-induced polymorphonuclear leukocytesPMA10-80 µMDose-dependent inhibition of superoxide production up to 37 ± 7%
In Vivo Model Disease/Condition This compound Dosage Inhibition of NOX Activity/ROS Reference
Rat CortexKainic Acid-Induced Status Epilepticus400 ng/kg (ICV)55% inhibition of NOX catalytic activity[3]
Rat HippocampusKainic Acid-Induced Status Epilepticus400 ng/kg (ICV)60% inhibition of NOX catalytic activity[3]
Rat LungGas Explosion Injury1 mg/kg (IP)Decreased expression of NOX2

Note: ICV - Intracerebroventricular, IP - Intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Measurement of NADPH Oxidase Activity by Lucigenin Chemiluminescence Assay

This assay measures superoxide production by detecting the chemiluminescence generated from the reaction of lucigenin with superoxide.

Materials:

  • Cell or tissue homogenates

  • Assay buffer: 50 mM phosphate buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose

  • Lucigenin solution (5 µM final concentration)

  • NADPH solution (100 µM final concentration)

  • This compound peptide

  • Scrambled control peptide (e.g., this compound)

  • Luminometer

Protocol:

  • Prepare cell or tissue homogenates according to standard laboratory procedures.

  • Determine the protein concentration of the homogenates.

  • In a 96-well white plate, add 20 µg of homogenate to each well.

  • For inhibitor-treated samples, pre-incubate the homogenates with the desired concentration of this compound or scrambled peptide for a specified time (e.g., 30 minutes at 37°C).

  • Add the assay buffer to each well.

  • Initiate the reaction by adding lucigenin (to a final concentration of 5 µM) and NADPH (to a final concentration of 100 µM).

  • Immediately place the plate in a luminometer and measure photon emission every 30 seconds for 10-20 minutes.

  • Express the results as relative light units (RLU) per milligram of protein.

Detection of Superoxide Production using Dihydroethidium (DHE) Staining

DHE is a fluorescent probe that is oxidized by superoxide to ethidium, which then intercalates with DNA and fluoresces red.

Materials:

  • Cells cultured on coverslips or tissue cryosections

  • Dihydroethidium (DHE) solution (e.g., 10 µM in PBS or appropriate buffer)

  • This compound peptide

  • Scrambled control peptide

  • Fluorescence microscope

Protocol:

  • Culture cells to the desired confluency on coverslips or prepare tissue cryosections.

  • Treat the cells or tissue sections with the desired stimulus to induce oxidative stress. For inhibitor-treated groups, pre-incubate with this compound or scrambled peptide for a specified time (e.g., 1-2 hours) before adding the stimulus.

  • After stimulation, wash the samples with PBS.

  • Incubate the samples with DHE solution (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Wash the samples again with PBS to remove excess DHE.

  • Mount the coverslips on microscope slides or coverslip the tissue sections with mounting medium.

  • Immediately visualize the samples using a fluorescence microscope with appropriate filters for ethidium (excitation/emission ~518/605 nm).

  • Quantify the fluorescence intensity using image analysis software.

Western Blot for p47phox Translocation

This protocol assesses the inhibitory effect of this compound on the translocation of the p47phox subunit from the cytoplasm to the membrane, a key step in NOX2 activation.

Materials:

  • Cell pellets

  • Subcellular fractionation buffer kit

  • RIPA buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p47phox

  • Primary antibody for a membrane marker (e.g., Na+/K+-ATPase)

  • Primary antibody for a cytosolic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the appropriate stimulus in the presence or absence of this compound or scrambled peptide.

  • Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions according to the manufacturer's protocol.

  • Determine the protein concentration of both the membrane and cytosolic fractions.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.

  • Probe the membrane with primary antibodies against p47phox, a membrane marker, and a cytosolic marker (to check for cross-contamination).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of p47phox in the membrane versus the cytosolic fraction.

Signaling Pathways Modulated by this compound

By inhibiting NOX2-derived ROS, this compound can modulate various downstream signaling pathways implicated in cellular responses to oxidative stress.

NF-κB Signaling Pathway

ROS are known activators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Inhibition of NOX2 by this compound can attenuate the activation of this pathway.

cluster_0 Upstream cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimuli NOX2 NOX2 Stimulus->NOX2 ROS ROS NOX2->ROS Sgp91 This compound Sgp91->NOX2 Inhibits IKK IKK Complex ROS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

This compound Modulation of the NF-κB Pathway.
Apoptosis Signaling Pathway

Excessive ROS can trigger apoptosis or programmed cell death. This compound, by reducing oxidative stress, can protect cells from apoptosis through the modulation of key apoptotic regulators.

cluster_0 Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Oxidative_Stress Oxidative Stress NOX2 NOX2 Oxidative_Stress->NOX2 Sgp91 This compound Sgp91->NOX2 Inhibits Bax Bax (Pro-apoptotic) NOX2->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) NOX2->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound and the Apoptosis Pathway.

Pharmacokinetics and Bioavailability

A critical consideration for the therapeutic application of peptide-based inhibitors is their pharmacokinetic profile. The Tat peptide facilitates cellular uptake but can also lead to rapid clearance from circulation. Studies on Tat-conjugated molecules have shown a very high systemic clearance and a large volume of distribution, indicating rapid uptake by tissues. For instance, unconjugated Tat-biotin peptide was cleared almost instantaneously from plasma in rats.[3][4] While this ensures efficient delivery to tissues, it also results in a short plasma half-life. The pharmacokinetic properties of this compound itself are not extensively documented in publicly available literature, but it is expected to have limited oral bioavailability and a relatively short half-life in circulation, often necessitating direct administration routes such as intravenous or intracerebroventricular injection in preclinical studies.[3][5]

Conclusion

This compound is a valuable and specific tool for investigating the role of NOX2-mediated oxidative stress in a wide range of biological processes and disease models. Its ability to efficiently enter cells and specifically inhibit the assembly of the NOX2 complex allows for the precise dissection of downstream signaling events. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways. As research into the pathological roles of oxidative stress continues, the utility of specific inhibitors like this compound will undoubtedly grow, paving the way for the development of novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Sgp91 ds-tat

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Sgp91 ds-tat, a cell-penetrating peptide inhibitor of NADPH oxidase 2 (NOX2). This document outlines the mechanism of action, experimental protocols for various administration routes, and key quantitative data from preclinical studies.

Introduction to this compound

This compound is a chimeric peptide composed of a sequence from gp91phox (the catalytic subunit of NOX2) and the cell-penetrating peptide TAT (Trans-Activator of Transcription) from the human immunodeficiency virus (HIV). The gp91phox-derived sequence acts as a competitive inhibitor, preventing the assembly of the functional NADPH oxidase complex, thereby reducing the production of reactive oxygen species (ROS). The TAT peptide facilitates the entry of the inhibitor into cells, enabling its in vivo efficacy. A scrambled version of the gp91phox sequence, termed this compound, is often used as a negative control in experiments to demonstrate the sequence-specificity of the inhibitory effect.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of NOX2, a key enzyme in the generation of superoxide radicals. In a resting state, the subunits of NOX2 are disassembled. Upon stimulation, cytosolic components, including p47phox, translocate to the membrane-bound gp91phox (NOX2) and p22phox subunits to form an active enzyme complex. This compound competitively inhibits the binding of p47phox to gp91phox, thus preventing the assembly and activation of the NADPH oxidase complex. This leads to a reduction in ROS production, which has therapeutic implications in various disease models characterized by oxidative stress.

Sgp91_ds_tat_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytosol gp91 gp91phox (NOX2) ROS ROS Production gp91->ROS Leads to p22 p22phox p47 p47phox p47->gp91 Binding p67 p67phox p40 p40phox Rac Rac Stimulus Stimulus Stimulus->p47 Activation Sgp91 This compound Sgp91->Block Block->p47 Inhibits

Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize dosages and administration routes for this compound and its scrambled control from various in vivo studies.

Table 1: this compound In Vivo Administration Parameters

Animal ModelAdministration RouteDosageTreatment ScheduleVehicleReference
MiceIntraperitoneal (i.p.)10 mg/kgEvery other day for 1 or 2 weeksSaline[1]
MiceIntraperitoneal (i.p.)10 mg/kg/dayDaily for 7 daysSaline with 0.01 N acetic acid[2]
RatsIntracerebroventricular (i.c.v.)100 ng/kgSingle doseNot specified[3]
RatsIntravenous (i.v.)1.2 mg/kgBolus injection at the start of reperfusionSaline[4]
RatsIntracerebroventricular (i.c.v.)400 ng/kgSingle dose 1 hour after status epilepticusNot specified[5]

Table 2: Scrambled Control (this compound) In Vivo Administration Parameters

Animal ModelAdministration RouteDosageTreatment ScheduleVehicleReference
MiceIntraperitoneal (i.p.)10 mg/kg/dayDaily for 7 daysSaline with 0.01 N acetic acid[2]

Experimental Protocols

Peptide Preparation and Solubilization

Materials:

  • This compound peptide (lyophilized powder)

  • Scrambled gp91 ds-tat peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Vortex mixer

  • Sterile, low-protein binding microcentrifuge tubes

Protocol for Saline-Based Vehicle:

  • Bring the lyophilized peptide to room temperature before opening the vial.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Reconstitute the peptide in a small volume of sterile saline or PBS to create a stock solution. The final concentration will depend on the required dosage and injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 200 µL, a stock concentration of 1.25 mg/mL would be needed.

  • Vortex gently to dissolve. If solubility is an issue, sonication may be used sparingly.

  • Prepare fresh daily or store aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol for DMSO-Based Vehicle:

For peptides with poor aqueous solubility, a co-solvent system may be necessary.

  • Follow steps 1 and 2 from the saline-based protocol.

  • Dissolve the peptide in a minimal amount of sterile DMSO (e.g., 5-10% of the final volume).

  • Once fully dissolved, slowly add sterile saline or PBS to reach the final desired concentration and volume, while vortexing gently.

  • Be aware that high concentrations of DMSO can be toxic in vivo. It is recommended to keep the final DMSO concentration below 5-10%.

Peptide_Preparation_Workflow start Start: Lyophilized Peptide centrifuge Centrifuge Vial start->centrifuge reconstitute Reconstitute in Vehicle (Saline or DMSO/Saline) centrifuge->reconstitute dissolve Vortex/Sonicate to Dissolve reconstitute->dissolve aliquot Aliquot for Storage (-20°C or -80°C) dissolve->aliquot end Ready for Injection aliquot->end

Peptide Preparation Workflow
In Vivo Administration Protocols

Materials:

  • Prepared this compound or scrambled peptide solution

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol

  • Animal restraint device (optional)

Protocol:

  • Restrain the mouse securely. One common method is to grasp the loose skin over the neck and back, and secure the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Clean the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no fluid or blood is drawn, which would indicate improper needle placement.

  • Inject the solution slowly and smoothly. The typical injection volume for a mouse is 100-200 µL.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Materials:

  • Prepared this compound or scrambled peptide solution

  • Sterile 1 mL syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Clean the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

  • A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Inject the solution slowly. The typical injection volume is 100-200 µL. If swelling occurs at the injection site, the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor.

This is a surgical procedure and must be performed under anesthesia by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound or scrambled peptide solution

  • Stereotactic apparatus

  • Anesthesia machine

  • Surgical tools

  • Hamilton syringe with a 33-gauge needle

  • Bone drill

Protocol:

  • Anesthetize the rat and mount it in the stereotactic apparatus.

  • Surgically expose the skull and identify the bregma.

  • Determine the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture).

  • Drill a small burr hole through the skull at the determined coordinates.

  • Lower the Hamilton syringe needle to the appropriate depth (e.g., approximately 3.5-4.0 mm from the dura).

  • Infuse the peptide solution slowly over several minutes (e.g., 1-5 µL total volume).

  • Leave the needle in place for a few minutes post-injection to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Provide appropriate post-operative care, including analgesia.

Administration_Routes start Prepared Peptide Solution ip Intraperitoneal (i.p.) Systemic delivery start->ip iv Intravenous (i.v.) Rapid systemic delivery start->iv icv Intracerebroventricular (i.c.v.) Direct CNS delivery start->icv

Common In Vivo Administration Routes

Toxicity and Safety Considerations

The TAT peptide itself has been studied for toxicity. While generally considered to have low toxicity at therapeutic concentrations, some studies have reported potential for adverse effects at high doses or with prolonged exposure. The toxicity of the this compound conjugate has not been extensively reported in the public domain. Researchers should perform dose-response studies to determine the optimal therapeutic window and monitor for any signs of toxicity, such as weight loss, behavioral changes, or signs of inflammation at the injection site. The use of a scrambled peptide control is crucial to distinguish between sequence-specific effects and non-specific or vehicle-related toxicity.

Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Use of gp91ds-tat in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective NADPH oxidase 2 (NOX2) inhibitor, gp91ds-tat, in primary cell culture experiments. This document includes detailed protocols for the preparation and application of gp91ds-tat, methods for assessing its biological activity, and a summary of reported quantitative data.

Introduction to gp91ds-tat

The gp91ds-tat peptide is a highly specific and cell-permeable inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for the production of reactive oxygen species (ROS) in a variety of cell types. The peptide consists of two functional domains: a sequence from the gp91phox (also known as NOX2) subunit that is critical for its interaction with the cytosolic subunit p47phox, and the cell-penetrating trans-activator of transcription (TAT) peptide from HIV-1, which facilitates its entry into cells.[1][2][3] By competitively inhibiting the assembly of the active NOX2 enzyme complex, gp91ds-tat effectively blocks the production of superoxide and downstream ROS.[1][2]

Data Presentation: Efficacy of gp91ds-tat in Primary Cell Culture

The following tables summarize the effective concentrations and experimental conditions of gp91ds-tat in various primary cell types as reported in the literature.

Primary Cell TypeOrganismConcentration RangeIncubation TimeObserved EffectReference
Retinal Endothelial CellsHuman5 µM96 hoursAmeliorated high glucose-induced increase in total ROS and cell death.[4]
PodocytesMouse5 µM1 hour pretreatmentBlocked homocysteine-induced superoxide production.[4]
Mesenteric Arterial Smooth Muscle CellsRat1-3 µM2 hours pretreatmentSignificantly inhibited chemerin-induced ROS production, proliferation, and migration.[4]
MicrogliaMouseNot specifiedNot specifiedPrevented Tat-induced superoxide formation.[5]
Brain Microvascular Endothelial Cells, Astrocytes, PericytesHuman50 µM4 hours OGD + 20 hours reperfusionAttenuated OGD-mediated increases in NADPH oxidase activity and superoxide release.[6]
Polymorphonuclear LeukocytesRat10-80 µMNot specifiedDose-dependently inhibited PMA-induced superoxide production.[7]

Experimental Protocols

Reagent Preparation and Storage

Peptide Handling: Lyophilized gp91ds-tat peptide should be stored at -20°C for long-term stability.[5] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5][8]

Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (pH 7).[8] For hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution in the aqueous buffer.[9] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL), which can then be further diluted to the desired working concentration in cell culture medium.[5]

Storage of Stock Solutions: Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[5][8] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

General Protocol for Treatment of Primary Cells with gp91ds-tat

This protocol provides a general guideline for applying gp91ds-tat to primary cell cultures. Specific concentrations and incubation times should be optimized based on the cell type and experimental design.

Materials:

  • Primary cells in culture

  • Complete cell culture medium appropriate for the primary cell type

  • gp91ds-tat stock solution

  • Scrambled control peptide (sgp91ds-tat) stock solution (optional, but recommended)[2][4]

  • Phosphate-buffered saline (PBS), sterile

  • Reagents for downstream analysis (e.g., ROS detection, Western blot)

Procedure:

  • Cell Seeding: Plate primary cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24-48 hours.

  • Preparation of Treatment Media: On the day of the experiment, thaw the gp91ds-tat and control peptide stock solutions. Dilute the peptides to the final desired concentration in pre-warmed complete culture medium.

  • Cell Treatment:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile PBS (optional).

    • Add the treatment media containing either gp91ds-tat or the control peptide to the respective wells or flasks.

    • Include a vehicle control (medium with the same final concentration of the solvent used for peptide reconstitution).

  • Incubation: Incubate the cells for the predetermined duration of the experiment (e.g., 1-96 hours) under standard culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the desired assays to assess the effects of gp91ds-tat. This may include measuring ROS levels, performing immunocytochemistry, or collecting cell lysates for Western blot analysis.

Protocol for Measuring Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting intracellular ROS using a fluorescent probe.

Materials:

  • Primary cells treated with gp91ds-tat as described above

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Deep Red, DCFH-DA)

  • Live-cell imaging buffer or phenol red-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Loading:

    • After the gp91ds-tat treatment period, remove the treatment medium.

    • Wash the cells gently with pre-warmed PBS or imaging buffer.

    • Prepare the ROS probe according to the manufacturer's instructions, typically by diluting it in imaging buffer.

    • Add the probe-containing buffer to the cells and incubate for the recommended time (usually 30-60 minutes) at 37°C, protected from light.

  • Image Acquisition or Fluorescence Measurement:

    • After incubation, wash the cells to remove the excess probe.

    • Add fresh imaging buffer to the cells.

    • Immediately acquire images using a fluorescence microscope with the appropriate filter sets or measure the fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the fluorescence intensity of the ROS probe in the different treatment groups. Normalize the data to the vehicle control.

Visualizations

Signaling Pathway of NOX2 Inhibition by gp91ds-tat

NOX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS Superoxide (O2-) gp91phox->ROS generates p22phox p22phox p47phox p47phox p47phox->gp91phox binds p47phox->gp91phox assemble to form active NOX2 complex p47phox->p22phox assemble to form active NOX2 complex p67phox p67phox p67phox->gp91phox p67phox->gp91phox assemble to form active NOX2 complex p67phox->p22phox assemble to form active NOX2 complex p40phox p40phox p40phox->gp91phox p40phox->gp91phox assemble to form active NOX2 complex p40phox->p22phox assemble to form active NOX2 complex Rac Rac-GTP Rac->gp91phox Rac->gp91phox assemble to form active NOX2 complex Rac->p22phox assemble to form active NOX2 complex Stimulus Stimulus (e.g., Ang II, PMA) Stimulus->p47phox activates gp91ds_tat gp91ds-tat gp91ds_tat->p47phox blocks binding to gp91phox

Caption: Mechanism of NOX2 inhibition by gp91ds-tat.

Experimental Workflow for Using gp91ds-tat in Primary Cell Culture

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Primary Cell Culture prep Prepare gp91ds-tat Stock Solution start->prep treat Treat Cells with gp91ds-tat (and controls) start->treat prep->treat incubate Incubate for a Defined Period treat->incubate ros Measure ROS Production incubate->ros protein Analyze Protein Expression (e.g., Western Blot) incubate->protein morphology Assess Cell Morphology (e.g., Microscopy) incubate->morphology end Data Interpretation ros->end protein->end morphology->end

References

Application Notes and Protocols for Determining the Optimal Concentration of Sgp91 ds-tat in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Optimal Sgp91 ds-tat Concentration for Mouse Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a rationally designed peptide inhibitor of NADPH oxidase 2 (NOX2), an enzyme critically involved in the production of reactive oxygen species (ROS). Pathological upregulation of NOX2-derived ROS is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. The this compound peptide consists of a sequence derived from the p47phox binding site on gp91phox (also known as NOX2 or Cybb), which is fused to a cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (Tat) protein. This Tat domain facilitates the intracellular delivery of the inhibitory peptide.

The determination of the optimal in vivo concentration of this compound is a critical step in pre-clinical research. The ideal concentration will maximize therapeutic efficacy while minimizing potential toxicity. This document provides a comprehensive guide and a set of protocols for researchers to systematically determine the optimal concentration of this compound in mouse models. The information is synthesized from studies on HIV-1 Tat protein and other Tat-fusion peptides in mice, as direct dose-finding studies for this compound are not yet widely published.

Key Considerations for Dosing

The optimal concentration of a Tat-fusion peptide like this compound is influenced by several factors:

  • Route of Administration: Intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or direct central nervous system (CNS) administration (e.g., intracerebroventricular, ICV) will significantly impact the bioavailability, distribution, and required dosage.

  • Mouse Model: The specific strain, age, sex, and disease model can affect the peptide's pharmacokinetics and pharmacodynamics.

  • Target Tissue: The accessibility of the target tissue to the peptide will influence the required systemic concentration. For CNS targets, crossing the blood-brain barrier (BBB) is a key challenge, although the Tat peptide is known to facilitate this.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the peptide is crucial. Peptides often have short half-lives in vivo.[1]

  • Toxicity: The native HIV-1 Tat protein is known to have pro-inflammatory and neurotoxic effects.[2][3] While the short Tat sequence used for cell penetration is designed to minimize these effects, it is essential to evaluate the potential toxicity of the this compound peptide.

Proposed Experimental Workflow for Determining Optimal Concentration

A systematic approach is necessary to determine the optimal concentration. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Pilot Dose-Escalation Study cluster_2 Phase 3: Pharmacokinetic (PK) Analysis cluster_3 Phase 4: Efficacy and Toxicity Studies a Cell-based Assays (e.g., MTT, ROS measurement) b Select 3-5 Log-Spaced Doses a->b c Administer to Small Groups of Mice b->c d Monitor for Acute Toxicity (e.g., weight loss, behavior) c->d e Administer a Single Dose d->e f Collect Blood/Tissue Samples at Time Points e->f g Quantify Peptide Concentration (e.g., LC-MS/MS) f->g h Determine Cmax, Tmax, T1/2 g->h i Select 3 Doses Based on Pilot and PK Data h->i j Administer to Disease Model Mice i->j k Assess Efficacy (e.g., behavioral tests, biomarkers) j->k l Assess Toxicity (e.g., histology, blood chemistry) j->l m Determine Optimal Concentration

Caption: Experimental workflow for determining the optimal concentration of this compound.

Data Presentation: Summary of Dosing Information from Related Studies

While specific data for this compound is unavailable, the following table summarizes dosing information for HIV-1 Tat protein and other peptides in mouse models to provide a starting point for dose selection.

Compound/MethodMouse ModelRoute of AdministrationDosage/ConcentrationOutcome/ObservationReference
Doxycycline (to induce Tat)GT-tg miceOral (in chow)25 mg/kg/dayDid not produce significant novel object recognition (NOR) impairment at 2 days post-induction.[4]
Doxycycline (to induce Tat)GT-tg miceOral (in chow)50 mg/kg/dayImpaired NOR at both 2 and 7 days post-induction.[4]
Doxycycline (to induce Tat)Tat transgenicOral (in chow)6 g/kg of chowInduced Tat expression in a CNS-targeted manner.[5]
HIV-1 Tat72C57BL/6 miceHippocampal injectionNot specifiedIncreased monocyte transmigration across the BBB.[2]
Thymus Immunosuppressive PeptideKunming miceSubcutaneous2.5 mg/kgCmax of 623 µg/L, Tmax of 10 min, and a half-life of ~6 min.[1]
TAT fusion peptide (in vitro)Cell lineIn culture medium2 µM - 2 mMNot toxic in MTT assay.[6]

Experimental Protocols

Protocol 1: Pilot Dose-Escalation and Acute Toxicity Study

Objective: To determine a safe dose range for this compound and to identify a maximum tolerated dose (MTD).

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution

  • Healthy adult mice (e.g., C57BL/6), 8-10 weeks old, mixed sex initially

  • Standard animal housing and monitoring equipment

  • Analytical balance, vortex mixer, sterile syringes and needles

Methodology:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile saline or PBS to a high concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Prepare serial dilutions to achieve the desired final concentrations for injection.

  • Dose Selection: Based on the data from related peptides, select a wide range of doses. A starting point could be 0.1, 1.0, and 10 mg/kg body weight.

  • Animal Grouping: Assign 3-5 mice per dose group, plus a vehicle control group (receiving only saline or PBS).

  • Administration: Administer the selected doses via the intended route (e.g., IP or IV). The injection volume should be consistent across all groups (e.g., 100 µL).

  • Monitoring:

    • Observe the mice continuously for the first 4 hours post-injection for any immediate adverse effects (e.g., lethargy, seizures, respiratory distress).

    • Monitor the mice daily for 7-14 days for signs of toxicity, including:

      • Changes in body weight (measure daily)

      • Changes in food and water intake

      • Behavioral changes (e.g., altered grooming, social interaction, mobility)

      • Physical appearance (e.g., ruffled fur, hunched posture)

  • Data Analysis:

    • Plot the mean body weight change over time for each group.

    • Note the dose at which any mortality or significant morbidity occurs.

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound peptide

  • Healthy adult mice

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS or ELISA-based quantification method for this compound

Methodology:

  • Dosing: Administer a single, non-toxic dose of this compound (determined from Protocol 1) to a cohort of mice (n=3-5 per time point).

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points post-administration. Suggested time points for a peptide could be: 0, 5, 15, 30, 60, 120, and 240 minutes.

    • Process the blood to separate plasma and store at -80°C until analysis.

    • If target tissue concentrations are desired, euthanize a separate cohort of animals at each time point and collect the tissues of interest (e.g., brain, heart, liver).

  • Sample Analysis: Quantify the concentration of this compound in the plasma and tissue homogenates using a validated LC-MS/MS or other sensitive quantitative method.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Cmax: Maximum plasma concentration

      • Tmax: Time to reach Cmax

      • t1/2: Elimination half-life

      • AUC: Area under the curve (total drug exposure)

Protocol 3: Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound at different concentrations in a relevant mouse model of disease.

Materials:

  • This compound peptide

  • Appropriate mouse model of disease (e.g., a model of neuroinflammation, oxidative stress, etc.)

  • Vehicle control

  • Positive control (if available)

  • Assays for measuring efficacy (e.g., behavioral tests, biochemical assays for ROS, immunohistochemistry for inflammatory markers).

Methodology:

  • Dose Selection: Based on the results from Protocols 1 and 2, select at least three doses (e.g., low, medium, and high) in the non-toxic range.

  • Animal Grouping: Randomly assign animals from the disease model to the different treatment groups (n=8-12 per group):

    • Vehicle Control

    • Low-dose this compound

    • Medium-dose this compound

    • High-dose this compound

  • Treatment Regimen: Administer the peptide according to a defined schedule (e.g., once daily, every other day). The dosing frequency should be informed by the peptide's half-life determined in Protocol 2.

  • Efficacy Assessment:

    • At the end of the treatment period, perform relevant assessments to measure the therapeutic effect. This will be highly specific to the disease model.

    • Example (Neuroinflammation Model):

      • Behavioral tests: Novel object recognition, Morris water maze.

      • Biochemical assays: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.

      • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).

  • Data Analysis: Compare the outcomes for the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathway Visualization

The this compound peptide is designed to inhibit the NOX2 enzyme complex, a key source of pathological ROS. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytosol gp91 gp91phox (NOX2) ros Superoxide (O2-) -> ROS gp91->ros produces p22 p22phox p47 p47phox p47->gp91 translocates & ainds p67 p67phox p67->gp91 p40 p40phox p40->gp91 rac Rac rac->gp91 sgp91_pep This compound sgp91_pep->p47 prevents binding to gp91phox stimulus Pathological Stimulus (e.g., inflammation) stimulus->p47 activates pathology Oxidative Stress & Cell Damage ros->pathology

Caption: Proposed mechanism of action for this compound in inhibiting NOX2.

Conclusion

Determining the optimal concentration of this compound for mouse models is a multi-step process that requires careful planning and execution. By following a systematic workflow that includes pilot toxicity studies, pharmacokinetic analysis, and robust efficacy testing in relevant disease models, researchers can identify a dose that maximizes the therapeutic potential of this promising NOX2 inhibitor while ensuring safety. The protocols and data provided in this document serve as a foundational guide for these critical pre-clinical investigations.

References

Application Notes and Protocols: Synthesis and Purification of Sgp91 ds-tat Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sgp91 ds-tat peptide is a scrambled version of the gp91 ds-tat peptide, which is a well-characterized inhibitor of NADPH oxidase 2 (NOX2). The gp91 ds-tat peptide consists of a sequence from the gp91phox (also known as NOX2) subunit of the NADPH oxidase complex fused to the cell-penetrating TAT peptide sequence derived from the HIV-1 trans-activator of transcription protein. This TAT sequence facilitates the cellular uptake of the peptide. This compound serves as a crucial negative control in research settings to ensure that the observed biological effects of gp91 ds-tat are due to the specific inhibition of NADPH oxidase and not to non-specific effects of a similarly charged and structured peptide. These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the this compound peptide for use in research and drug development.

Peptide Specifications

A summary of the key quantitative data for the this compound peptide is provided in Table 1.

ParameterValueReference
Sequence RKKRRQRRRCLRITRQSR-NH2[Commercial Suppliers]
Molecular Formula C₉₈H₁₉₀N₅₀O₂₂S[Commercial Suppliers]
Molecular Weight 2453.0 g/mol [Commercial Suppliers]
Purity (by HPLC) >95%[Commercial Suppliers]
Appearance White lyophilized powderGeneral observation
Storage -20°C[Commercial Suppliers]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound (Sequence: RKKRRQRRRCLRITRQSR-NH2) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) and 3.9 equivalents of HBTU/HOBt in DMF.

    • Add 8 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence (Ser(tBu), Arg(Pbf), etc.) until the full peptide chain is assembled.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Loop Repeat n-1 times Wash1->Loop Loop->Deprotection1 Next Cycle Deprotection2 Final Fmoc Deprotection Loop->Deprotection2 Last Cycle Wash2 Final Wash & Dry Deprotection2->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Crude Crude this compound Precipitate->Crude

Protocol 2: Purification of this compound by Reversed-Phase HPLC

This protocol describes the purification of the crude this compound peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Gradient Elution: Inject the prepared sample onto the column and elute with a linear gradient of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 60 minutes at a flow rate appropriate for the column size.

  • Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient over a shorter time.

  • Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the purified this compound peptide as a white powder.

ParameterCondition
Column Preparative C18, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min
Detection 220 nm
Purity Target >95%

Table 2: HPLC Purification Parameters

HPLC_Workflow Crude Crude Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative RP-HPLC Column Filter->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Purified this compound Lyophilize->Pure

Protocol 3: Characterization by Mass Spectrometry

The identity of the purified this compound peptide should be confirmed by mass spectrometry.

Procedure:

  • Prepare a solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weight (2453.0 Da). The observed mass should be within the acceptable error range of the instrument.

Signaling Pathway Context

The active peptide, gp91 ds-tat, is designed to inhibit the assembly of the NADPH oxidase complex by competitively binding to a site on gp91phox (NOX2) that is necessary for its interaction with the cytosolic subunit p47phox.[1] This inhibition prevents the production of reactive oxygen species (ROS). This compound, having a scrambled sequence, should not bind to this site and therefore should not inhibit NADPH oxidase activity. Its use as a control helps to differentiate the specific effects of NOX2 inhibition from any non-specific effects of peptide administration.

NADPH_Oxidase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox (NOX2) p22 p22phox ROS ROS Production (O2 -> O2-) gp91->ROS p47 p47phox Assembly Complex Assembly p47->Assembly p67 p67phox p67->Assembly p40 p40phox p40->Assembly Rac Rac-GTP Rac->Assembly Stimulus Stimulus (e.g., Ang II, Cytokines) Activation Activation & Translocation Stimulus->Activation Activation->p47 Activation->p67 Activation->p40 Activation->Rac Assembly->gp91 gp91_ds_tat gp91 ds-tat gp91_ds_tat->Assembly Inhibition Inhibition sgp91_ds_tat This compound (Scrambled Control) sgp91_ds_tat->Assembly NoEffect No Effect

Application of this compound as a Negative Control

In any experiment designed to investigate the effects of gp91 ds-tat, a parallel experiment using this compound at the same concentration is essential. This allows researchers to:

  • Confirm Specificity: Demonstrate that the observed effects are due to the specific amino acid sequence of gp91 ds-tat and its inhibitory action on NADPH oxidase.

  • Control for Cellular Uptake: The TAT sequence facilitates the entry of both peptides into cells. Using the scrambled control helps to rule out effects caused solely by the introduction of a peptide into the intracellular environment.

  • Account for Off-Target Effects: Any biological effects observed with this compound can be considered non-specific or off-target effects of the peptide backbone or the TAT sequence itself.

Example Application:

In a study investigating the role of NOX2-derived ROS in neuronal apoptosis, cells would be treated with:

  • Vehicle control

  • Apoptotic stimulus

  • Apoptotic stimulus + gp91 ds-tat

  • Apoptotic stimulus + this compound

A significant reduction in apoptosis only in the gp91 ds-tat treated group, with no effect in the this compound group, would strongly suggest that NOX2-derived ROS are involved in the apoptotic pathway.

Conclusion

The this compound peptide is an indispensable tool for researchers studying the role of NADPH oxidase in various physiological and pathological processes. The protocols provided herein offer a comprehensive guide for its synthesis, purification, and proper application as a negative control. Rigorous use of this scrambled peptide will enhance the validity and impact of findings related to the specific inhibition of NADPH oxidase by gp91 ds-tat.

References

Application Notes and Protocols for Sgp91 ds-tat in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgp91 ds-tat is a scrambled peptide control for gp91 ds-tat, a potent and cell-permeable inhibitor of NADPH oxidase 2 (Nox2). In the context of cardiovascular disease research, this compound serves as an essential negative control to validate the specific effects of Nox2 inhibition by its active counterpart, gp91 ds-tat. The gp91 ds-tat peptide works by competitively inhibiting the assembly of the NADPH oxidase complex, thereby preventing the generation of superoxide and subsequent reactive oxygen species (ROS). Given that oxidative stress is a key pathological mechanism in many cardiovascular diseases, including hypertension, cardiac hypertrophy, and ischemia-reperfusion injury, this compound is crucial for demonstrating that the observed protective effects of gp91 ds-tat are due to specific Nox2 inhibition and not off-target or peptide-related effects.

The "ds" (docking sequence) portion of the peptide mimics the binding site of p47phox on the gp91phox (Nox2) subunit, preventing the association of cytosolic regulatory subunits with the membrane-bound catalytic core. The "tat" sequence is a cell-penetrating peptide derived from the HIV-1 trans-activator of transcription protein, which facilitates the efficient delivery of the peptide into cells and tissues.

These application notes provide an overview of the use of this compound in various cardiovascular disease models, complete with experimental protocols and quantitative data from relevant studies.

Key Applications in Cardiovascular Disease Models

  • Hypertension: To serve as a control in studies investigating the role of NADPH oxidase-derived ROS in the pathogenesis of hypertension.

  • Cardiac Hypertrophy: Used as a negative control in models of cardiac hypertrophy to confirm that the anti-hypertrophic effects of gp91 ds-tat are mediated through Nox2 inhibition.

  • Ischemia-Reperfusion Injury: Employed to validate the specificity of cardioprotective effects observed with gp91 ds-tat in models of myocardial infarction and other ischemic events.

  • Endothelial Dysfunction: Utilized in studies examining the contribution of Nox2-mediated oxidative stress to impaired endothelial function.

  • Cardiac Fibrosis: Serves as a control in experiments assessing the role of NADPH oxidase in the development of cardiac fibrosis.

Data Presentation

The following tables summarize quantitative data from studies utilizing the active peptide, gp91 ds-tat, for which this compound would be the appropriate scrambled control. These data illustrate the potential endpoints and magnitudes of effect that can be assessed.

Table 1: Effect of gp91 ds-tat on Systolic Blood Pressure in a Mouse Model of Angiotensin II-Induced Hypertension [1][2]

Treatment GroupDay 0 SBP (mmHg)Day 3 SBP (mmHg)Day 5 SBP (mmHg)Day 7 SBP (mmHg)
Vehicle110 ± 2112 ± 3111 ± 2113 ± 3
Angiotensin II (0.75 mg/kg/day)111 ± 2145 ± 5150 ± 6155 ± 5
Ang II + this compound (scramb-tat)112 ± 3148 ± 6152 ± 5156 ± 6
Ang II + gp91 ds-tat (10 mg/kg/day)110 ± 3125 ± 4130 ± 5135 ± 4*

*p < 0.05 compared to Ang II and Ang II + this compound groups. SBP: Systolic Blood Pressure. Data are presented as mean ± SEM.

Table 2: Cardioprotective Effects of Nox2ds-tat (gp91 ds-tat) in an Isolated Rat Heart Model of Ischemia-Reperfusion Injury [3][4]

Treatment GroupLeft Ventricular Developed Pressure (% Recovery)Infarct Size (%)
Control (I/R)46 ± 646 ± 2.1
Nox2ds-tat (5 µM)77 ± 730 ± 4
Nox2ds-tat (10 µM)-15 ± 1.4
Nox2ds-tat (40 µM)-23 ± 2.0
Nox2ds-tat (80 µM)-19 ± 1.6*

*p < 0.05 compared to Control (I/R). I/R: Ischemia/Reperfusion. Data are presented as mean ± SEM.

Table 3: Effect of gp91 ds-tat on Glycated BSA-Induced Reactive Oxygen Species (ROS) Production in Neonatal Rat Cardiomyocytes [5]

Treatment GroupROS Production (% of BSA control)
Bovine Serum Albumin (BSA)100
Glycated BSA (Gly-BSA)152 ± 10
Gly-BSA + gp91 ds-tat99 ± 8*

*p < 0.01 compared to Gly-BSA. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Angiotensin II-Induced Hypertension

This protocol is based on methodologies that have utilized the active gp91 ds-tat peptide.[1][2]

  • Animal Model: C57Bl/6 mice are commonly used.

  • Induction of Hypertension: Angiotensin II (Ang II) is administered at a rate of 0.75 mg/kg/day via a subcutaneously implanted osmotic minipump for 7 days.

  • Peptide Preparation:

    • Dissolve this compound and gp91 ds-tat in sterile, pyrogen-free saline to a final concentration suitable for delivery via osmotic minipumps.

    • A common dose for the active peptide is 10 mg/kg/day.[1] The same dose should be used for the this compound control.

  • Administration:

    • On day 0, anesthetize the mice.

    • Implant osmotic minipumps containing either vehicle (saline), Ang II alone, Ang II + this compound, or Ang II + gp91 ds-tat.

  • Outcome Measures:

    • Measure systolic blood pressure using the tail-cuff method on days 0, 3, 5, and 7.

    • At the end of the experiment, harvest tissues (e.g., aorta, heart) for further analysis.

  • Analysis of Oxidative Stress:

    • Measure superoxide production in aortic rings using dihydroethidium (DHE) staining and fluorescence microscopy.

    • Perform lucigenin-enhanced chemiluminescence assays on tissue homogenates to quantify NADPH oxidase activity.

Protocol 2: Ex Vivo Application of this compound in an Isolated Heart Ischemia-Reperfusion Injury Model

This protocol is adapted from studies using Nox2ds-tat (gp91 ds-tat).[3][4]

  • Animal Model: Male Sprague-Dawley rats are frequently used.

  • Heart Perfusion:

    • Anesthetize the rat and rapidly excise the heart.

    • Mount the heart on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.

  • Experimental Groups:

    • Control (I/R): Hearts are subjected to 30 minutes of global ischemia followed by 45 minutes of reperfusion.

    • This compound + I/R: Hearts are perfused with buffer containing this compound (e.g., 5-80 µM) for a period before ischemia and during reperfusion.

    • gp91 ds-tat + I/R: Hearts are perfused with buffer containing gp91 ds-tat (e.g., 5-80 µM) for a period before ischemia and during reperfusion.

  • Functional Assessment:

    • Continuously monitor cardiac function, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Infarct Size Measurement:

    • At the end of reperfusion, perfuse the heart with 1% triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Slice the ventricles and image them to quantify the infarct size as a percentage of the total ventricular area.

Protocol 3: In Vitro Treatment of Cardiomyocytes with this compound

This protocol is based on a study investigating glycated protein-induced ROS production.[5]

  • Cell Culture:

    • Isolate neonatal rat ventricular myocytes and culture them under standard conditions.

  • Experimental Treatment:

    • Pre-incubate the cardiomyocytes with this compound or gp91 ds-tat at a desired concentration (e.g., 50 µM) for 30-60 minutes.

    • Induce cellular stress, for example, by treating with glycated bovine serum albumin (Gly-BSA) at 400 µg/mL for 24 hours.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load the cells with a fluorescent ROS indicator, such as dichlorodihydrofluorescein diacetate (DCF-DA).

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify intracellular ROS levels.

  • Analysis of NADPH Oxidase Activity:

    • Prepare cell homogenates and measure NADPH-dependent superoxide production using the lucigenin-enhanced chemiluminescence assay.

Visualization of Signaling Pathways and Workflows

NADPH_Oxidase_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ros ROS Production AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R p47phox_inactive p47phox (inactive) AT1R->p47phox_inactive PKC Nox2_complex gp91phox (Nox2) p22phox Superoxide Superoxide (O2-) Nox2_complex->Superoxide NADPH -> NADP+ p47phox_active p47phox (phosphorylated) p47phox_inactive->p47phox_active Phosphorylation p67phox_inactive p67phox (inactive) p40phox_inactive p40phox (inactive) Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEFs p47phox_active->Nox2_complex Translocation & Assembly p67phox_active p67phox p67phox_active->Nox2_complex Translocation & Assembly p40phox_active p40phox p40phox_active->Nox2_complex Translocation & Assembly Rac_GTP->Nox2_complex Translocation & Assembly gp91_ds_tat gp91 ds-tat gp91_ds_tat->Nox2_complex Inhibits Assembly Sgp91_ds_tat This compound (Scrambled Control) ROS Reactive Oxygen Species (ROS) Superoxide->ROS Dismutation

Caption: NADPH Oxidase Activation and Inhibition by gp91 ds-tat.

Experimental_Workflow cluster_model Cardiovascular Disease Model cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis and Interpretation Model Induce Disease (e.g., Ang II infusion, Ischemia-Reperfusion) Vehicle Vehicle Control Model->Vehicle Disease_Control Disease Model + Vehicle Model->Disease_Control Scrambled_Control Disease Model + this compound Model->Scrambled_Control Active_Treatment Disease Model + gp91 ds-tat Model->Active_Treatment Functional Functional Assessment (e.g., Blood Pressure, Echocardiography) Vehicle->Functional Histological Histological Analysis (e.g., Infarct Size, Fibrosis) Vehicle->Histological Biochemical Biochemical Assays (e.g., ROS levels, Gene Expression) Vehicle->Biochemical Disease_Control->Functional Disease_Control->Histological Disease_Control->Biochemical Scrambled_Control->Functional Scrambled_Control->Histological Scrambled_Control->Biochemical Active_Treatment->Functional Active_Treatment->Histological Active_Treatment->Biochemical Analysis Statistical Analysis (Compare all groups) Functional->Analysis Histological->Analysis Biochemical->Analysis Conclusion Conclusion on Specificity of gp91 ds-tat Effects Analysis->Conclusion

Caption: General Experimental Workflow for Using this compound.

References

Application Notes and Protocols for Sgp91 ds-tat Delivery to Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgp91 ds-tat is a cell-penetrating peptide that holds significant promise for therapeutic intervention in neurological disorders characterized by oxidative stress. This peptide is a chimeric protein consisting of a sequence from gp91phox, the catalytic subunit of the NADPH oxidase 2 (Nox2) enzyme, fused to the trans-activator of transcription (TAT) protein transduction domain from HIV.[1][2][3] The gp91phox-derived sequence acts as a specific inhibitor of Nox2 assembly by preventing the interaction between p47phox and gp91phox, thereby blocking the production of superoxide radicals.[4][5][6] The TAT domain facilitates the efficient delivery of the peptide across the blood-brain barrier (BBB) and into cells, a critical feature for targeting central nervous system (CNS) pathologies.[2][3][4]

These application notes provide detailed protocols for the preparation and administration of this compound for both in vitro and in vivo studies targeting brain tissue, along with methods for assessing its efficacy. A scrambled version of the peptide, this compound, which has a similar composition but a randomized sequence, is recommended as a negative control in all experiments.[1][5][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in experimental settings.

Table 1: In Vitro Experimental Parameters

ParameterValueCell TypeApplicationReference
Concentration1-5 µMMouse Podocytes, Rat Mesenteric Arterial Smooth Muscle CellsInhibition of ROS production, NLRP3 inflammasome activation[5][9]
Pre-incubation Time1-2 hoursMouse Podocytes, Rat Mesenteric Arterial Smooth Muscle CellsPre-treatment before inducing cellular stress[9]
Incubation Time96 hoursHuman Retinal Endothelial CellsAmelioration of high glucose-induced ROS and cell death[9]

Table 2: In Vivo Experimental Parameters

ParameterValueAnimal ModelAdministration RouteApplicationReference
Dosage400 ng/kgRatIntracerebroventricular (ICV)Suppression of seizure-induced Nox2 expression and activity[4]
Dosage10 mg/kg/dayMouseIntraperitoneal (IP)Attenuation of Angiotensin II-induced hypertension and vascular superoxide production[8][10]
Administration MethodMini-osmotic pumpRatIntracerebroventricular (ICV)Continuous delivery for chronic epilepsy model[4]
Administration MethodMini-osmotic pumpMouseIntraperitoneal (IP)Continuous infusion over 7 days[8][10]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the NADPH oxidase 2 (Nox2) complex assembly.

Sgp91_ds_tat_Pathway cluster_0 Cell Membrane gp91phox gp91phox (Nox2) p22phox p22phox ROS Superoxide (O2-) gp91phox->ROS generates p47phox p47phox p47phox->gp91phox translocates and binds p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->gp91phox Rac Rac-GTP Rac->gp91phox Sgp91_ds_tat This compound Sgp91_ds_tat->p47phox inhibits binding to gp91phox Stimulus Pathological Stimulus (e.g., Ischemia, Inflammation) Stimulus->p47phox activates

Caption: this compound inhibits NADPH oxidase 2 activation.

Experimental Protocols

Peptide Preparation

Materials:

  • Lyophilized this compound peptide

  • Lyophilized scrambled this compound peptide (control)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or PBS to a stock concentration of 1-10 mM. For example, to make a 1 mM stock of a peptide with a molecular weight of ~2453 g/mol , dissolve 2.453 mg in 1 mL of solvent.

  • Vortex gently to dissolve the peptide completely.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

In Vitro Protocol: Inhibition of ROS in Cultured Neuronal Cells

This protocol describes the application of this compound to primary neuronal cultures or cell lines to assess its ability to inhibit induced oxidative stress.

Workflow Diagram:

in_vitro_workflow start Seed Neuronal Cells culture Culture cells to desired confluency start->culture pretreat Pre-treat with this compound (1-5 µM) or scrambled control culture->pretreat induce Induce Oxidative Stress (e.g., H2O2, glutamate) pretreat->induce incubate Incubate for specified duration induce->incubate measure Measure ROS Production (e.g., DCFDA assay) incubate->measure assess Assess Cell Viability (e.g., MTT, LDH assay) measure->assess end Analyze Data assess->end

Caption: Workflow for in vitro assessment of this compound.

Procedure:

  • Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture vessels and allow them to adhere and grow.

  • Once the cells reach the desired confluency, replace the culture medium with fresh medium.

  • Add this compound or the scrambled control peptide to the culture medium at a final concentration of 1-5 µM.

  • Incubate the cells for 1-2 hours to allow for peptide uptake.

  • Introduce the oxidative stressor (e.g., hydrogen peroxide, glutamate, or oligomeric amyloid-beta).

  • Continue the incubation for the desired period (e.g., 24 hours).

  • Assess the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Evaluate cell viability using standard assays like MTT or LDH release.

In Vivo Protocol: Intraperitoneal (IP) Administration in a Mouse Model of Neuroinflammation

This protocol is adapted from studies using IP administration to assess systemic effects on the brain.[8][10]

Workflow Diagram:

in_vivo_workflow start Acclimatize Mice implant Implant Mini-Osmotic Pump (optional, for continuous delivery) start->implant administer Administer this compound (10 mg/kg/day) or scrambled control via IP injection implant->administer induce Induce Neuroinflammation (e.g., LPS, ischemic model) administer->induce Can be before or after induction monitor Monitor animals for behavioral changes induce->monitor sacrifice Sacrifice animals at endpoint monitor->sacrifice collect Collect Brain Tissue sacrifice->collect analyze Analyze tissue for: - NADPH oxidase activity - ROS levels (DHE staining) - Inflammatory markers - Neuronal damage (IHC) collect->analyze end Data Analysis analyze->end

Caption: Workflow for in vivo IP delivery and analysis.

Procedure:

  • Acclimatize adult mice to the experimental conditions for at least one week.

  • Prepare the this compound and scrambled control peptides in sterile PBS or saline at the desired concentration for injection. The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

  • For continuous delivery, load mini-osmotic pumps with the peptide solution according to the manufacturer's instructions to deliver a dose of 10 mg/kg/day. Implant the pumps subcutaneously or intraperitoneally under anesthesia.

  • For daily injections, administer the peptide solution via intraperitoneal injection.

  • Induce the desired brain pathology (e.g., focal ischemia via middle cerebral artery occlusion, or systemic inflammation with lipopolysaccharide). The timing of peptide administration relative to the insult will depend on the experimental design (pre-treatment, co-treatment, or post-treatment).

Post-Administration Analysis of Brain Tissue

a) Measurement of NADPH Oxidase Activity:

  • Homogenize fresh or frozen brain tissue (cortex or hippocampus) in an appropriate lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Measure protein concentration using a BCA or Bradford assay.

  • Determine NADPH oxidase activity using a lucigenin-enhanced chemiluminescence assay or a commercial kit, which measures the NADPH-dependent superoxide production.[4]

b) Assessment of ROS Production:

  • For histological assessment, use fresh-frozen brain sections.

  • Incubate the sections with dihydroethidium (DHE), which fluoresces upon oxidation by superoxide.

  • Capture images using a fluorescence microscope and quantify the fluorescence intensity to determine relative levels of ROS.[5]

c) Immunohistochemistry (IHC) for Neuronal Damage and Inflammation:

  • Use paraffin-embedded or cryosectioned brain tissue.

  • Perform antigen retrieval if necessary.

  • Incubate sections with primary antibodies against markers of neuronal damage (e.g., Fluoro-Jade, NeuN), apoptosis (e.g., cleaved caspase-3), or neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Use appropriate fluorescently labeled secondary antibodies for detection.

  • Image the sections and quantify the number of positive cells or the intensity of the staining.

Conclusion

The this compound peptide offers a targeted approach to inhibit Nox2-mediated oxidative stress in the brain. The protocols outlined above provide a framework for researchers to investigate its therapeutic potential in various models of neurological disease. Careful experimental design, including the use of appropriate controls and multiple methods of assessment, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Sgp91 ds-tat Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and storage of the Sgp91 ds-tat peptide to ensure its stability and efficacy in research applications. This compound is a scrambled control peptide for the NADPH oxidase inhibitor gp91 ds-tat, and as such, it is crucial to handle it correctly to serve as a reliable negative control in experiments.

Peptide Characteristics

This compound is a synthetic peptide that includes the TAT (Trans-Activator of Transcription) protein transduction domain, which allows for efficient penetration of the cell membrane. As a scrambled version of the active gp91 ds-tat peptide, it should not exhibit inhibitory effects on NADPH oxidase, making it an ideal control for studying the specific effects of its active counterpart.

PropertyValueReference
Sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Leu-Arg-Ile-Thr-Arg-Gln-Ser-Arg-NH2[1][2]
Molecular Formula C98H190N50O22S[1][2]
Molecular Weight ~2453.0 g/mol [1][2]
Appearance Lyophilized white powder[3]
Purity >95%[1]

Storage of Lyophilized Peptide

Proper storage of the lyophilized this compound peptide is critical for maintaining its integrity over time.

Storage ConditionDurationRecommendationsCitations
Long-term > 4 weeksStore at -20°C or -80°C in a tightly sealed container, protected from light.[3][4][5]
Short-term Up to 4 weeksCan be stored at 4°C, but -20°C is preferred for optimal stability.[3][6]
Room Temperature Several days to weeksStable for short periods, such as during shipping. Avoid prolonged exposure.[3][5]

Key Handling Practices for Lyophilized Peptides:

  • Prevent Moisture Contamination: Peptides can be hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][7]

  • Avoid Oxidation: The this compound sequence contains a Cysteine (Cys) residue, which is susceptible to oxidation.[4][8] Store in a tightly capped vial. For weighing, do so quickly in a clean, dry environment.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles and moisture contamination of the main stock, it is highly recommended to aliquot the lyophilized peptide into smaller, single-use vials upon receipt.[4]

Dissolution Protocol

The solubility of a peptide is highly dependent on its amino acid sequence and overall charge. The this compound peptide has a high net positive charge due to the abundance of basic residues (Arg, Lys), suggesting good solubility in aqueous solutions.

Recommended Solvents:
  • Primary: Sterile, nuclease-free water.

  • Secondary (for hydrophobic peptides): For peptides that are difficult to dissolve in water, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile can be used initially, followed by dilution with sterile water.[8] However, given the hydrophilic nature of this compound, water should be sufficient.

Experimental Protocol for Reconstitution:
  • Preparation:

    • Allow the vial of lyophilized this compound peptide to equilibrate to room temperature in a desiccator for at least 20-30 minutes.[7]

    • Prepare your chosen sterile solvent (e.g., sterile water).

  • Solubility Test (Recommended):

    • If you are uncertain about the solubility, it is prudent to first test with a small aliquot of the peptide (e.g., 1 mg) rather than the entire stock.[9][10]

  • Reconstitution:

    • Carefully open the vial in a sterile environment.

    • Add the desired volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

    • Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously , as this can cause aggregation.[11]

    • If the peptide does not dissolve completely, sonication in a water bath for a few minutes can be helpful. Avoid excessive heating.[8]

    • Visually inspect the solution to ensure it is clear and free of particulates.[10]

  • pH Adjustment (If Necessary):

    • For basic peptides like this compound, if solubility in neutral water is an issue, adding a few drops of a dilute weak acid (e.g., 10% acetic acid) can improve solubility.[9] However, this should be done with caution, considering the downstream application.

Storage of Peptide Solutions

Peptides in solution are significantly less stable than in their lyophilized form.

Storage ConditionDurationRecommendationsCitations
Long-term Up to 1 yearAliquot into single-use volumes and store at -80°C.[3]
Short-term 3-4 monthsStore aliquots at -20°C.[3]
Refrigerator 1-2 weeksStore at 4°C for immediate use. Avoid prolonged storage at this temperature.[3]

Key Practices for Storing Peptide Solutions:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Aliquoting is essential.[4][6]

  • Sterility: Use sterile solvents and handle the peptide solution under sterile conditions to prevent bacterial contamination. If necessary, the solution can be passed through a 0.2 µm sterile filter.[7]

  • pH: For optimal stability in solution, maintain a pH between 5 and 7.[3]

Visual Representations

Experimental Workflow for Peptide Handling

G cluster_0 Receiving and Lyophilized Storage cluster_1 Reconstitution cluster_2 Storage of Solution A Receive Lyophilized This compound Peptide B Equilibrate to Room Temperature in Desiccator A->B C Aliquot into Single-Use Vials B->C D Store at -20°C or -80°C (Long-Term) C->D E Select Single-Use Aliquot F Add Sterile Water to Desired Concentration E->F G Gently Swirl or Sonicate to Dissolve F->G H Confirm Complete Dissolution (Clear Solution) G->H I Use Immediately in Experiment H->I For Immediate Use J Aliquot Stock Solution H->J For Future Use K Store at -20°C or -80°C J->K

Caption: Workflow for handling, dissolving, and storing this compound peptide.

Mechanism of TAT Peptide Cell Penetration

G cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Membrane Cytoplasm Peptide This compound Peptide (Extracellular) Interaction Initial interaction with cell surface proteoglycans Peptide->Interaction Internalization Internalization via endocytosis Interaction->Internalization Release Endosomal Escape and Release into Cytoplasm Internalization->Release Target Peptide within Cytoplasm (as experimental control) Release->Target

Caption: Generalized mechanism of TAT-mediated peptide delivery into a cell.

References

Application Notes and Protocols: Experimental Design for Sgp91 ds-tat Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The NADPH oxidase (NOX) family of enzymes are critical sources of reactive oxygen species (ROS) in a variety of physiological and pathological processes.[1] The NOX2 (or gp91phox) isoform, originally identified in phagocytes, is a multi-subunit enzyme complex responsible for the respiratory burst and is implicated in numerous diseases involving inflammation and oxidative stress. Studying the specific role of NOX2 often requires precise inhibitory tools.

The gp91 ds-tat peptide is a valuable tool for this purpose. It is a chimeric peptide containing a sequence from gp91phox that disrupts the assembly of the functional NOX2 enzyme complex, thereby inhibiting its activity. To ensure efficient intracellular delivery, this disruptor sequence (ds) is fused to the HIV-1 Trans-Activator of Transcription (Tat) peptide, a well-characterized cell-penetrating peptide (CPP) that can ferry molecular cargo across the plasma membrane.[2][3][4]

A critical component of any experiment using gp91 ds-tat is the inclusion of a proper negative control. The Sgp91 ds-tat peptide serves this role. It contains a scrambled version of the gp91phox disruptor sequence fused to the same Tat peptide.[5][6][7][8] By using this scrambled control, researchers can distinguish the specific inhibitory effects of the gp91 ds sequence from any non-specific effects caused by the peptide delivery system (Tat) or the presence of a peptide itself. These application notes provide a comprehensive guide to designing experiments that effectively utilize this compound to validate findings with the active gp91 ds-tat inhibitor.

Signaling Pathways and Mechanism of Action

NADPH Oxidase 2 (NOX2) Activation Pathway

The NOX2 enzyme complex consists of membrane-bound subunits (gp91phox and p22phox, which form the cytochrome b558) and cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac). In a resting cell, these components are dissociated. Upon stimulation by various agonists, the cytosolic subunits become phosphorylated and translocate to the membrane to assemble with cytochrome b558, forming the active enzyme. The gp91 ds-tat peptide works by competitively inhibiting the binding of p47phox to gp91phox, a crucial step for enzyme assembly.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_reaction Enzymatic Reaction cytochrome Cytochrome b558 (gp91phox / p22phox) nox_active Assembled NOX2 Complex cytochrome->nox_active NADP NADP+ nox_active->NADP O2_superoxide O₂⁻ (Superoxide) nox_active->O2_superoxide p47 p47phox cytosolic_complex p47-p67-Rac Complex p47->cytosolic_complex p67 p67phox p67->cytosolic_complex rac Rac-GTP rac->cytosolic_complex cytosolic_complex->cytochrome translocates & assembles stimulus Agonist (e.g., PMA, fMLP) pkc PKC Activation & Phosphorylation stimulus->pkc activates pkc->p47 phosphorylates gp91_ds_tat gp91 ds-tat (Inhibitor) gp91_ds_tat->cytochrome inhibits assembly NADPH NADPH NADPH->nox_active O2 O₂ O2->nox_active

Caption: NOX2 enzyme activation and inhibition by gp91 ds-tat.
Logical Relationship of Experimental Peptides

To validate that the observed biological effects are due to specific NOX2 inhibition, it is essential to understand the roles of the active peptide and its scrambled control. Both peptides utilize the Tat CPP for cell entry, but only the active gp91 ds sequence should interfere with NOX2 assembly.

Peptide_Logic cluster_peptides Experimental Peptides gp91 gp91 ds-tat (Active Inhibitor) tat Tat Peptide (Delivery Vehicle) gp91->tat fused to nox_assembly NOX2 Assembly gp91->nox_assembly Inhibits sgp91 This compound (Scrambled Control) sgp91->tat fused to sgp91->nox_assembly Does Not Inhibit cell Target Cell tat->cell mediates entry into effect Biological Effect (e.g., Reduced ROS) nox_assembly->effect leads to no_effect No Specific Effect

Caption: Logical roles of gp91 ds-tat and its scrambled control.

General Experimental Workflow

A well-designed experiment will include multiple control groups to isolate the specific effects of NOX2 inhibition. The typical workflow involves cell culture, treatment with the peptides and controls, and subsequent analysis using various biochemical and cell-based assays.

Experimental_Workflow cluster_treatments 2. Treatment Groups cluster_assays 4. Downstream Assays A 1. Cell/Tissue Preparation (e.g., Plating Cells) B1 Untreated Control A->B1 apply treatments B2 Vehicle (e.g., PBS, DMSO) A->B2 apply treatments B3 This compound (Scrambled Control) A->B3 apply treatments B4 gp91 ds-tat (Active Inhibitor) A->B4 apply treatments C 3. Incubation & Stimulation (Allow peptide uptake, then stimulate NOX2 if required) B1->C B2->C B3->C B4->C D1 NOX Activity Assay C->D1 perform analysis D2 Intracellular ROS Measurement C->D2 perform analysis D3 Western Blot (Signaling Pathways) C->D3 perform analysis D4 Functional Assay (Viability, Apoptosis, etc.) C->D4 perform analysis E 5. Data Acquisition & Analysis D1->E D2->E D3->E D4->E F 6. Interpretation & Conclusion E->F

Caption: General experimental workflow for this compound studies.

Key Experimental Protocols

Protocol 1: Measurement of NADPH Oxidase Activity

This protocol measures the enzymatic activity of the NOX complex by detecting the superoxide produced. The cytochrome c reduction assay is a classic, reliable method.

Principle: Superoxide anions (O₂⁻) generated by active NOX reduce cytochrome c, causing a measurable increase in absorbance at 550 nm. This reduction is inhibited by superoxide dismutase (SOD), confirming specificity.

Materials:

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺

  • Cytochrome c (from equine heart)

  • Superoxide Dismutase (SOD)

  • Phorbol 12-myristate 13-acetate (PMA) or other relevant stimulus

  • gp91 ds-tat and this compound peptides

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation: Plate cells (e.g., neutrophils, macrophages, or transfected HEK293 cells) in a 96-well plate and allow them to adhere overnight.

  • Peptide Pre-incubation: Remove media and replace with fresh, serum-free media containing the desired concentrations of gp91 ds-tat, this compound, or vehicle control. A typical concentration range is 5-20 µM. Incubate for 1-2 hours to allow for peptide uptake.

  • Assay Preparation: Prepare the assay buffer by dissolving cytochrome c in HBSS to a final concentration of 50-100 µM. For specificity control wells, add SOD to a final concentration of 200-300 U/mL.

  • Assay Execution:

    • Gently wash the cells once with warm HBSS.

    • Add 100 µL of the cytochrome c assay buffer (with or without SOD) to each well.

    • Take an initial absorbance reading at 550 nm (T=0).

    • Add the stimulus (e.g., PMA at 100-200 nM) to all wells except the unstimulated control.

    • Incubate the plate at 37°C in the plate reader and take kinetic readings at 550 nm every 2-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (Vmax) for each well (ΔAbs/min).

    • Calculate the SOD-inhibitable portion by subtracting the rate of the SOD-containing wells from their non-SOD counterparts.

    • Use the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to convert the absorbance change to moles of superoxide produced.

Protocol 2: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect the general intracellular ROS levels, which are expected to decrease with NOX2 inhibition.

Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Materials:

  • DCFDA probe (e.g., from a commercial kit)

  • HBSS or phenol red-free media

  • gp91 ds-tat and this compound peptides

  • Stimulus (e.g., PMA, H₂O₂)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate.

  • Peptide Pre-incubation: Treat cells with gp91 ds-tat, this compound, or vehicle control in serum-free media for 1-2 hours at 37°C.

  • Probe Loading:

    • Remove the peptide-containing media.

    • Load cells with 5-10 µM DCFDA in warm HBSS for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS to remove excess probe.

  • Measurement:

    • Add 100 µL of warm HBSS to each well.

    • Add the stimulus (e.g., PMA) to the appropriate wells. Include an H₂O₂-treated well as a positive control.

    • Immediately measure fluorescence using a plate reader (Excitation/Emission ~485/535 nm) kinetically over 30-90 minutes. Alternatively, analyze cells via flow cytometry or visualize them with a fluorescence microscope.

  • Data Analysis:

    • For plate reader data, calculate the rate of increase in fluorescence or the endpoint fluorescence value after subtracting the background (wells with no cells).

    • Normalize the fluorescence of treated groups to the vehicle-treated, stimulated control group.

Protocol 3: Western Blot for Downstream Signaling

This protocol assesses how NOX2 inhibition affects ROS-sensitive downstream signaling pathways, such as the MAPK pathway.

Principle: Western blotting detects changes in the phosphorylation state (activation) of specific proteins (e.g., p38, JNK) in response to treatments.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates.

    • Treat with gp91 ds-tat, this compound, or controls as described previously.

    • Apply stimulus for an appropriate time (e.g., 15-30 minutes for MAPK activation).

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-p38, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and capture the signal with an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Analysis: Quantify band intensity using software like ImageJ. Express the level of phosphorylated protein as a ratio to the total protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of Peptides on NOX-Dependent Superoxide Production

Treatment Group Concentration (µM) Rate of O₂⁻ Production (nmol/min/10⁶ cells) % of Stimulated Control
Unstimulated - 0.15 ± 0.04 10.3%
Stimulated (PMA) - 1.45 ± 0.12 100%
This compound 10 1.39 ± 0.15 95.9%

| gp91 ds-tat | 10 | 0.31 ± 0.06 | 21.4% |

Table 2: Effect of Peptides on Intracellular ROS Levels (DCF Fluorescence)

Treatment Group Concentration (µM) Relative Fluorescence Units (RFU) % of Stimulated Control
Unstimulated - 1,230 ± 98 15.2%
Stimulated (PMA) - 8,105 ± 450 100%
This compound 10 7,950 ± 510 98.1%

| gp91 ds-tat | 10 | 2,460 ± 215 | 30.3% |

Table 3: Densitometric Analysis of p38 MAPK Phosphorylation

Treatment Group Concentration (µM) Phospho-p38 / Total-p38 Ratio % of Stimulated Control
Unstimulated - 0.11 ± 0.03 12.9%
Stimulated (PMA) - 0.85 ± 0.07 100%
This compound 10 0.82 ± 0.09 96.5%

| gp91 ds-tat | 10 | 0.24 ± 0.05 | 28.2% |

References

Application Notes and Protocols for Utilizing gp91ds-tat in Glomerular Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glomerular inflammation is a key pathological feature of various kidney diseases, often leading to glomerular injury and progressive renal failure. A critical mediator in this inflammatory cascade is the activation of NADPH oxidase 2 (NOX2), which leads to the production of reactive oxygen species (ROS). These ROS act as signaling molecules, triggering downstream inflammatory pathways, including the activation of the NLRP3 inflammasome. The gp91ds-tat peptide is a valuable research tool for investigating the role of NOX2 in this process. It is a chimeric peptide that acts as a specific inhibitor of NOX2 assembly, thereby blocking its activity.[1][2] This document provides detailed application notes and protocols for the use of gp91ds-tat in studying glomerular inflammation.

Mechanism of Action of gp91ds-tat

The gp91ds-tat peptide is comprised of a nine-amino-acid sequence from the gp91phox (NOX2) subunit of NADPH oxidase, linked to the HIV-1 Tat protein transduction domain.[2] The Tat sequence facilitates the cell-permeable nature of the peptide, allowing it to be effectively used in both in vitro and in vivo studies. The gp91ds portion of the peptide competitively inhibits the binding of the cytosolic subunit p47phox to gp91phox, a crucial step in the assembly and activation of the NOX2 enzyme complex.[2][3] By preventing this interaction, gp91ds-tat effectively blocks the production of superoxide (O₂⁻) and subsequent ROS by NOX2.[1][2]

Signaling Pathway

In the context of glomerular inflammation, particularly in models of hyperhomocysteinemia-induced injury, gp91ds-tat has been shown to interrupt a key signaling cascade. Elevated levels of homocysteine can activate NOX2 in podocytes, leading to ROS production. This increase in ROS serves as a trigger for the assembly and activation of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.[4][5] Inflammasome activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β into their mature, secreted forms. This cascade promotes an inflammatory response characterized by the infiltration of immune cells like macrophages and T-cells, ultimately leading to podocyte injury and glomerular sclerosis.[4][5] The inhibitory action of gp91ds-tat on NOX2 is upstream of this entire process.

gp91ds_tat_pathway cluster_upstream Upstream Events cluster_cell Podocyte cluster_downstream Downstream Effects Homocysteine Homocysteine NOX2 NOX2 Homocysteine->NOX2 Activates ROS ROS NOX2->ROS Produces NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) ROS->NLRP3_Inflammasome Activates Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Activates IL1b Mature IL-1β Caspase1->IL1b Cleaves pro-IL-1β to Inflammation Inflammation IL1b->Inflammation Immune_Cell_Infiltration Macrophage & T-cell Infiltration Inflammation->Immune_Cell_Infiltration Glomerular_Injury Podocyte Injury & Glomerular Sclerosis Immune_Cell_Infiltration->Glomerular_Injury gp91ds-tat gp91ds-tat gp91ds-tat->NOX2 Inhibits Assembly

Caption: Signaling pathway of gp91ds-tat in glomerular inflammation.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be generated from in vitro and in vivo experiments using gp91ds-tat.

Table 1: In Vitro Quantitative Data

Parameter MeasuredTypical AssayExpected Result with gp91ds-tat Treatment
Superoxide ProductionDihydroethidium (DHE) fluorescenceDecreased fluorescence intensity
NLRP3 Inflammasome AssemblyConfocal microscopy (NLRP3/ASC colocalization)Decreased colocalization
Caspase-1 ActivityColorimetric or fluorometric assayDecreased activity
IL-1β SecretionELISADecreased concentration in supernatant
Podocyte InjuryWestern blot for podocin/nephrinIncreased expression

Table 2: In Vivo Quantitative Data (Hyperhomocysteinemia Model)

Parameter MeasuredTypical AssayExpected Result with gp91ds-tat Treatment
Proteinuria/AlbuminuriaUrine analysis (BCA assay or ELISA)Decreased protein/albumin levels
Glomerular SclerosisPeriodic Acid-Schiff (PAS) staining, damage index scoringDecreased glomerular damage index
Macrophage InfiltrationImmunohistochemistry (F4/80 staining)Decreased number of F4/80-positive cells
T-cell InfiltrationImmunohistochemistry (CD43 staining)Decreased number of CD43-positive cells
Inflammasome Component ExpressionWestern blot of kidney lysates (NLRP3, ASC, Caspase-1)Decreased expression of cleaved forms

Experimental Protocols

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Podocyte_Culture Podocyte Culture Induction Induce Inflammation (e.g., Homocysteine) Podocyte_Culture->Induction Treatment_invitro Treat with gp91ds-tat Induction->Treatment_invitro Analysis_invitro Analyze: - ROS Production - Inflammasome Activation - Cytokine Release - Podocyte Injury Markers Treatment_invitro->Analysis_invitro Mouse_Model Induce Hyperhomocysteinemia in Mice Treatment_invivo Administer gp91ds-tat Mouse_Model->Treatment_invivo Analysis_invivo Analyze: - Proteinuria/Albuminuria - Kidney Histology (PAS) - Immune Cell Infiltration (IHC) - Western Blot of Kidney Lysates Treatment_invivo->Analysis_invivo

Caption: General workflow for in vitro and in vivo studies.

In Vitro Protocols (Mouse Podocytes)

1. Podocyte Culture and Treatment

  • Cell Line: Conditionally immortalized mouse podocytes.

  • Culture Conditions: Culture podocytes under permissive conditions (33°C with IFN-γ) for proliferation and then switch to non-permissive conditions (37°C without IFN-γ) for 10-14 days to induce differentiation.

  • Induction of Inflammation: Treat differentiated podocytes with L-homocysteine (e.g., 100 µM) for a specified period (e.g., 24 hours) to induce NOX2 activation and subsequent inflammation.

  • gp91ds-tat Treatment: Pre-treat podocytes with gp91ds-tat (e.g., 5 µM) for 1 hour before adding the inflammatory stimulus.[1] A scrambled peptide should be used as a negative control.

2. Measurement of Superoxide Production

  • Reagent: Dihydroethidium (DHE).

  • Procedure:

    • After treatment, wash podocytes with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Incubate cells with DHE (e.g., 10 µM in HBSS) for 30 minutes at 37°C in the dark.

    • Wash cells again with HBSS.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

3. Confocal Microscopy for NLRP3/ASC Colocalization

  • Procedure:

    • Grow and treat podocytes on glass coverslips.

    • Fix cells with 4% paraformaldehyde for 15 minutes.[6]

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-NLRP3 and goat anti-ASC) overnight at 4°C.[6]

    • Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.

    • Mount coverslips with a DAPI-containing mounting medium.

    • Visualize and quantify colocalization using a confocal microscope and appropriate software.

4. Caspase-1 Activity Assay

  • Method: Use a commercially available colorimetric or fluorometric caspase-1 activity assay kit.

  • Procedure:

    • Collect cell lysates after treatment.

    • Determine protein concentration using a BCA assay.

    • Incubate equal amounts of protein with the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assays) according to the manufacturer's instructions.[7][8]

    • Measure the absorbance or fluorescence using a microplate reader.

5. IL-1β ELISA

  • Method: Use a commercially available mouse IL-1β ELISA kit.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Centrifuge to remove cellular debris.

    • Perform the ELISA according to the manufacturer's protocol.[1][2][4][5][9]

    • Measure the absorbance at 450 nm and calculate the concentration of IL-1β based on a standard curve.

In Vivo Protocols (Mouse Model)

1. Induction of Hyperhomocysteinemia

  • Animal Model: C57BL/6 mice are commonly used.

  • Diet: Feed mice a folate-deficient diet supplemented with high methionine (e.g., 1.2%) for a period of 6-8 weeks to induce hyperhomocysteinemia.[9] Control mice should be fed a standard diet.

2. Administration of gp91ds-tat

  • Dosage and Administration: Administer gp91ds-tat via intraperitoneal (i.p.) injection or osmotic minipump. A typical i.p. dosage is 10 mg/kg/day.[2]

  • Control: A scrambled version of the peptide should be administered to a control group.

  • Timing: Start the administration of gp91ds-tat at a predetermined time point during the induction of hyperhomocysteinemia.

3. Assessment of Renal Function

  • Proteinuria/Albuminuria: Collect 24-hour urine samples from mice in metabolic cages. Measure total protein using a BCA assay or albumin using a mouse-specific ELISA kit.

4. Histological Analysis

  • Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde. Harvest kidneys and fix them overnight in 4% paraformaldehyde, then embed in paraffin.

  • Periodic Acid-Schiff (PAS) Staining:

    • Deparaffinize and rehydrate 4 µm kidney sections.

    • Oxidize in 0.5% periodic acid solution for 5 minutes.

    • Rinse in distilled water.

    • Immerse in Schiff reagent for 15 minutes.

    • Wash in lukewarm tap water for 5 minutes.

    • Counterstain with hematoxylin.

    • Dehydrate and mount.

  • Glomerular Damage Index: Score glomeruli on a scale of 0 to 4 based on the degree of mesangial expansion and glomerulosclerosis. Calculate the mean score for at least 50 glomeruli per kidney.

5. Immunohistochemistry for Immune Cell Infiltration

  • Procedure:

    • Perform antigen retrieval on deparaffinized kidney sections (e.g., using citrate buffer).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with primary antibodies against macrophage (F4/80) or T-cell (CD43) markers overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop with a DAB substrate and counterstain with hematoxylin.

    • Quantify the number of positive cells per glomerulus.

6. Western Blot of Kidney Lysates

  • Procedure:

    • Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against NLRP3, ASC, and cleaved caspase-1.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate. Use GAPDH or β-actin as a loading control.

References

Troubleshooting & Optimization

Technical Support Center: Sgp91 ds-tat Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sgp91 ds-tat in animal models. The information is tailored for scientists and drug development professionals to navigate potential challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chimeric peptide designed to inhibit the activity of NADPH oxidase 2 (NOX2). It consists of two key parts:

  • Sgp91 ds: A sequence derived from gp91phox (also known as NOX2), a critical component of the NADPH oxidase enzyme complex. This part of the peptide competitively inhibits the assembly of the active enzyme complex.

  • tat: A cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (Tat) protein. The 'tat' sequence facilitates the delivery of the inhibitory Sgp91 ds peptide across cell membranes, allowing it to reach its intracellular target.

The primary mechanism of action is the disruption of the interaction between gp91phox and p47phox, which is essential for the activation of NADPH oxidase and subsequent production of reactive oxygen species (ROS).[1][2] A scrambled version of the peptide, often referred to as this compound scrambled, is typically used as a negative control in experiments.[3][4][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored at -20°C in its lyophilized form.[5] When preparing solutions for in vivo administration, it is advisable to follow the manufacturer's instructions, which may include reconstitution in a sterile, apyrogenic solvent such as saline or a buffered solution. Avoid repeated freeze-thaw cycles of the reconstituted peptide solution.

Q3: What are the common routes of administration for this compound in animal models?

A3: Based on published studies, common routes of administration for this compound in rodent models include:

  • Intraperitoneal (i.p.) injection: This is a frequently used route for systemic delivery.[1][7][8]

  • Intracerebroventricular (i.c.v.) infusion: This route is employed for direct delivery to the central nervous system, bypassing the blood-brain barrier.[9]

  • Intravenous (i.v.) injection: While less commonly reported for this compound specifically, this is a potential route for achieving rapid systemic distribution.

The choice of administration route will depend on the specific experimental goals and the target tissue.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Suboptimal Inhibition of NADPH Oxidase

Possible Cause Troubleshooting Step
Insufficient Dosage The effective dose can vary between animal models and disease states. Review the literature for doses used in similar studies. Consider performing a dose-response study to determine the optimal concentration for your model.
Inadequate Bioavailability or Rapid Clearance The in vivo half-life of TAT-conjugated peptides can be short.[10] Consider adjusting the dosing frequency or using a continuous infusion method (e.g., via an osmotic minipump) to maintain therapeutic concentrations.[1]
Poor Peptide Stability Ensure proper storage and handling of the peptide to prevent degradation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Inefficient Cellular Uptake While the TAT peptide enhances cell penetration, efficiency can vary between cell types. Confirm cellular uptake in your target tissue using a fluorescently labeled version of the peptide, if available.
Endosomal Entrapment A known challenge with cell-penetrating peptides is that they can become trapped in endosomes after cellular uptake.[4] This can prevent the peptide from reaching its cytosolic target. While not a common practice with this compound, some studies with other TAT-fusion proteins have explored the use of endosomolytic agents, though this approach should be validated for your specific model due to potential toxicity.

Problem 2: Off-Target Effects or Toxicity

Possible Cause Troubleshooting Step
Non-Specific Effects of the TAT Peptide The TAT peptide itself, being highly cationic, can interact with cell membranes and other molecules, potentially causing non-specific effects. Always include a control group treated with a scrambled version of the this compound peptide to differentiate between sequence-specific inhibitory effects and non-specific effects of the delivery vehicle.[1][2]
Toxicity at High Concentrations High concentrations of cell-penetrating peptides can sometimes lead to cell toxicity.[4] If you observe signs of toxicity in your animals, consider reducing the dose or the frequency of administration. Perform a toxicity study with a range of concentrations.
Immune Response As with any foreign peptide, there is a potential for an immune response, especially with long-term administration. Monitor animals for signs of inflammation or other adverse reactions.

Data Presentation

Table 1: In Vivo Dosages and Administration of gp91 ds-tat in Rodent Models

Animal ModelDosageRoute of AdministrationTreatment DurationOutcomeReference
Mice (C57Bl/6)10 mg/kg/dayIntraperitoneal (osmotic minipump)7 daysAttenuated Ang II-induced hypertension and vascular O2- production[1][2]
Rats1 mg/kgIntraperitoneal (single injection)24h, 72h, 7d post-injuryReduced lung injury after gas explosion[7]
Rats (TLE model)Not specifiedIntracerebroventricular (continuous)Not specifiedReduced seizure frequency[9]

Table 2: In Vitro and In Vivo Efficacy of gp91 ds-tat

SystemConcentrationEffectReference
Isolated intact human neutrophils100 µmol/L~35% reduction in O2- production[1]
Rat aortic fibroblastsNot specifiedInhibited Ang II-induced NADPH oxidase activity[1]
Rat cortex and hippocampus (in vivo)Not specified~55-60% inhibition of NOX catalytic activity[9]

Experimental Protocols

Protocol 1: Systemic Administration of gp91 ds-tat via Osmotic Minipump in Mice (Adapted from Rey et al., 2001)

  • Peptide Preparation: Dissolve gp91 ds-tat and the scrambled control peptide in a vehicle solution suitable for the osmotic minipump (e.g., sterile 0.9% saline). The concentration should be calculated to deliver the desired dose (e.g., 10 mg/kg/day) based on the pump's flow rate and the average weight of the mice.

  • Animal Model: Utilize male C57Bl/6 mice, 8-9 weeks old.

  • Minipump Implantation: Under sterile surgical conditions, implant Alzet osmotic minipumps intraperitoneally. The pumps should be filled with either the vehicle, Angiotensin II (a hypertensive agent, e.g., 0.75 mg/kg/day), Angiotensin II + gp91 ds-tat, or Angiotensin II + scrambled-tat.

  • Monitoring: Measure relevant physiological parameters, such as systolic blood pressure, on specified days (e.g., days 0, 3, 5, and 7) of the infusion.

  • Tissue Analysis: At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., aorta). Analyze for markers of NADPH oxidase activity, such as superoxide production using dihydroethidium staining.

Protocol 2: Acute Intraperitoneal Administration of gp91 ds-tat in Rats (Adapted from Zhang et al., 2022)

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Induction of Injury: Induce the experimental condition (e.g., lung injury via gas explosion model).

  • Peptide Administration: Immediately following the injury, administer a single intraperitoneal injection of gp91 ds-tat at a dose of 1 mg/kg. The control group should receive the vehicle solution.

  • Time Points for Analysis: Euthanize cohorts of animals at various time points post-injection (e.g., 24 hours, 72 hours, and 7 days).

  • Tissue Harvesting and Analysis: Collect lung tissues and process them for biochemical and molecular analyses. This may include measuring ATP levels, the activity of metabolic enzymes, and the expression levels of NOX2 and other relevant proteins and mRNAs via Western blotting and RT-qPCR.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor p47phox_inactive p47phox (inactive) Receptor->p47phox_inactive Phosphorylation Rac_inactive Rac-GDP (inactive) Receptor->Rac_inactive Activation gp91phox gp91phox (NOX2) gp91_p22_complex gp91phox-p22phox Complex gp91phox->gp91_p22_complex p22phox p22phox p22phox->gp91_p22_complex Assembled_Complex Active NADPH Oxidase Complex gp91_p22_complex->Assembled_Complex Translocation to membrane p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active p67phox_inactive p67phox (inactive) Rac_active Rac-GTP (active) Rac_inactive->Rac_active p47phox_active->Assembled_Complex p67phox_active p67phox (active) p67phox_active->Assembled_Complex Rac_active->Assembled_Complex ROS_Production O2 -> O2- (ROS) Assembled_Complex->ROS_Production NADPH -> NADP+ Sgp91_ds_tat This compound Sgp91_ds_tat->Assembled_Complex Inhibits Assembly

Caption: Signaling pathway of NADPH oxidase 2 (NOX2) activation and inhibition by this compound.

Troubleshooting_Workflow Start Experiment Shows Lack of Efficacy Check_Dose Is the dose sufficient? (Review literature, perform dose-response) Start->Check_Dose Check_Delivery Is the delivery method optimal? (Consider dosing frequency, continuous infusion) Check_Dose->Check_Delivery Yes Optimize_Protocol Optimize Experimental Protocol Check_Dose->Optimize_Protocol No Check_Peptide Is the peptide stable? (Proper storage, fresh solutions) Check_Delivery->Check_Peptide Yes Check_Delivery->Optimize_Protocol No Check_Controls Are appropriate controls included? (Scrambled peptide) Check_Peptide->Check_Controls Yes Check_Peptide->Optimize_Protocol No Check_Toxicity Are there signs of toxicity? Check_Controls->Check_Toxicity Yes Check_Controls->Optimize_Protocol No Check_Toxicity->Optimize_Protocol Yes End Successful Experiment Check_Toxicity->End No Optimize_Protocol->Start Re-evaluate

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

improving Sgp91 ds-tat peptide solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sgp91 ds-tat peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

The this compound peptide is a scrambled control peptide for gp91 ds-tat.[1][2][3][4][5] The gp91 ds-tat peptide is an inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). This compound, having a scrambled sequence, serves as a negative control in experiments to ensure that the observed effects of gp91 ds-tat are due to its specific sequence and not merely the presence of a peptide. The "ds-tat" portion of the name indicates that the peptide is fused to a sequence from the HIV-1 TAT protein, which acts as a cell-penetrating peptide, facilitating its uptake by cells.[6]

Q2: Why is my this compound peptide not dissolving?

Peptide solubility is highly dependent on its amino acid sequence, and peptides rich in hydrophobic residues can be challenging to dissolve in aqueous solutions.[7] The this compound peptide's sequence will dictate its overall polarity and charge, which in turn affects its solubility. If you are experiencing solubility issues, it may be due to the choice of solvent, the pH of the solution, or the concentration of the peptide.

Q3: What is the recommended storage condition for the this compound peptide?

Lyophilized this compound peptide should be stored at -20°C.[5] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide: Improving this compound Peptide Solubility

Initial Solubility Assessment

Before attempting to dissolve the entire peptide stock, it is highly recommended to test the solubility of a small aliquot. This will help in determining the optimal solvent without risking the entire batch.

Solvent Selection and Optimization

The choice of solvent is critical for successfully dissolving the this compound peptide. The peptide's charge, determined by its amino acid composition, will guide the initial solvent selection.

For Basic Peptides (Net Positive Charge):

  • Start with sterile, distilled water.

  • If solubility is poor, try a dilute acidic solution, such as 10% acetic acid.[7]

For Acidic Peptides (Net Negative Charge):

  • Begin with sterile, distilled water.

  • If the peptide does not dissolve, a dilute basic solution, like 0.1 M ammonium bicarbonate, can be used.[7]

For Neutral or Hydrophobic Peptides:

  • These peptides often require an organic solvent for initial solubilization.[7]

  • High-purity Dimethyl Sulfoxide (DMSO) is a common choice due to its effectiveness and compatibility with many biological assays at low concentrations.

  • Dimethylformamide (DMF) can be an alternative to DMSO, especially for peptides containing cysteine, as DMSO can oxidize the thiol group.

Quantitative Solubility Data
SolventExpected SolubilityRemarks
Water VariableHighly dependent on the net charge of the peptide. Given the TAT sequence, some aqueous solubility is expected.
PBS (pH 7.4) VariableSimilar to water, but buffering salts can sometimes affect solubility.
DMSO Generally GoodA common solvent for hydrophobic and difficult-to-dissolve peptides.
DMF Generally GoodAn alternative to DMSO, particularly for peptides sensitive to oxidation.
Acetonitrile/Water VariableCan be effective for some peptides; the ratio of acetonitrile to water may need optimization.
10% Acetic Acid Good for Basic PeptidesThe acidic pH can help to protonate basic residues and improve solubility.
0.1 M NH4HCO3 Good for Acidic PeptidesThe basic pH can help to deprotonate acidic residues and improve solubility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol provides a step-by-step guide for dissolving the lyophilized this compound peptide.

Materials:

  • Lyophilized this compound peptide

  • Sterile, high-purity water, DMSO, or other appropriate solvent

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Initial Solubilization:

    • Based on the peptide's properties (or a preliminary solubility test), add the appropriate solvent.

    • For initial attempts with a new batch, it is advisable to use a non-aqueous solvent like DMSO to ensure complete dissolution, and then dilute into your aqueous experimental buffer.

    • Add a small amount of the chosen solvent (e.g., 100 µL of DMSO to a 1 mg vial) to create a concentrated stock solution.

  • Mixing:

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, sonication in a water bath for short bursts (e.g., 10-20 seconds) can aid in dissolution.[7] Avoid excessive heating.

  • Dilution:

    • Once the peptide is fully dissolved in the initial solvent, it can be serially diluted into your aqueous experimental buffer (e.g., PBS or cell culture medium).

    • When diluting a peptide from an organic solvent into an aqueous buffer, add the concentrated peptide solution dropwise to the buffer while vortexing to prevent precipitation.

  • Storage: Aliquot the reconstituted peptide solution into single-use tubes and store at -20°C or -80°C.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for using the this compound peptide.

NADPH_Oxidase_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) NADP NADP+ gp91phox->NADP Superoxide O2- (Superoxide) gp91phox->Superoxide Electron Transfer p22phox p22phox p47phox p47phox Assembly Complex Assembly p47phox->Assembly p67phox p67phox p67phox->Assembly p40phox p40phox p40phox->Assembly Rac Rac-GTP Rac->Assembly Stimulus Stimulus (e.g., PAMPs, Cytokines) Stimulus->Rac Assembly->gp91phox translocation NADPH NADPH NADPH->gp91phox O2 O2 O2->gp91phox gp91ds_tat gp91 ds-tat (Inhibitor) gp91ds_tat->Assembly Inhibits Interaction between p47phox and gp91phox Sgp91ds_tat This compound (Scrambled Control) Sgp91ds_tat->Assembly No Effect

Caption: NADPH Oxidase Activation and Inhibition Pathway.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound Peptide start->reconstitute solubility_test Perform Small-Scale Solubility Test reconstitute->solubility_test solubility_test->reconstitute Insoluble (Try new solvent) dissolve_stock Dissolve Full Stock in Optimal Solvent solubility_test->dissolve_stock Soluble prepare_working Prepare Working Solutions in Experimental Buffer dissolve_stock->prepare_working treat_cells Treat Cells/Tissues with This compound (Control) and gp91 ds-tat (Experimental) prepare_working->treat_cells assay Perform Downstream Assay (e.g., ROS measurement) treat_cells->assay analyze Analyze and Compare Results assay->analyze end End analyze->end

Caption: Experimental Workflow for this compound Peptide.

References

minimizing toxicity of Sgp91 ds-tat in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sgp91 ds-tat in long-term studies. Our goal is to help you minimize toxicity and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and how does it work?

This compound, also known as gp91ds-tat or Nox2ds-tat, is a highly specific, cell-permeable peptide inhibitor of NADPH oxidase 2 (Nox2). It consists of two key components:

  • A sequence from the B-loop of gp91phox (Nox2): This sequence competitively inhibits the binding of the cytosolic subunit p47phox to Nox2, which is essential for the assembly and activation of the enzyme complex.[1][2][3]

  • The HIV-1 Tat peptide: This cell-penetrating peptide (CPP) facilitates the translocation of the inhibitory peptide across the cell membrane, allowing it to reach its intracellular target.[4][5]

By preventing the assembly of the active Nox2 complex, this compound specifically blocks the production of superoxide radicals by this isoform.[6][7]

Q2: What is the difference between this compound and the scrambled control peptide (this compound)?

The scrambled this compound peptide has the same amino acid composition as the active peptide but in a random sequence.[8] It is used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of Nox2 by this compound and not due to non-specific effects of the peptide or the Tat-mediated delivery.

Q3: What are the known limitations of this compound?

While this compound is a potent and specific Nox2 inhibitor, researchers should be aware of its limitations:

  • Weak Oral Bioavailability: Like most peptides, this compound is susceptible to degradation in the gastrointestinal tract and has poor oral bioavailability.[9] Therefore, it is typically administered via systemic routes such as intravenous or intraperitoneal injections for in vivo studies.

  • Potential for Toxicity: The Tat peptide component, at higher concentrations, can cause membrane perturbation and cellular toxicity.[10][11] Long-term studies require careful dose optimization to minimize these effects.

  • Proteolytic Instability: The peptide can be degraded by proteases in biological fluids, which can affect its stability and efficacy in vivo.[12]

Dosing and Administration

Q4: What is a recommended starting dose for in vivo long-term studies?

A universally optimal dose for this compound in long-term studies has not been established and is highly dependent on the animal model, disease state, and administration route. However, based on published short-term studies, a starting point for dose-finding experiments could be in the range of 1-10 mg/kg body weight. For example, a dose of 4.1 mg/kg was used in a rat model of ischemia/reperfusion.[9]

It is critical to perform a pilot study to determine the minimal effective dose that does not cause overt toxicity in your specific model.

Q5: How should I administer this compound for a long-term study?

The most common routes of administration are intravenous (IV) or intraperitoneal (IP) injection. The choice of route may depend on the desired pharmacokinetic profile and the experimental model. The frequency of administration will depend on the half-life of the peptide in vivo, which should also be determined during pilot studies.

Q6: How should I prepare and store this compound?

Proper handling and storage are crucial for maintaining the peptide's activity and ensuring reproducible results.

Reconstitution:

  • Before opening, briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom.

  • Reconstitute the peptide in a sterile, high-purity solvent such as sterile water or PBS. Refer to the manufacturer's datasheet for the recommended solvent.

  • Gently swirl or pipette to dissolve the peptide completely. Do not vortex , as this can cause aggregation.

Storage:

  • Lyophilized Powder: Store at -20°C for long-term storage.[13]

  • Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7] Stock solutions can typically be stored for up to 6 months at -80°C or for 1 month at -20°C.[7]

  • Working Solutions: For short-term use, a working solution can be stored at 4°C for up to a week.

Storage Condition Lyophilized Powder Stock Solution Working Solution
Temperature -20°C-80°C4°C
Duration YearsUp to 6 monthsUp to 1 week
Toxicity and Troubleshooting

Q7: What are the potential signs of toxicity I should monitor for in my long-term study?

While specific long-term toxicity data for this compound is limited, general signs of toxicity associated with systemic administration of peptides or due to off-target effects should be monitored closely. These include:

  • General Health: Weight loss, changes in food and water intake, lethargy, ruffled fur, and changes in behavior.

  • Injection Site Reactions: Redness, swelling, or inflammation at the injection site.

  • Organ-Specific Toxicity: Monitor key indicators of liver and kidney function through regular blood tests (e.g., ALT, AST, creatinine, BUN).

  • Immunogenicity: Although generally considered low, there is a potential for an immune response to the peptide with long-term administration.

Q8: What should I do if I observe toxicity in my animals?

If you observe signs of toxicity, consider the following troubleshooting steps:

  • Reduce the Dose: This is the most critical first step. The toxicity of cell-penetrating peptides is often dose-dependent.

  • Decrease the Frequency of Administration: Allowing for a longer washout period between doses may mitigate cumulative toxicity.

  • Change the Administration Route: In some cases, a different route of administration may alter the biodistribution and reduce toxicity in specific organs.

  • Confirm Peptide Purity and Integrity: Ensure that the peptide has been stored correctly and has not degraded.

  • Include a Scrambled Peptide Control Group: This will help determine if the observed toxicity is a specific effect of the this compound or a non-specific effect of the peptide delivery system.

Q9: My experiment is not showing the expected inhibitory effect. What could be the reason?

Several factors could contribute to a lack of efficacy:

  • Insufficient Dose: The dose may be too low to achieve a therapeutic concentration in the target tissue.

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.

  • Incorrect Administration: Ensure the administration technique is correct and consistent.

  • Model-Specific Factors: The role of Nox2 in your specific disease model may be different than anticipated.

  • Timing of Administration: The therapeutic window for Nox2 inhibition may be narrow.

Experimental Protocols

Sample Protocol: Long-Term In Vivo Study in a Mouse Model

This protocol provides a general framework. Specific parameters should be optimized for your experimental model.

1. Pilot Dose-Response Study:

  • Objective: To determine the minimal effective and maximum tolerated dose.

  • Groups:

    • Vehicle control (e.g., sterile PBS)

    • Scrambled this compound (at the highest dose of the active peptide)

    • This compound (at least 3-4 different doses, e.g., 1, 3, 10 mg/kg)

  • Administration: Administer the peptide daily for 7-14 days via the chosen route (e.g., IP injection).

  • Monitoring:

    • Daily: Body weight, clinical signs of toxicity.

    • Endpoint: Collect blood for basic hematology and clinical chemistry (liver and kidney function). Collect tissues of interest for histological analysis and measurement of Nox2 activity or downstream markers of oxidative stress.

2. Long-Term Efficacy Study:

  • Objective: To assess the long-term therapeutic efficacy and safety of the optimized dose of this compound.

  • Groups:

    • Vehicle control

    • Scrambled this compound (at the optimized dose)

    • This compound (at the optimized, non-toxic dose)

  • Administration: Administer the peptide at the predetermined dose and frequency for the duration of the study (e.g., several weeks to months).

  • Monitoring:

    • Weekly: Body weight and clinical assessment.

    • Monthly (or as needed): Blood collection for hematology and clinical chemistry.

    • Endpoint: Comprehensive tissue collection for efficacy and toxicity analysis (histopathology, biomarker analysis, etc.).

Visualizations

Sgp91_ds_tat_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sgp91_ds_tat This compound Sgp91_ds_tat_inside This compound Sgp91_ds_tat->Sgp91_ds_tat_inside Tat-mediated translocation Cell_Membrane Nox2_complex_inactive Inactive Nox2 Complex (gp91phox/p22phox) Active_Nox2 Active Nox2 Complex Nox2_complex_inactive->Active_Nox2 p47phox p47phox p47phox->Nox2_complex_inactive Binding p67phox p67phox p67phox->Active_Nox2 Rac Rac Rac->Active_Nox2 Sgp91_ds_tat_inside->Nox2_complex_inactive Inhibits p47phox binding Superoxide Superoxide (O2-) Active_Nox2->Superoxide O2 to O2-

Caption: Mechanism of Nox2 inhibition by this compound.

Toxicity_Troubleshooting Start Toxicity Observed (e.g., weight loss, lethargy) Check_Dose Is the dose optimized? Start->Check_Dose Reduce_Dose Reduce the dose Check_Dose->Reduce_Dose No Check_Frequency Is the administration frequency too high? Check_Dose->Check_Frequency Yes Re-evaluate Re-evaluate toxicity Reduce_Dose->Re-evaluate Reduce_Frequency Decrease administration frequency Check_Frequency->Reduce_Frequency Yes Check_Peptide Is the peptide integrity confirmed? Check_Frequency->Check_Peptide No Reduce_Frequency->Re-evaluate New_Peptide Use a fresh, properly stored aliquot Check_Peptide->New_Peptide No Control_Group Is a scrambled peptide control included? Check_Peptide->Control_Group Yes New_Peptide->Re-evaluate Add_Control Incorporate a scrambled peptide control group Control_Group->Add_Control No Control_Group->Re-evaluate Yes Add_Control->Re-evaluate

Caption: Troubleshooting workflow for unexpected toxicity.

Long_Term_Study_Workflow Start Study Design Pilot_Study Pilot Dose-Finding and Toxicity Study (7-14 days) Start->Pilot_Study Data_Analysis Analyze Pilot Data: - Efficacy Markers - Toxicity Indicators Pilot_Study->Data_Analysis Dose_Selection Select Optimal Dose and Frequency for Long-Term Study Data_Analysis->Dose_Selection Long_Term_Study Initiate Long-Term Study (Weeks to Months) Dose_Selection->Long_Term_Study Monitoring Regular Monitoring: - Weekly: Weight, Clinical Signs - Monthly: Blood Work Long_Term_Study->Monitoring Endpoint Endpoint Analysis: - Efficacy Assessment - Comprehensive Toxicology Long_Term_Study->Endpoint Monitoring->Long_Term_Study

Caption: Recommended workflow for a long-term in vivo study.

References

addressing variability in Sgp91 ds-tat experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sgp91 ds-tat. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results and provide clear guidance on the use of this peptide inhibitor. This compound is a synthetic peptide that inhibits the assembly of NADPH oxidase 2 (NOX2) by targeting the gp91phox subunit, fused to a cell-penetrating ds-tat peptide for enhanced cellular uptake.[1][2] A scrambled version of the peptide, this compound, is often used as a negative control in experiments.[3][4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability Between Experimental Repeats

Question: My experimental results with this compound show significant variability from one experiment to the next. What could be the cause?

Answer: Variability in peptide-based assays can stem from several factors.[6] Improper peptide storage and handling can lead to degradation.[6] Peptides should be stored at -20°C and protected from light.[6] It's also best to keep them in lyophilized form until just before use.[6] Frequent freeze-thaw cycles should be avoided as they can degrade the peptide and affect its activity.[6]

Inaccurate peptide concentration calculations can also contribute to variability.[6] The purity of the peptide should be considered when preparing stock solutions.[6] Additionally, peptides can be hygroscopic, meaning they absorb moisture from the air, which can affect their weight and, consequently, the final concentration.[7] To minimize this, it's recommended to allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing.[8]

The use of trifluoroacetic acid (TFA) in peptide synthesis can also introduce variability, as it can interfere with certain assays.[6] If you suspect this is an issue, consider using a peptide that has been purified using a different method.

Finally, the inherent heterogeneity of peptides and complex sample preparation can contribute to day-to-day variability.[7] Using a lyophilized working standard can help to minimize errors in standard preparation.[8]

Issue 2: Low or No Inhibitory Effect Observed

Question: I am not observing the expected inhibitory effect of this compound on NOX2 activity. What should I check?

Answer: If you are not seeing the expected inhibitory effect, there are several potential causes to investigate. First, ensure that the peptide is properly dissolved. Hydrophobic peptides can be difficult to dissolve, and precipitation can lead to a lower effective concentration.[6] Following the manufacturer's solubility guidelines is crucial.[6]

The cellular uptake of the ds-tat fusion peptide could also be inefficient. The efficiency of TAT-mediated transduction can vary between cell lines.[9] It has been suggested that in some cases, TAT fusion proteins may remain on the cell membrane and not enter the cell.[9] To verify cellular uptake, you could use a fluorescently labeled version of the peptide and visualize its localization using microscopy.

Another possibility is that the peptide is being degraded by proteases in the cell culture medium or within the cells. The stability of the peptide can be assessed by incubating it in the experimental medium for various times and then measuring its concentration or activity.

Finally, consider the possibility that the NOX2 enzyme is not activated in your experimental system. This compound inhibits the assembly of the NOX2 complex, so it will only be effective if the complex is being actively assembled. Ensure that your experimental conditions include a stimulus that is known to activate NOX2.

Issue 3: Observed Cellular Toxicity

Question: I am observing cytotoxicity in my cell cultures after treatment with this compound. Is this expected, and how can I mitigate it?

Answer: While the ds-tat peptide is generally considered to have low cytotoxicity, some studies have reported dose-dependent toxicity.[10][11] The observed toxicity could be due to the fusion protein itself or be a nonspecific effect.[11]

To address this, it's recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[11] You can also try reducing the incubation time with the peptide. If toxicity remains an issue, you might consider using a different cell-penetrating peptide or a delivery system with lower inherent toxicity.

It is also important to ensure the purity of the peptide, as contaminants from the synthesis process could be contributing to the observed toxicity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-penetrating peptide that inhibits the assembly of the NADPH oxidase 2 (NOX2) enzyme. The "Sgp91" portion of the peptide mimics a binding site on the gp91phox subunit of NOX2, preventing its interaction with other subunits required for enzyme activation. The "ds-tat" portion is a cell-penetrating peptide derived from the HIV-1 TAT protein that facilitates the entry of the inhibitory peptide into the cell.[1][2]

Q2: What is the appropriate control for this compound experiments?

A2: A scrambled version of the peptide, often referred to as this compound, is the recommended negative control.[3][4][5] This peptide has the same amino acid composition as this compound but in a random sequence, and therefore should not have any inhibitory activity on NOX2.

Q3: How should I store and handle this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C and protected from light.[6] Once reconstituted, it is best to aliquot the peptide solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6]

Experimental Design and Protocols

Q4: What is a typical working concentration for this compound?

A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for your specific system. Based on literature for similar peptides, concentrations in the low micromolar range are often used.

Q5: How can I measure the inhibitory effect of this compound on NOX2 activity?

A5: The activity of NOX2 is typically measured by detecting the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[12] There are several methods available for this, including:

  • Dihydroethidium (DHE) staining: DHE is a fluorescent probe that is relatively specific for superoxide.[12]

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) staining: DCFDA is a general ROS indicator that fluoresces upon oxidation.[13]

  • Lucigenin-based chemiluminescence assays: This method also detects superoxide production.

It is important to choose a method that is appropriate for your experimental setup and to be aware of the potential limitations and artifacts associated with each technique.[14]

Q6: Can this compound be used in in vivo studies?

A6: Yes, TAT-fused peptides have been used in in vivo studies.[10] However, the biodistribution, stability, and potential toxicity of the peptide in a whole organism need to be carefully evaluated. It is crucial to conduct preliminary studies to determine the optimal dosage and administration route for your specific animal model.

Data Presentation

Table 1: this compound Peptide Specifications
PropertySpecification
SequenceYGRKKRRQRRRCSTRIRRQL-NH2
Molecular FormulaC98H190N50O22S1
Molecular Weight2453 g/mol
Purity (by HPLC)>95%
AppearanceLyophilized white powder
SolubilitySoluble in water
Storage-20°C
Table 2: Troubleshooting Guide Summary
IssuePotential CauseRecommended Solution
High Variability Improper peptide storage/handlingStore at -20°C, avoid freeze-thaw cycles.[6]
Inaccurate concentrationAccount for peptide purity and hygroscopicity.[6][7]
TFA interferenceUse TFA-free peptide if necessary.[6]
Low/No Effect Poor peptide solubilityFollow solubility guidelines.[6]
Inefficient cellular uptakeVerify uptake with a fluorescently labeled peptide.
Peptide degradationAssess peptide stability in your experimental medium.
NOX2 not activatedEnsure your stimulus is effective at activating NOX2.
Cytotoxicity Dose-dependent toxicityPerform a dose-response curve to find a non-toxic concentration.[11]
Peptide impuritiesUse high-purity peptide.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFDA
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Pre-incubate the cells with varying concentrations of this compound or the scrambled control peptide for the desired amount of time (e.g., 1-2 hours).

  • DCFDA Loading: Remove the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS.

  • Stimulation: Add the NOX2 activator (e.g., PMA, phorbol 12-myristate 13-acetate) to the appropriate wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings every 5-10 minutes for up to 1-2 hours.

  • Data Analysis: Subtract the background fluorescence and normalize the data to a control group (e.g., cells treated with the vehicle).

Visualizations

Diagram 1: this compound Mechanism of Action

Sgp91_ds_tat_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Sgp91_ds_tat_ext This compound Sgp91_ds_tat_int This compound Sgp91_ds_tat_ext->Sgp91_ds_tat_int ds-tat mediated entry Membrane NOX2_inactive Inactive NOX2 Complex (gp91phox, p22phox) NOX2_active Active NOX2 Complex NOX2_inactive->NOX2_active Activation p47phox p47phox Sgp91_ds_tat_int->p47phox Inhibits Binding p47phox->NOX2_inactive Binding ROS ROS Production NOX2_active->ROS

Caption: this compound inhibits NOX2 by preventing p47phox binding.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

experimental_workflow start Start cell_culture Culture Cells start->cell_culture peptide_prep Prepare this compound and Scrambled Control cell_culture->peptide_prep pre_incubation Pre-incubate cells with peptides peptide_prep->pre_incubation ros_probe Load cells with ROS-sensitive probe pre_incubation->ros_probe stimulation Stimulate NOX2 activity ros_probe->stimulation measurement Measure ROS production stimulation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for evaluating this compound's effect on ROS.

Diagram 3: Troubleshooting Logic Flow

troubleshooting_logic start Unexpected Results high_variability High Variability? start->high_variability no_effect No Effect? start->no_effect toxicity Toxicity? start->toxicity check_peptide Check Peptide Handling - Storage - Solubility - Concentration check_cells Check Cell Health - Viability - NOX2 expression check_assay Check Assay Conditions - Stimulus activity - Probe validity high_variability->check_peptide Yes no_effect->check_peptide Yes no_effect->check_cells Yes no_effect->check_assay Yes toxicity->check_peptide Yes toxicity->check_cells Yes

Caption: A logical flow for troubleshooting experimental issues.

References

peptide aggregation issues with gp91ds-tat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the gp91ds-tat peptide. The information is presented in a question-and-answer format to directly address common issues, with a focus on peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is gp91ds-tat and what is its mechanism of action?

A1: The gp91ds-tat is a chimeric peptide designed as a specific inhibitor of NADPH oxidase 2 (Nox2).[1] It consists of two key components:

  • A sequence from gp91phox (also known as Nox2), the catalytic subunit of the Nox2 enzyme, which competitively blocks the assembly of the active enzyme complex.[2][3]

  • The HIV-1 Trans-Activator of Transcription (Tat) protein transduction domain, a cell-penetrating peptide that facilitates the entry of gp91ds-tat into cells.[1][4]

By preventing the assembly of the Nox2 complex, gp91ds-tat inhibits the production of superoxide and other reactive oxygen species (ROS), which are implicated in various pathological conditions.[1][5]

Q2: I'm having trouble dissolving the lyophilized gp91ds-tat peptide. What is the recommended solvent?

A2: There are conflicting reports on the solubility of gp91ds-tat, which can be a source of experimental variability. Some suppliers suggest solubility in water, while others recommend dimethyl sulfoxide (DMSO).[1][6] Due to the peptide's arginine-rich Tat sequence, which can influence solubility, it is crucial to start with a small aliquot to test solubility in your specific buffer system.

Q3: My gp91ds-tat solution appears cloudy or has visible precipitates. What could be the cause?

A3: A cloudy appearance or precipitates are strong indicators of peptide aggregation.[7] The Tat peptide portion of gp91ds-tat is rich in arginine residues, which can promote self-aggregation, especially at high concentrations, neutral or high pH, and in certain buffer conditions.[8]

Q4: How should I store the lyophilized peptide and reconstituted solutions to minimize degradation and aggregation?

A4: Proper storage is critical for maintaining the integrity of gp91ds-tat.

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[9]

  • Reconstituted Solutions: Aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[9] Store these aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[10]

Troubleshooting Guides

Issue: Peptide Aggregation

Symptoms:

  • Cloudy or opaque solution after reconstitution.

  • Visible particulate matter in the solution.

  • Loss of biological activity in your experiments.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Peptide Concentration The Tat peptide component is known to self-aggregate at higher concentrations. Try preparing a more dilute stock solution and then adding a larger volume to your experimental setup.
pH of the Solution The high number of arginine residues in the Tat domain makes the peptide's net charge highly dependent on pH. Aggregation of arginine-rich peptides can be influenced by pH.[11] Experiment with buffers at a slightly acidic pH (e.g., pH 5.0-6.0) to see if solubility and stability improve.
Buffer Composition Certain salts and excipients can either promote or inhibit peptide aggregation. If using a phosphate buffer, consider switching to a citrate or acetate buffer. The addition of certain excipients like arginine (in moderation) has been shown to sometimes reduce aggregation of other proteins.
Improper Reconstitution Technique To ensure complete and gentle dissolution, follow the recommended reconstitution protocol. This includes allowing the lyophilized peptide to equilibrate to room temperature before adding the solvent and using gentle vortexing or trituration. Sonication can be used cautiously to aid dissolution.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Always aliquot your stock solution into single-use vials to minimize this stress.[9]

Quantitative Data Summary

The solubility of gp91ds-tat can vary between suppliers and batches. Below is a summary of publicly available solubility data. It is highly recommended to perform a small-scale solubility test with your specific batch of peptide.

Solvent Reported Solubility Molar Concentration (approx.) Source
Water≥ 50 mg/mL20.38 mMMedchemExpress[1]
Water49 mg/mL18.32 mMSelleck Chemicals[4][6][12]
Water< 0.1 mg/mL (insoluble)-TargetMol[2]
DMSO100 mg/mL (requires sonication)40.77 mMMedchemExpress[1]
DMSO80 mg/mL (sonication recommended)32.61 mMTargetMol[2]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized gp91ds-tat
  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of pre-chilled, sterile solvent (e.g., sterile water or DMSO) to the vial. Start with a small volume to create a concentrated stock.

  • Dissolution: Gently swirl the vial or pipette the solution up and down (triturate) to dissolve the peptide. Avoid vigorous shaking. If the peptide does not readily dissolve, brief sonication in a water bath may be helpful.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: Thioflavin T (ThT) Assay for Detecting Aggregation

The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like fibrillar aggregates.

Materials:

  • gp91ds-tat peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)

  • Black 96-well plate with a clear bottom

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

  • In the 96-well plate, add your gp91ds-tat samples at various concentrations. Include a buffer-only control.

  • Add the ThT working solution to each well.

  • Incubate the plate at the desired temperature (e.g., 37°C). You can take readings at various time points to monitor aggregation kinetics.

  • Measure the fluorescence intensity using the plate reader. An increase in fluorescence intensity over time or with increasing peptide concentration suggests the formation of fibrillar aggregates.

Visualizations

Nox2 Signaling Pathway and Inhibition by gp91ds-tat

Nox2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Angiotensin II) Receptor Receptor Agonist->Receptor Rac Rac-GDP Receptor->Rac Activation gp91phox gp91phox (Nox2) Superoxide O₂⁻ (Superoxide) gp91phox->Superoxide Catalysis p22phox p22phox p47phox p47phox p47phox->p22phox Translocation & Assembly p67phox p67phox p67phox->gp91phox Translocation & Assembly p67phox->Superoxide Catalysis p40phox p40phox p40phox->p22phox Translocation & Assembly Rac_GTP Rac-GTP Rac->Rac_GTP Rac_GTP->p67phox Binding gp91ds_tat gp91ds-tat gp91ds_tat->p47phox Inhibition of Assembly O2 O₂ O2->gp91phox

Caption: Nox2 activation and inhibition by gp91ds-tat.

Troubleshooting Workflow for gp91ds-tat Aggregation

Aggregation_Troubleshooting Start Problem: Suspected gp91ds-tat Aggregation Visual Visual Inspection: Cloudy or Precipitates? Start->Visual Activity Loss of Biological Activity? Start->Activity Confirm Confirm Aggregation (e.g., DLS, ThT Assay) Visual->Confirm Activity->Confirm Reconstitute Review Reconstitution Protocol Confirm->Reconstitute Yes End Problem Resolved Confirm->End No Storage Check Storage Conditions Reconstitute->Storage Concentration Reduce Peptide Concentration Storage->Concentration pH Optimize Buffer pH (try slightly acidic) Concentration->pH Excipients Test Different Buffers or Excipients pH->Excipients NewPeptide Use a Fresh Vial of Peptide Excipients->NewPeptide NewPeptide->End

Caption: Troubleshooting workflow for gp91ds-tat aggregation issues.

References

troubleshooting unexpected results with Sgp91 ds-tat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sgp91 ds-tat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly specific, cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2). It is a chimeric peptide composed of a sequence from gp91phox (the catalytic subunit of NOX2) linked to the Tat peptide from HIV.[1][2][3][4] The Tat peptide acts as a cell-penetrating peptide (CPP), facilitating the entry of the gp91phox sequence into the cell.[1][2][3][4] Once inside, the gp91phox portion of the peptide competitively inhibits the assembly of the NOX2 enzyme complex, thereby preventing the production of superoxide and other reactive oxygen species (ROS).[1][2][3][4]

Q2: My this compound is not showing any inhibitory effect on NOX2 activity. What are the possible reasons?

Several factors could contribute to a lack of efficacy. Firstly, improper storage and handling can lead to peptide degradation. Lyophilized this compound should be stored at -20°C and protected from light.[5][6][7] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] Secondly, poor peptide solubility can result in a lower effective concentration.[5] Ensure the peptide is fully dissolved in the recommended solvent, which is often sterile water or a buffer like PBS.[8] Inconsistent results can also arise from variations in experimental setup, such as incubation times and cell densities.[1]

Q3: I am observing unexpected cytotoxicity or off-target effects in my experiments. Is this common with this compound?

While this compound is designed to be a specific inhibitor of NOX2, off-target effects or cytotoxicity can occur, particularly at higher concentrations. The Tat peptide itself has been reported to have biological activities, including antimicrobial properties and the ability to induce membrane disruption at high concentrations.[9][10] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Additionally, always include a scrambled ds-tat peptide as a negative control to differentiate the effects of NOX2 inhibition from non-specific peptide effects.[11]

Q4: How should I prepare and store this compound?

For optimal stability, lyophilized this compound should be stored at -20°C.[6][7] When preparing a stock solution, it is recommended to dissolve the peptide in sterile, nuclease-free water or a buffer such as PBS to a concentration of 1-10 mM.[8] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5]

Q5: What is the purpose of the scrambled this compound peptide, and is it always a reliable negative control?

The scrambled this compound peptide has the same amino acid composition as the active peptide but in a random sequence. It is used as a negative control to ensure that the observed effects are due to the specific inhibition of NOX2 by this compound and not due to non-specific effects of the peptide itself, such as cell penetration or charge interactions.[6][7][12][13][14][15] While generally considered a reliable control, there have been instances where scrambled peptides exhibit some biological activity.[11] Therefore, it is important to carefully interpret the results and consider any unexpected activity from the scrambled control.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of NOX2 Activity
Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized peptide at -20°C. After reconstitution, aliquot into single-use tubes to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.[5]
Incorrect Peptide Concentration Verify the net peptide content of your vial, as the lyophilized powder may contain salts and water.[5] Recalculate the concentration based on the net peptide weight. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.
Suboptimal Incubation Time Optimize the pre-incubation time with this compound before stimulating NOX2 activity. A typical pre-incubation time is 30-60 minutes, but this may need to be adjusted for different cell types and experimental conditions.
Inefficient Cellular Uptake Confirm the cell-penetrating ability of the Tat peptide in your cell line. This can be done using a fluorescently labeled Tat peptide and microscopy or flow cytometry.
Low NOX2 Expression/Activity Ensure that your experimental model has sufficient NOX2 expression and that the stimulus used is effective at activating the enzyme. Measure NOX2 expression by Western blot or qPCR.
Issue 2: Observed Cytotoxicity or Off-Target Effects
Possible Cause Troubleshooting Step
High Peptide Concentration Perform a cell viability assay (e.g., MTT, MTS, or resazurin assay) to determine the cytotoxic concentration range of this compound for your specific cell type. Use the lowest effective concentration that does not impact cell viability.
Contaminants in Peptide Preparation Ensure the purity of your this compound. Contaminants such as trifluoroacetic acid (TFA) from the synthesis process can be cytotoxic.[16] If suspected, consider using a peptide preparation with TFA removal.
Non-specific Effects of Tat Peptide Always include a scrambled this compound peptide control at the same concentration as the active peptide. This will help to distinguish between effects due to NOX2 inhibition and non-specific effects of the Tat peptide.[11]
Activation of Other Signaling Pathways The Tat peptide can interact with various cellular components. If unexpected results are observed, consider investigating other potentially affected pathways through techniques like proteomics or transcriptomics.

Data Presentation

Table 1: Efficacy of this compound in a Rat Model of Lung Injury [17]

Parameter Model Group This compound Group P-value
NOX2 Expression IncreasedDecreased< 0.05
α-KGDH Level DecreasedIncreased< 0.05
ICDHm Level DecreasedIncreased< 0.05
PFK Level DecreasedIncreased< 0.05
ATP Level DecreasedIncreased< 0.05
CAT mRNA Expression DecreasedIncreased< 0.05
TFAM mRNA Expression DecreasedIncreased< 0.05

Table 2: Effect of gp91ds-tat on NOX2 Activity and α-synuclein in a Parkinson's Disease Model [18]

Condition NOX2 Activity (p47phox-NOX2 PL signal) Superoxide Production (DHE fluorescence)
Vehicle BaselineBaseline
Rotenone Increased (p < 0.0001 vs. Vehicle)Increased (p < 0.0001 vs. Vehicle)
Rotenone + Nox2ds-tat Blocked (p < 0.0001 vs. Rotenone)Blocked (p < 0.0001 vs. Rotenone)
Rotenone + Scrambled Nox2ds-tat No effectNo effect

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFDA

This protocol is a general guideline for measuring intracellular ROS levels in adherent cells using 2',7'–dichlorofluorescin diacetate (DCFDA).

Materials:

  • This compound and scrambled this compound

  • DCFDA (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ROS-inducing agent (e.g., PMA, H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS.

  • Prepare a 20 µM working solution of DCFDA in HBSS.

  • Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells once with HBSS.

  • Add 100 µL of HBSS containing the desired concentration of this compound or scrambled peptide to the respective wells. Incubate for 30-60 minutes at 37°C.

  • Add the ROS-inducing agent to the wells.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken every 5-10 minutes.

Protocol 2: Cell Viability Assessment using Resazurin Assay

This protocol provides a general method for assessing cell viability after treatment with this compound.

Materials:

  • This compound and scrambled this compound

  • Resazurin sodium salt (stock solution in PBS)

  • Cell culture medium

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and scrambled peptide for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Prepare a working solution of resazurin in cell culture medium.

  • Add the resazurin working solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

Mandatory Visualizations

NOX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS Superoxide (O2-) gp91phox->ROS e- transfer from NADPH to O2 p47phox p47phox p47phox->gp91phox Translocation & Assembly p67phox p67phox p47phox->p67phox p67phox->gp91phox Translocation & Assembly p40phox p40phox p67phox->p40phox p40phox->gp91phox Translocation & Assembly Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Rac_GTP->gp91phox Translocation & Assembly Stimulus Stimulus (e.g., Ang II, PMA) Stimulus->Rac PKC PKC Stimulus->PKC PKC->p47phox P Sgp91_ds_tat This compound Sgp91_ds_tat->gp91phox Inhibits Assembly

Caption: NOX2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (Plate cells) start->cell_culture treatment Treatment Groups cell_culture->treatment vehicle Vehicle Control treatment->vehicle Group 1 sgp91 This compound treatment->sgp91 Group 2 scrambled Scrambled ds-tat treatment->scrambled Group 3 stimulate Stimulate NOX2 Activity (if applicable) vehicle->stimulate sgp91->stimulate scrambled->stimulate assay Perform Assay (e.g., ROS detection, Western blot) stimulate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting_Logic start Unexpected Results no_effect No Inhibitory Effect? start->no_effect cytotoxicity Cytotoxicity Observed? start->cytotoxicity no_effect->cytotoxicity No check_peptide Check Peptide Handling & Storage no_effect->check_peptide Yes lower_conc Lower Peptide Concentration cytotoxicity->lower_conc Yes check_conc Verify Concentration & Optimize Dose check_peptide->check_conc check_protocol Review Experimental Protocol check_conc->check_protocol validate_nox2 Confirm NOX2 Expression/Activity check_protocol->validate_nox2 check_purity Check Peptide Purity (e.g., for TFA) lower_conc->check_purity scrambled_control Compare with Scrambled Control check_purity->scrambled_control

Caption: A logical troubleshooting workflow for unexpected results with this compound.

References

Validation & Comparative

Comparative Analysis of gp91ds-tat and Other NOX Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1][2] While ROS are crucial for physiological processes like cell signaling and immune defense, their overproduction leads to oxidative stress, a key factor in the pathogenesis of numerous diseases, including cardiovascular, neurodegenerative, and fibrotic conditions.[1][2][3] This has positioned the NOX enzyme family as a prime therapeutic target.[3] Over the last decade, significant efforts have been made to develop specific inhibitors to modulate the activity of these enzymes.[1][3]

This guide provides a comparative analysis of gp91ds-tat, a widely used peptide-based inhibitor, against other prominent small-molecule NOX inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs. The comparison focuses on specificity, mechanism of action, and efficacy, supported by experimental data and detailed protocols.

Inhibitor Profiles

gp91ds-tat (NOX2ds-tat)

gp91ds-tat is a chimeric peptide inhibitor renowned for its high specificity for the NOX2 isoform.[4][5] Its design is a prime example of rational drug development.[1]

  • Mechanism of Action: The peptide consists of two key parts: a nine-amino-acid sequence from the B-loop of gp91phox (the catalytic subunit of NOX2) and a nine-amino-acid sequence from the HIV-1 Tat protein.[1][6][7] The Tat sequence acts as a cell-penetrating peptide, facilitating its entry into cells.[7][8] The gp91ds portion competitively binds to the cytosolic subunit p47phox, preventing its docking to gp91phox and thereby blocking the assembly and activation of the NOX2 enzyme complex.[1][5]

  • Specificity and Efficacy: gp91ds-tat is widely regarded as one of the most specific and efficacious NOX inhibitors available for research purposes.[4] It potently inhibits NOX2 with an IC50 of approximately 0.7 µM but does not inhibit ROS generation from NOX1 or NOX4 isoforms.[3][4] Its efficacy has been demonstrated in a multitude of in vitro and in vivo models, where it has been shown to reduce ROS production, lower blood pressure in hypertensive models, and provide neuroprotection.[5][6][9]

Other Notable NOX Inhibitors
  • Apocynin: Historically, apocynin has been one of the most widely used NOX inhibitors. It was thought to act by preventing the translocation of the p47phox subunit to the membrane.[10] However, its mechanism and specificity are now debated. Evidence suggests apocynin is a prodrug that requires activation by myeloperoxidase, an enzyme primarily found in leukocytes.[11] In vascular cells, which lack myeloperoxidase, apocynin fails to inhibit NOX enzymes and instead functions as a general antioxidant.[11] This makes its use as a specific NOX inhibitor in many cell systems questionable.[11]

  • VAS2870: This small molecule is a triazolo pyrimidine derivative that is often considered a pan-NOX inhibitor.[12] While its exact mechanism is not fully elucidated, it is thought to interact with the nucleotide-binding site, which may explain its lack of isoform specificity.[12] It has been used as a general NOX inhibitor in various studies.[13]

  • GKT137831 (Setanaxib): As a first-in-class dual inhibitor of NOX1 and NOX4, GKT137831 is the first NOX inhibitor to advance into clinical trials.[14] It has shown promise in preclinical models of fibrosis affecting the liver, kidney, and lung.[14] Phase 2 clinical trials have been completed or are underway for conditions including diabetic nephropathy and idiopathic pulmonary fibrosis, highlighting its significant therapeutic potential.[15][16][17]

Data Presentation

Table 1: Comparative Properties of Key NOX Inhibitors
InhibitorTypePrimary Target(s)Mechanism of ActionKey Characteristics & Limitations
gp91ds-tat PeptideNOX2Prevents assembly by blocking p47phox-gp91phox interaction.[1][5]High specificity for NOX2; excellent research tool.[4] As a peptide, may have in vivo stability/delivery challenges.
Apocynin Small MoleculePan-NOX (disputed)Prevents p47phox translocation (in specific cells).[10]Action is cell-type dependent (requires myeloperoxidase); often acts as an antioxidant, not a direct inhibitor.[11]
VAS2870 Small MoleculePan-NOXNot fully elucidated; likely interacts with nucleotide-binding site.[12]Broad-spectrum NOX inhibition; lacks isoform specificity.[12]
GKT137831 Small MoleculeNOX1 / NOX4Dual inhibitor of NOX1 and NOX4 catalytic activity.[14]First NOX inhibitor in clinical trials; good therapeutic potential for fibrotic diseases.[14][15]
ML171 Small MoleculeNOX1Specific inhibitor of NOX1.[4]Considered a well-characterized, isoform-specific NOX inhibitor for research.[4]
Table 2: In Vitro Efficacy of gp91ds-tat
Cell Type / SystemStimulusConcentrationEffect
Mouse podocytesHomocysteine (Hcy)5 µMBlocks Hcy-induced superoxide production.[18]
Human retinal endothelial cellsHigh glucose5 µMAmeliorates increases in total ROS and prevents cell death.[18]
Rat mesenteric arterial SMCsChemerin1-3 µMSignificantly inhibits chemerin-induced ROS production.[18]
COS cell-free system (reconstituted NOX2)N/AIC50 = 0.74 µMPotent and efficacious inhibition of NOX2.[4]
Human neutrophils (cell-free)N/AIC50 = 1-3 µMBlocks ~80% of O₂⁻ production.[9]
Table 3: In Vivo Efficacy of gp91ds-tat
Animal ModelDosage & AdministrationDurationKey Findings
Angiotensin II-induced hypertension (mice)10 mg/kg/day (IP infusion)7 daysAbolished Ang II-induced aortic O₂⁻ production and attenuated systolic blood pressure increase by 44%.[6][9]
Kainic acid-induced epilepsy (rats)400 ng/kg (ICV)Single dose post-SESignificantly reduced NOX2 expression and overall NOX activity in the cortex and hippocampus.[5]
Gas explosion-induced lung injury (rats)1 mg/kg (IP)Single dose post-injuryAlleviated lung injury.[19]
Alzheimer's Disease (APP/PS1 mice)N/AN/AImproves cerebrovascular and cognitive function.[18]
Table 4: Clinical Trial Status of GKT137831 (Setanaxib)
IndicationPhaseStatusClinicalTrials.gov ID
Diabetic Kidney Disease (Type 1)Phase 2CompletedNCT02010242[15][16]
Idiopathic Pulmonary Fibrosis (IPF)Phase 2OngoingEstimated completion July 2023[17]
Primary Biliary Cholangitis (PBC)Phase 2OngoingN/A

Experimental Protocols

Ex Vivo Measurement of Aortic Superoxide
  • Objective: To assess the effect of an inhibitor on ROS production in vascular tissue.

  • Methodology: This protocol is based on studies investigating gp91ds-tat in angiotensin II-treated mice.[6][9]

    • Tissue Preparation: Aortas are excised from treated and control mice and cut into rings (2-3 mm).

    • Equilibration: Rings are equilibrated in Krebs-HEPES buffer for 30 minutes at 37°C.

    • Incubation: For in vitro inhibition, aortic rings are pre-incubated with the inhibitor (e.g., gp91ds-tat, 10 pmol/L) before stimulation with an agonist like Angiotensin II.[6]

    • Detection: Superoxide production is measured using lucigenin (5 µmol/L)-enhanced chemiluminescence. Readings are taken every minute for 10-20 minutes in a luminometer.

    • Data Normalization: Background chemiluminescence is subtracted, and results are normalized to the dry weight of the aortic tissue.

In Vivo Model of Angiotensin II-Induced Hypertension
  • Objective: To determine the in vivo efficacy of a NOX inhibitor on blood pressure and vascular oxidative stress.

  • Methodology: This protocol is adapted from studies using gp91ds-tat in mice.[6][9]

    • Animal Model: C57Bl/6 mice are used.

    • Treatment Groups:

      • Vehicle control

      • Angiotensin II (e.g., 0.75 mg/kg/day)

      • Angiotensin II + gp91ds-tat (e.g., 10 mg/kg/day)

      • Angiotensin II + scrambled-tat control peptide (e.g., 10 mg/kg/day)

    • Administration: Agents are delivered via intraperitoneal infusion using osmotic minipumps for a continuous period (e.g., 7 days).

    • Blood Pressure Measurement: Systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method at baseline (day 0) and at multiple time points during the infusion period (e.g., days 3, 5, and 7).[6]

    • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (e.g., aorta) are collected for ex vivo ROS measurement (as described in Protocol 1) or histological analysis (e.g., DHE staining).

Assessment of NOX Subunit Translocation
  • Objective: To determine if an inhibitor prevents the assembly of the NOX complex by blocking subunit translocation to the cell membrane.

  • Methodology: This protocol is based on the investigation of apocynin's effect on p47phox translocation.[10]

    • Cell Culture and Treatment: Vascular smooth muscle cells are cultured and treated with a stimulus (e.g., a cytokine mix) in the presence or absence of the inhibitor (e.g., apocynin).

    • Cell Fractionation: After treatment, cells are harvested and subjected to subcellular fractionation to separate the membrane and cytosolic components. This is typically done using a series of centrifugation steps with specific buffers.

    • Western Blotting: Protein concentrations of the membrane and cytosolic fractions are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunodetection: The membrane is probed with a primary antibody specific for the subunit of interest (e.g., anti-p47phox). A secondary antibody conjugated to horseradish peroxidase is then used, and the signal is detected via chemiluminescence.

    • Analysis: An increase in the p47phox signal in the membrane fraction indicates translocation. The effectiveness of the inhibitor is determined by its ability to reduce this signal compared to the stimulated control.

Mandatory Visualizations

NOX2_Activation_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ros ROS Production gp91phox gp91phox (NOX2) p22phox p22phox Superoxide O₂⁻ gp91phox->Superoxide e⁻ transfer p47phox p47phox p47phox->gp91phox Translocates & Binds to p47phox->gp91phox p67phox p67phox p67phox->gp91phox Translocates Rac Rac-GTP Rac->gp91phox Translocates Stimulus Agonist Stimulus Stimulus->p47phox Activates gp91ds_tat gp91ds-tat gp91ds_tat->p47phox Binds to O2 O₂

Caption: NOX2 activation pathway and site of inhibition by gp91ds-tat.

InVivo_Workflow start Start: Hypertension Model (e.g., Ang II infusion) groups Randomize Animals into Treatment Groups: 1. Vehicle 2. Ang II 3. Ang II + gp91ds-tat 4. Ang II + Scrambled-tat start->groups admin Implant Osmotic Minipumps for Continuous Infusion (e.g., 7 days) groups->admin monitoring Monitor Systolic Blood Pressure (Tail-cuff method) at Days 0, 3, 5, 7 admin->monitoring endpoint Endpoint (Day 7): Euthanize & Collect Tissues monitoring->endpoint analysis Ex Vivo Analysis: - Aortic Superoxide Measurement - Histology (DHE Staining) - Western Blot endpoint->analysis conclusion Conclusion: Compare data between groups to assess inhibitor efficacy analysis->conclusion

Caption: Experimental workflow for in vivo testing of a NOX inhibitor.

Inhibitor_Specificity cluster_NOX NOX Isoforms cluster_Inhibitors Inhibitors NOX1 NOX1 NOX2 NOX2 NOX4 NOX4 gp91 gp91ds-tat gp91->NOX2 Highly Specific gkt GKT137831 gkt->NOX1 Dual Inhibitor gkt->NOX4 vas VAS2870 vas->NOX1 Pan-Inhibitor vas->NOX2 vas->NOX4

Caption: Logical comparison of NOX inhibitor isoform specificity.

References

The Critical Role of Scrambled SGP91 ds-tat as a Negative Control in NADPH Oxidase Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, oxidative stress, and drug development, the use of precise and reliable controls is paramount to validate experimental findings. In the study of NADPH oxidase (Nox) signaling, the peptide inhibitor gp91 ds-tat has emerged as a valuable tool. To ensure the specificity of its inhibitory effects, the use of a corresponding negative control is essential. This guide provides a comprehensive comparison of gp91 ds-tat with its scrambled counterpart, scrambled sgp91 ds-tat, highlighting the experimental data that underscores the latter's role as an effective negative control.

The gp91 ds-tat peptide is a chimeric molecule designed to inhibit the assembly of the NADPH oxidase complex, a key source of reactive oxygen species (ROS) in various cell types. It consists of a sequence from the gp91phox (also known as Nox2) subunit of the oxidase, which is crucial for its interaction with the cytosolic subunit p47phox, linked to the Tat peptide from HIV to facilitate cell entry.[1][2] By competitively blocking the p47phox-gp91phox interaction, gp91 ds-tat prevents the assembly and subsequent activation of the NADPH oxidase enzyme.

To demonstrate that the observed effects of gp91 ds-tat are due to its specific sequence and not a non-specific consequence of introducing a peptide into cells, a scrambled version of the gp91phox-derived sequence is used. This scrambled peptide, this compound, contains the same amino acids as the active inhibitor but in a random order, and is also fused to the Tat peptide for cell permeability.[1][3][4] The underlying principle is that the scrambled sequence should not recognize and bind to the p47phox docking site on gp91phox, and therefore should not inhibit NADPH oxidase activity.

Comparative Efficacy: Active vs. Scrambled Peptide

Experimental evidence from multiple studies validates the inert nature of scrambled this compound compared to the active gp91 ds-tat. The following tables summarize key quantitative data from published research, demonstrating the differential effects of these peptides on various physiological and pathological processes driven by NADPH oxidase activity.

Parameter Treatment Group Effect Reference
Systolic Blood Pressure (in Angiotensin II-infused mice) Angiotensin II + gp91ds-tatSignificantly lower blood pressure compared to Ang II alone[1][3]
Angiotensin II + scramb-tatNo significant difference in blood pressure compared to Ang II alone[1][3]
Aortic Superoxide (O₂⁻) Production (in Angiotensin II-treated aortic rings) Angiotensin II + gp91ds-tatDecreased O₂⁻ levels[1][3]
Angiotensin II + scramb-tatNo effect on O₂⁻ levels[1][3]
Cerebrovascular Response (in Tg2576 mice) gp91ds-tat superfusionReversed attenuation in cerebrovascular responses[5]
Scrambled control superfusionNo effect on cerebrovascular responses[5]
Inflammasome Formation (in hyperhomocysteinemic mice) gp91ds-tat treatedSuppressed colocalization of NALP3 with ASC or caspase-1[6]
Scrambled gp91ds-tat treatedNo effect on inflammasome formation[6]
Neuronal Ca²⁺ Oscillations (in vitro epilepsy model) gp91 ds-tatSignificantly reduced frequency and amplitude[7]
Scrambled gp91 ds-tatNo significant effect[7]

Experimental Methodologies

To ensure the rigorous evaluation of gp91 ds-tat and its scrambled control, specific experimental protocols are necessary. Below is a generalized protocol synthesized from various research articles for an in vitro cell-based assay.

Protocol: Inhibition of ROS Production in Cultured Cells
  • Cell Culture: Plate cells (e.g., endothelial cells, microglia, or podocytes) in appropriate culture vessels and grow to the desired confluency.

  • Peptide Preparation: Reconstitute gp91 ds-tat and scrambled this compound peptides in a suitable sterile solvent (e.g., sterile water or PBS) to create stock solutions.

  • Pre-treatment: Prior to stimulation, pre-incubate the cells with the desired concentration of gp91 ds-tat, scrambled this compound, or vehicle control for a specified period (e.g., 1 hour). A typical concentration range is 1-10 µM.

  • Stimulation: Induce NADPH oxidase activity by treating the cells with a known agonist (e.g., Angiotensin II, Phorbol 12-myristate 13-acetate (PMA), or high glucose).

  • ROS Detection: Measure ROS production using a suitable detection method, such as:

    • Lucigenin-enhanced chemiluminescence: for superoxide detection.

    • Dihydroethidium (DHE) staining: for imaging superoxide production in situ.

    • 2',7'-Dichlorofluorescin diacetate (DCF-DA) assay: for general ROS detection.

  • Data Analysis: Quantify the ROS levels and compare the results between the different treatment groups (vehicle, agonist alone, agonist + gp91 ds-tat, and agonist + scrambled this compound). A significant reduction in ROS levels in the gp91 ds-tat treated group compared to the agonist and scrambled peptide groups indicates specific inhibition of NADPH oxidase.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the mechanism of action and the experimental design, the following diagrams illustrate the NADPH oxidase signaling pathway, the inhibitory action of gp91 ds-tat, and a typical experimental workflow.

NADPH_Oxidase_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (Nox2) p22phox p22phox ROS ROS (O₂⁻) gp91phox->ROS Electron Transfer p47phox p47phox p47phox->gp91phox Binds p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->p22phox Rac Rac-GTP Rac->gp91phox Stimulus Stimulus (e.g., Ang II) Stimulus->p47phox Activation & Translocation

Caption: NADPH Oxidase Activation Pathway.

Inhibition_Mechanism cluster_membrane Plasma Membrane gp91phox gp91phox (Nox2) p47phox p47phox p47phox->gp91phox Binding blocked gp91ds_tat gp91 ds-tat gp91ds_tat->gp91phox Binds to p47phox docking site scrambled_tat scrambled This compound scrambled_tat->gp91phox Does not bind

Caption: Mechanism of gp91 ds-tat Inhibition.

Experimental_Workflow cluster_groups Treatment Groups Start Start: Cells in Culture Pretreatment Pre-treatment Groups Start->Pretreatment Vehicle Vehicle Pretreatment->Vehicle Active gp91 ds-tat Pretreatment->Active Scrambled scrambled This compound Pretreatment->Scrambled Stimulation Stimulate with Agonist Measurement Measure ROS Production Stimulation->Measurement Analysis Compare ROS Levels Measurement->Analysis Conclusion Conclusion Analysis->Conclusion Vehicle->Stimulation Active->Stimulation Scrambled->Stimulation

Caption: General Experimental Workflow.

References

Sgp91 ds-tat: A Comparative Guide to its In Vitro and In Vivo Profile as a Scrambled Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a biological inhibitor is paramount. This guide provides a comprehensive comparison of Sgp91 ds-tat, the scrambled control peptide, with its active counterpart, gp91 ds-tat, a potent inhibitor of NADPH oxidase 2 (Nox2). The data presented herein underscores the critical role of this compound in validating the specific inhibitory effects of gp91 ds-tat in both in vitro and in vivo experimental settings.

This compound is a non-functional peptide with a sequence identical to gp91 ds-tat but in a scrambled order. This structural alteration renders it incapable of binding to the target site on the gp91phox subunit of Nox2, thereby preventing the inhibition of the enzyme complex. Its use as a negative control is essential to demonstrate that the biological effects observed with gp91 ds-tat are a direct consequence of Nox2 inhibition and not due to non-specific peptide effects.

Comparative Efficacy Data

The following tables summarize the differential effects of gp91 ds-tat and its scrambled control, this compound, in key preclinical studies.

In Vivo Efficacy: Chronic Epilepsy Model
ParameterTreatment GroupOutcomeReference
Seizure Frequency gp91 ds-tatSignificantly reduced seizure frequency compared to scrambled peptide.[1]
This compound (scrambled control)No significant effect on seizure frequency.[1]
Normalized Cumulative Seizures gp91 ds-tatSignificantly reduced cumulative number of seizures post-treatment.[1]
This compound (scrambled control)No significant reduction in cumulative seizures.[1]
In Vivo Efficacy: Angiotensin II-Induced Hypertension Model
ParameterTreatment GroupOutcomeReference
Systolic Blood Pressure (SBP) Ang II + gp91 ds-tatSignificantly attenuated the Ang II-induced increase in SBP.[2]
Ang II + this compound (scramb-tat)No significant effect on Ang II-induced increase in SBP.[2]
Aortic Superoxide (O₂⁻) Production Ang II + gp91 ds-tatCompletely blocked Ang II-induced O₂⁻ production.[3]
Ang II + this compound (scramb-tat)No inhibition of Ang II-induced O₂⁻ production.[2]

Experimental Protocols

Chronic Epilepsy Study

Animal Model: Male Sprague-Dawley rats with kainic acid-induced status epilepticus.[1]

Peptide Administration:

  • Route: Continuous intracerebroventricular (ICV) infusion via osmotic mini-pumps.[1]

  • Dosage: 800 ng/kg/day for 2 weeks for both gp91 ds-tat and this compound.[1]

Outcome Measures:

  • Seizure Frequency: Monitored via electrocorticography (ECoG) recordings.[1]

  • NOX2 Expression and Activity: Assessed in cortical and hippocampal tissues.[1]

Angiotensin II-Induced Hypertension Study

Animal Model: Male C57Bl/6 mice.[2]

Peptide Administration:

  • Route: Intraperitoneal (IP) infusion via osmotic minipumps.[2]

  • Dosage: 10 mg/kg/day for gp91 ds-tat and this compound (scramb-tat) co-infused with Angiotensin II (0.75 mg/kg/day).[2]

Outcome Measures:

  • Systolic Blood Pressure: Measured by the tail-cuff method on days 0, 3, 5, and 7.[2]

  • Aortic Superoxide Production: Measured in isolated aortic rings using lucigenin-enhanced chemiluminescence and dihydroethidium (DHE) staining.[2][3]

Mechanism of Action and Signaling Pathway

The efficacy of gp91 ds-tat lies in its ability to specifically inhibit the assembly of the NADPH oxidase 2 (Nox2) enzyme complex. Nox2 is a major source of reactive oxygen species (ROS) in various pathological conditions. The gp91 ds-tat peptide mimics the docking sequence on the gp91phox (also known as Nox2) subunit, thereby preventing the binding of the cytosolic subunit p47phox. This inhibition of assembly blocks the production of superoxide.

NADPH_Oxidase_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol gp91 gp91phox (Nox2) p22 p22phox ROS Superoxide (O₂⁻) Production gp91->ROS Leads to p47 p47phox p47->gp91 Binds to p67 p67phox p40 p40phox Rac Rac Stimulus Pathological Stimulus Stimulus->p47 Activates gp91ds_tat gp91 ds-tat gp91ds_tat->gp91 Blocks Binding sgp91ds_tat This compound (Scrambled Control)

Caption: Mechanism of gp91 ds-tat action.

The diagram above illustrates how gp91 ds-tat competitively inhibits the binding of p47phox to gp91phox, thereby preventing the assembly of the functional NADPH oxidase complex and subsequent superoxide production. This compound, due to its scrambled sequence, does not interfere with this interaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound as a negative control to validate the specific effects of gp91 ds-tat.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Model Select In Vitro or In Vivo Model (e.g., Cell culture, Animal model) Groups Establish Treatment Groups: 1. Vehicle Control 2. Stimulus + Vehicle 3. Stimulus + gp91 ds-tat 4. Stimulus + this compound Model->Groups Administer Administer Peptides (e.g., ICV, IP, or in media) Groups->Administer Measure Measure Primary Outcome (e.g., Blood pressure, Seizure frequency) Administer->Measure Biochemical Perform Biochemical Assays (e.g., ROS levels, Protein expression) Administer->Biochemical Compare Compare gp91 ds-tat vs. This compound Measure->Compare Biochemical->Compare Conclusion Draw Conclusion on Specificity of gp91 ds-tat Effect Compare->Conclusion

Caption: Experimental workflow using this compound.

This workflow highlights the essential steps for a well-controlled experiment, ensuring that the observed effects can be confidently attributed to the specific inhibitory action of gp91 ds-tat. The inclusion of the this compound group is critical for ruling out non-specific effects of peptide administration.

References

head-to-head comparison of different NOX inhibitor peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Head-to-Head Comparison of NOX Inhibitor Peptides

For researchers, scientists, and drug development professionals, the selective inhibition of NADPH oxidase (NOX) isoforms presents a significant therapeutic opportunity in a variety of diseases driven by oxidative stress. Peptidic inhibitors, designed to mimic specific protein-protein interaction domains, offer a high degree of selectivity. This guide provides a head-to-head comparison of the performance of different NOX inhibitor peptides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Quantitative Comparison of NOX Inhibitor Peptides

The following table summarizes the quantitative data for prominent NOX inhibitor peptides, focusing on their potency (IC50) and selectivity for different NOX isoforms.

Peptide InhibitorTarget NOX IsoformIC50 ValueSelectivity NotesMechanism of Action
Nox2ds-tat (gp91ds-tat)Nox2~0.7 µM[1]Does not inhibit Nox1 or Nox4.[1] Specific for the canonical Nox2 assembly with p47phox.Competitively inhibits the interaction between Nox2 and p47phox, preventing the assembly of the active enzyme complex.[1]
NoxA1ds Nox1~19-20 nMDoes not inhibit Nox2, Nox4, or Nox5.[2]Blocks the interaction between Nox1 and its activator subunit NOXA1.
Pep1 and Pep3 Nox5~30 µMExpected to be selective for Nox5 due to targeting the unique calcium-binding EF-hand domains. Direct testing of specificity against other NOX isoforms has not been extensively reported.Target the regulatory calcium-binding domain of Nox5, blocking Ca2+-dependent superoxide generation.[2]

Signaling Pathways and Mechanisms of Inhibition

To understand the action of these peptides, it is crucial to visualize the assembly and activation of the NOX complexes they target.

NOX2_Activation_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation p47phox p47phox Receptor->p47phox 2. Phosphorylation Rac_GDP Rac-GDP Receptor->Rac_GDP Nox2_p22phox Nox2/p22phox p47phox->Nox2_p22phox p47phox->Nox2_p22phox p67phox p67phox p67phox->Nox2_p22phox p40phox p40phox p40phox->Nox2_p22phox Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Rac_GTP->Nox2_p22phox Nox2ds_tat Nox2ds-tat Nox2ds_tat->p47phox Inhibition

Caption: NOX2 activation pathway and the inhibitory action of Nox2ds-tat.

Cell_Free_Assay_Workflow prep_mem 1. Prepare Membrane Fraction (containing Nox subunit and p22phox) from transfected cells (e.g., COS-7) reconstitution 3. Reconstitute NOX Complex Combine membrane and cytosolic fractions prep_mem->reconstitution prep_cyto 2. Prepare Cytosolic Fraction (containing regulatory subunits like p47phox, p67phox, or NOXO1, NOXA1) from transfected cells prep_cyto->reconstitution add_inhibitor 4. Add NOX Inhibitor Peptide Incubate at various concentrations reconstitution->add_inhibitor initiate_reaction 5. Initiate Reaction Add NADPH and Cytochrome c add_inhibitor->initiate_reaction measure 6. Measure Absorbance Spectrophotometrically at 550 nm over time initiate_reaction->measure calculate 7. Calculate IC50 Plot % inhibition vs. peptide concentration measure->calculate

References

Unveiling the Specificity of NADPH Oxidase Inhibition: A Comparative Guide to SGP-91 DS-TAT Scrambled Peptide and Related Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of NADPH oxidase 2 (Nox2) in various pathological conditions, the specific inhibition of this enzyme is crucial for elucidating its signaling pathways and developing targeted therapies. The gp91 ds-tat peptide has emerged as a key tool for this purpose. This guide provides a comprehensive comparison of the active gp91 ds-tat peptide with its inactive scrambled control, sgp91 ds-tat, supported by experimental data and detailed protocols. Furthermore, it explores alternative peptide and small molecule inhibitors of NADPH oxidase.

Distinguishing Active Inhibition from Inactive Control: A Head-to-Head Comparison

The gp91 ds-tat peptide is a chimeric peptide that consists of a sequence from gp91phox (the catalytic subunit of Nox2) linked to a cell-penetrating peptide from the HIV-1 TAT protein. This design allows for efficient delivery into the cell, where it acts as a dominant-negative inhibitor, preventing the assembly of the functional NADPH oxidase complex.

To ensure that the observed effects are due to the specific amino acid sequence of the gp91phox-derived portion and not merely the presence of a peptide, a scrambled version, this compound, is employed as a negative control. This scrambled peptide contains the same amino acids as the active peptide but in a random order.

Quantitative Comparison of gp91 ds-tat and this compound Scrambled Peptide

The following table summarizes experimental data from various studies, highlighting the differential effects of the active and scrambled peptides on Nox2 activity and downstream cellular events.

Parameter Measured Experimental System gp91 ds-tat Effect This compound Scrambled Peptide Effect Reference
Seizure Frequency Rat Model of EpilepsySignificantly decreased normalized seizure frequency compared to scrambled peptide.No significant effect on seizure frequency.[1][2][3]
Nox2 mRNA Expression Rat Brain Tissue (Cortex and Hippocampus)Suppressed status epilepticus-induced overexpression of Nox2.No significant effect on Nox2 expression.[1][2]
NADPH Oxidase Activity Rat Brain Tissue (Cortex and Hippocampus)Significantly reduced the increase in overall Nox activity following status epilepticus.No significant effect on Nox activity.[1][2]
p67phox Membrane Translocation Rat Soleus MuscleReduced membrane-positive staining of the Nox2 subunit p67phox.No significant effect on p67phox translocation.[4]
Superoxide Production PlateletsPrevented oxLDL-stimulated ROS production.No significant effect on ROS production.[5]
Infarct Size Isolated Perfused Rat Hearts (Ischemia/Reperfusion)Dose-dependently reduced infarct size.Not reported, used as a control in other studies.[6]

The NADPH Oxidase 2 (Nox2) Signaling Pathway and Mechanism of Inhibition

The activation of Nox2 is a multi-step process that involves the translocation of cytosolic regulatory subunits to the cell membrane to assemble with the catalytic core. The gp91 ds-tat peptide specifically interferes with this assembly.

Nox2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ros Cellular Effect Stimulus Stimulus (e.g., AngII, PMA) p47phox p47phox Stimulus->p47phox Phosphorylation gp91phox gp91phox (Nox2) p22phox p22phox gp91phox->p22phox Superoxide O2- (Superoxide) gp91phox->Superoxide Electron Transfer p47phox->gp91phox Translocation & Binding p67phox p67phox p67phox->gp91phox Translocation p40phox p40phox p40phox->gp91phox Translocation Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Activation Rac_GTP->gp91phox Translocation gp91ds_tat gp91 ds-tat (Inhibitor) gp91ds_tat->p47phox Blocks Binding NADPH NADPH NADPH->gp91phox O2 O2 O2->gp91phox ROS Reactive Oxygen Species (ROS) Superoxide->ROS Experimental_Workflow start Start: Cell Culture (e.g., Neutrophils, Macrophages) treatment Treatment with Inhibitors: - gp91 ds-tat - this compound (scrambled) - Alternative Inhibitors start->treatment stimulation Stimulation to Activate Nox2 (e.g., PMA, AngII) treatment->stimulation assays Perform Assays stimulation->assays lucigenin Lucigenin Assay (Superoxide) assays->lucigenin amplex_red Amplex Red Assay (H2O2) assays->amplex_red translocation p67phox Translocation (Western Blot) assays->translocation data_analysis Data Analysis and Comparison lucigenin->data_analysis amplex_red->data_analysis translocation->data_analysis conclusion Conclusion: Determine Inhibitor Specificity and Efficacy data_analysis->conclusion

References

A Comparative Analysis: The Peptide Inhibitor Sgp91 ds-tat Versus Small Molecule Inhibitors for NOX2 Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the peptide-based NADPH Oxidase 2 (NOX2) inhibitor, Sgp91 ds-tat, and various small molecule inhibitors targeting the same pathway. The focus is on the advantages of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development decisions.

Introduction to NOX2 Inhibition

The NADPH Oxidase 2 (NOX2) enzyme complex is a primary source of vascular oxidative stress and a key generator of reactive oxygen species (ROS)[1]. Chronic activation or overproduction of ROS by NOX enzymes is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions[2][3]. Consequently, inhibiting NOX2 is a significant therapeutic strategy. This has led to the development of various inhibitors, broadly categorized into peptide-based inhibitors like this compound and a diverse class of small molecules.

Mechanism of Action: A Tale of Two Strategies

The NOX2 complex consists of a membrane-bound flavocytochrome b558, which is a heterodimer of gp91phox (also known as NOX2) and p22phox, and several cytosolic proteins, including p47phox, p67phox, p40phox, and the small GTPase Rac[4]. Activation requires the translocation of the cytosolic subunits to the membrane to assemble the active complex.

This compound is a chimeric peptide designed for high specificity. It contains two key domains:

  • gp91ds: A sequence from the gp91phox subunit that is crucial for its interaction with the cytosolic p47phox subunit[5].

  • tat: A cell-penetrating peptide sequence from the human immunodeficiency virus (HIV-1) transactivator of transcription (Tat) protein, which facilitates its entry into cells[6].

By mimicking a key binding domain, this compound acts as a competitive inhibitor, specifically preventing the assembly of the NOX2 complex by blocking the binding of p47phox to gp91phox[5].

Small molecule inhibitors employ various mechanisms. Some, like GSK2795039, act as competitive inhibitors of NADPH, the enzyme's substrate[2]. Others have been developed to disrupt critical protein-protein interactions, such as the binding of p47phox to p22phox[4]. However, many early small molecule inhibitors like apocynin lack a well-defined mode of action and specificity, limiting their utility[2].

NOX2_Activation_and_Inhibition NOX2 Activation and Points of Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol (Inactive State) cluster_activation cluster_assembly Assembled Active Complex cluster_inhibitors gp91 gp91phox (NOX2) p22 p22phox ActiveComplex Active NOX2 Complex p47 p47phox p47->gp91 Translocation & Assembly p67 p67phox p67->gp91 p40 p40phox Rac Rac-GDP Rac->gp91 Stimulus Stimulus (e.g., Ang II, PMA) Stimulus->p47 Phosphorylation Stimulus->Rac -> Rac-GTP O2- O2- ActiveComplex->O2- O2 -> sgp91 This compound sgp91->p47 Blocks Interaction sm_nadph Small Molecule (e.g., GSK2795039) sm_nadph->gp91 NADPH Competition

Caption: NOX2 complex assembly and distinct inhibition points for this compound and small molecules.

Quantitative Comparison: this compound vs. Small Molecule Inhibitors

The primary advantage of this compound lies in its specificity. Experimental data consistently demonstrates its potent inhibition of NOX2 with minimal effects on other NOX isoforms.

Table 1: Inhibitor Characteristics and Specificity

InhibitorTypeTarget/MechanismIC50Specificity NotesReference(s)
This compound PeptideBlocks p47phox binding to gp91phox~5-50 µM (cell-based)Highly specific for NOX2; does not inhibit NOX1 or NOX4 systems.[1][7]
GSK2795039 Small MoleculeNADPH competitive inhibitor of NOX2~120 nM (cell-free)Selective for NOX2 over other NOX isoforms and other oxidases.[2]
GLX481304 Small MoleculeNOX2 and NOX4 inhibitor1.25 µMInhibits both NOX2 and NOX4; does not affect NOX1.[8][9]
Apocynin Small MoleculeNatural methoxy-substituted catecholVariesPoorly defined mechanism; utility is limited by lack of specificity.[2]
Bivalent p47-p22 Inhibitors Small MoleculeTargets p47phox-p22phox interactionSubmicromolarDesigned for NOX2 selectivity as p47phox is mainly used by NOX2.[4]

Table 2: Comparative In Vitro Efficacy

Study AreaModelTreatmentKey FindingReference
Blood-Brain Barrier Integrity Human co-culture (HBMEC, astrocytes, pericytes)This compound (50 µM)Completely normalized the decrease in TEER and increase in paracellular flux caused by oxygen-glucose deprivation (OGD).[1]
Reactive Oxygen Species (ROS) Angiotensin II-treated aortic ringsThis compound (50 µM)Completely blocked Ang II–induced O2− production.[5]
ROS Production Isolated mouse cardiomyocytesGLX481304Inhibited ROS production and improved cardiomyocyte contractility after ischemia.[9]
Ferroptosis Human retinal endothelial cells (high glucose)This compound (5 µM)Ameliorated high glucose-induced increase in total ROS, LPOs, and iron levels, attenuating cell death.[10]

Table 3: Comparative In Vivo Efficacy

Disease ModelAnimalTreatmentKey FindingReference
Chronic Epilepsy Rat (Kainic acid-induced SE)This compound (intracerebroventricular)Significantly reduced seizure frequency and total number of seizures. Inhibited NOX activity by ~55-60% in cortex and hippocampus.[3]
Hypertension Mouse (Angiotensin II infusion)This compound (10 mg/kg/day)Prevented the Ang II-induced increase in systolic blood pressure.[5]
Acute Pancreatitis MouseGSK2795039Reduced levels of serum amylase triggered by cerulein injection.[2]
Gas Explosion Lung Injury RatThis compound (1 mg/kg)Reduced the degree of lung injury by regulating energy metabolism and oxidative stress.[11]
Alzheimer's Disease Mouse (APP/PS1 model)This compound (10 mg/kg)Improved cerebrovascular and cognitive function; reduced ROS accumulation and NOX2 mRNA expression.[10]

Advantages of this compound

  • High Specificity: The most significant advantage of this compound is its remarkable specificity for the NOX2 complex. It was rigorously tested in cell-free systems and found to inhibit the canonical NOX2 system without affecting NOX1 or NOX4-derived ROS production[7]. This contrasts with small molecules like GLX481304, which inhibit both NOX2 and NOX4, and others that may have unknown off-target effects[8]. This specificity is crucial for accurately dissecting the role of NOX2 in disease and for developing therapies with fewer side effects.

  • Rational Design and Clear Mechanism: this compound was rationally designed to block a specific, well-defined protein-protein interaction (p47phox-gp91phox)[5]. This provides a clear mechanistic understanding of its action, which is often lacking for small molecules discovered through high-throughput screening[2].

  • Cell Penetration: The inclusion of the TAT peptide sequence ensures efficient delivery into a wide range of cells and tissues[6]. This overcomes the common drug development hurdle of poor membrane permeability, which can limit the efficacy of many small molecules.

  • Demonstrated In Vivo Efficacy Across Multiple Models: As shown in Table 3, this compound has proven effective in diverse and complex in vivo models, including chronic epilepsy, hypertension, lung injury, and Alzheimer's disease, highlighting its therapeutic potential[3][5][10][11].

Experimental Protocols

Below are summarized methodologies for key experiments cited in the literature, providing a framework for replication and further study.

Protocol 1: In Vitro NOX Activity Assay (Lucigenin Chemiluminescence)

Adapted from Rey et al., 2016[3]

  • Tissue Preparation: Homogenize brain tissue (cortex or hippocampus) in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the homogenates using a standard BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein per well.

  • Substrate Addition: Add NADPH (100 µM final concentration) to initiate the reaction.

  • Detection: Immediately add lucigenin (5 µM final concentration), which emits light upon reaction with superoxide.

  • Measurement: Measure chemiluminescence over 15-30 minutes using a plate luminometer. The rate of light emission is proportional to NOX activity.

  • Inhibitor Testing: Pre-incubate protein homogenates with this compound or a small molecule inhibitor for a specified time (e.g., 30 minutes) before adding NADPH.

Experimental_Workflow_In_Vivo Workflow: In Vivo Epilepsy Model with NOX2 Inhibition cluster_setup cluster_treatment cluster_monitoring cluster_analysis A 1. Animal Preparation (Adult Male Rats) B 2. Status Epilepticus (SE) Induction (Kainic Acid Injection) A->B C 3. SE Confirmation (Behavioral Observation) B->C D 4. Animal Grouping (Randomized) C->D E1 5a. Treatment Group (gp91ds-tat infusion via osmotic pump) D->E1 E2 5b. Control Group (Scrambled peptide infusion) D->E2 F 6. Chronic Seizure Monitoring (Continuous Video-EEG) E1->F E2->F G 7. Tissue Collection (Cortex & Hippocampus) F->G H 8. Biochemical Assays (NOX Activity, ROS levels, Western Blot for NOX2 expression) G->H I 9. Data Analysis (Seizure frequency, biochemical markers) H->I

Caption: Experimental workflow for testing the in vivo efficacy of NOX2 inhibitors in an epilepsy model.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Model

Adapted from research described in Abstract[1]

  • Cell Culture: Establish a co-culture model. Grow human brain microvascular endothelial cells (HBMEC) on the apical side of a Transwell insert and a mix of human astrocytes and pericytes on the basal side of the well.

  • BBB Formation: Culture for several days to allow for the formation of tight junctions, confirmed by high Transendothelial Electrical Resistance (TEER).

  • Ischemic Injury Model: Induce injury by subjecting the co-culture to Oxygen-Glucose Deprivation (OGD) for 4 hours, followed by a 20-hour reperfusion period.

  • Treatment Groups:

    • Control (no OGD)

    • OGD + Reperfusion

    • OGD + Reperfusion + this compound (e.g., 50 µM added during OGD/reperfusion)

  • Integrity Measurement (TEER): Measure TEER using an epithelial volt-ohm meter. A decrease in TEER indicates compromised barrier integrity.

  • Permeability Measurement (Paracellular Flux): Add fluorescent markers of different molecular weights (e.g., sodium fluorescein, Evan's blue-albumin) to the apical chamber. Measure the amount of fluorescence that crosses into the basal chamber over time using a fluorescence plate reader. Increased flux indicates higher permeability.

Conclusion

While small molecule inhibitors offer significant therapeutic promise and a well-established path for drug development, the peptide inhibitor this compound presents clear advantages for both research and clinical applications. Its high specificity, rationally designed mechanism, and proven efficacy across a range of disease models make it a superior tool for investigating the specific role of NOX2 in pathology. For therapeutic development, this specificity suggests a potential for higher efficacy with a more favorable safety profile compared to less specific small molecule alternatives. The continued investigation and development of specific peptide-based inhibitors like this compound represent a critical and promising direction in targeting oxidative stress-related diseases.

References

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